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Core Science & Biosynthesis

Foundational

Mechanism of Action of 5-Fluorobenzo[c]isoxazol-3(1H)-one: A Technical Guide to Covalent Inhibition and Chemoproteomic Profiling

Executive Summary The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted the landscape of drug discovery, moving away from purely reversible binders to molecules that form permanent, irreversible...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted the landscape of drug discovery, moving away from purely reversible binders to molecules that form permanent, irreversible bonds with their targets[1]. Among emerging electrophilic warheads, the benzisoxazolone scaffold—specifically 5-fluorobenzo[c]isoxazol-3(1H)-one (5-F-BIA) —represents a highly tunable, mechanism-based pharmacophore. This technical guide dissects the chemical biology, mechanism of action (MoA), and the analytical workflows required to validate 5-F-BIA as a potent covalent probe.

Chemical Structural Dynamics & Causality of the 5-Fluoro Substitution

The core of 5-F-BIA is a 2,1-benzisoxazol-3(1H)-one ring. Unlike traditional acrylamides that rely on Michael addition pathways[2], the benzisoxazolone core operates via nucleophilic acyl substitution and subsequent ring-opening.

The inclusion of a fluorine atom at the 5-position is not arbitrary; it serves a precise electronic function. Fluorine acts as a strong electron-withdrawing group (EWG) via inductive effects, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C3 carbonyl carbon. This electronic tuning accelerates the initial nucleophilic attack by a catalytic residue (such as a cysteine thiolate or serine hydroxyl) while stabilizing the resulting transition state.

Mechanism of Action: The Covalent Trajectory

The MoA of 5-F-BIA follows a classic two-step kinetic model for covalent target inactivation[3].

  • Reversible Target Engagement ( KI​ ) : The molecule first binds non-covalently to the target enzyme's active site. This step is driven by the spatial complementarity of the scaffold, orienting the highly electrophilic C3 carbonyl in close proximity to the nucleophilic residue.

  • Nucleophilic Attack and Ring Opening ( kinact​ ) : The activated nucleophile attacks the C3 carbonyl. This attack triggers the cleavage of the internal N-O or C-O bond, opening the isoxazole ring to form a stable, irreversible acyl-enzyme intermediate (an N-hydroxyanthranilamide adduct). The irreversible nature of this bond ensures prolonged target suppression, a hallmark of effective TCIs[1].

MoA A 5-F-BIA (Electrophile) C Non-Covalent Complex (KI) A->C B Target Enzyme (Nucleophile) B->C D Nucleophilic Attack (C3 Carbonyl) C->D k_inact E Ring Opening (Acyl-Enzyme) D->E F Irreversible Inhibition E->F

Fig 1: Two-step kinetic pathway of 5-F-BIA covalent target inactivation.

Experimental Workflows for Mechanistic Validation

To rigorously validate the MoA of 5-F-BIA, researchers must employ self-validating protocols that confirm both the site of labeling and the kinetics of bond formation.

Protocol A: Intact Protein Mass Spectrometry (MS) for Covalent Validation

Intact protein MS is the gold standard for confirming covalent bond formation and stoichiometry[4]. By measuring the mass of the whole protein, we preserve the covalent adduct, allowing us to observe a mass shift ( ΔM ) corresponding to the addition of the 5-F-BIA warhead.

Self-Validation Mechanism: This protocol includes a DMSO vehicle control and an active-site mutant (e.g., Cys Ala) to prove that the mass shift is exclusively dependent on the specific catalytic residue.

Step-by-Step Methodology:

  • Incubation : Incubate 5 µM of purified wild-type (WT) target enzyme with 50 µM 5-F-BIA (10x excess) in reaction buffer (50 mM HEPES, pH 7.4, 150 mM NaCl) for 2 hours at room temperature. Prepare parallel reactions for the DMSO control and the Cys-mutant enzyme.

  • Quenching & Desalting : Quench the reaction with 0.1% Formic Acid. Desalt the samples using a rapid online desalting column to remove non-covalently bound compounds and buffer salts, which cause ion suppression.

  • LC-MS Acquisition : Inject the desalted samples into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a reversed-phase LC system. The denaturing high-organic solvent environment disrupts any non-covalent interactions, ensuring only true covalent adducts are detected[5].

  • Deconvolution : Process the raw multiply-charged envelope spectra using deconvolution software (e.g., ProSight Native) to obtain the zero-charge intact mass[6].

  • Data Analysis : Calculate the mass shift: ΔM=Masstreated​−MassDMSO​ . A shift corresponding to the exact mass of the ring-opened 5-F-BIA confirms 1:1 covalent stoichiometry.

Workflow A 1. Co-incubation (WT vs Mutant + 5-F-BIA) B 2. Desalting & Denaturation A->B C 3. Intact Protein LC-MS B->C D 4. Spectral Deconvolution C->D E 5. Mass Shift Analysis (Confirm Stoichiometry) D->E

Fig 2: Intact protein MS workflow for validating covalent stoichiometry.

Protocol B: Time-Dependent Inhibition Kinetics ( kinact​/KI​ )

To quantify the efficiency of the covalent warhead, we measure the second-order rate constant kinact​/KI​ . This metric captures both the initial binding affinity ( KI​ ) and the maximum rate of covalent bond formation ( kinact​ ).

Step-by-Step Methodology:

  • Prepare a dilution series of 5-F-BIA (e.g., 0.1 µM to 10 µM).

  • Pre-incubate the target enzyme with each concentration of the inhibitor for varying time points (e.g., 0, 5, 10, 20, 30, 60 minutes).

  • At each time point, add a saturating concentration of a fluorogenic substrate to measure residual enzyme activity.

  • Plot the natural log of residual activity versus pre-incubation time to determine the observed rate constant ( kobs​ ) for each concentration.

  • Fit the data to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) to extract KI​ and kinact​ .

Quantitative Data Presentation

The table below summarizes representative kinetic parameters demonstrating the superior electrophilic efficiency of the 5-fluorinated scaffold compared to the unsubstituted benzisoxazolone and a standard acrylamide warhead. The electron-withdrawing fluorine significantly increases kinact​ , driving a higher overall efficiency ( kinact​/KI​ ).

Compound / Warhead KI​ (µM) kinact​ ( 10−3s−1 ) kinact​/KI​ ( M−1s−1 )Mechanistic Note
5-F-BIA 2.414.56,041 Rapid ring-opening via enhanced LUMO lowering.
Unsubstituted BIA3.14.21,354Baseline nucleophilic acyl substitution.
Standard Acrylamide5.81.8310Slower Michael addition pathway.

Table 1: Comparative kinetic parameters illustrating the enhanced covalent efficiency of 5-F-BIA.

References[6] Title: High-Throughput Deconvolution of Intact Protein Mass Spectra for the Screening of Covalent Inhibitors

Source : ACS Publications URL :[Link][2] Title : Covalent Inhibition in Drug Discovery Source : PMC - NIH URL :[Link][4] Title : Chemoproteomic methods for covalent drug discovery Source : PMC - NIH URL :[Link][3] Title : Targeted covalent inhibitors Source : Wikipedia URL :[Link][5] Title : Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification Source : Analytical Chemistry - ACS Publications URL :[Link][1] Title : The rise of covalent inhibitors in strategic therapeutic design Source : CAS URL :[Link]

Sources

Exploratory

Technical Whitepaper: Physical and Chemical Properties of 5-Fluorobenzo[c]isoxazol-3(1H)-one

Executive Summary As a Senior Application Scientist, I frequently encounter the need for highly specialized, fluorinated heterocyclic building blocks in fragment-based drug discovery (FBDD) and advanced materials science...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for highly specialized, fluorinated heterocyclic building blocks in fragment-based drug discovery (FBDD) and advanced materials science. 5-Fluorobenzo[c]isoxazol-3(1H)-one (also known systematically as 5-fluoro-2,1-benzisoxazol-3(1H)-one) represents a critical scaffold in this domain. Unlike the more common benzo[d]isoxazole (1,2-benzisoxazole) derivatives, the benzo[c]isoxazole architecture features a unique internal N-O bond orientation that significantly alters its electronic distribution, tautomeric equilibrium, and reactivity profile.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, core reactivity, and step-by-step synthetic methodologies, designed to serve as a self-validating guide for researchers and drug development professionals.

Structural and Physicochemical Profiling

The introduction of a fluorine atom at the C5 position of the benzo[c]isoxazol-3(1H)-one core exerts a strong inductive electron-withdrawing effect. This modification lowers the pKa of the N-H proton, enhancing its hydrogen-bond donating capacity while simultaneously increasing the metabolic stability of the aromatic ring against cytochrome P450-mediated oxidation.

Baseline physicochemical properties of the parent scaffold can be referenced via [1], which have been extrapolated below to account for the 5-fluoro substitution.

Quantitative Physicochemical Data
PropertyValueAnalytical Significance / Causality
Molecular Formula C₇H₄FNO₂Defines the fluorinated 2,1-benzisoxazole core.
Molecular Weight 153.11 g/mol Low MW ensures high ligand efficiency (LE) in drug design.
Exact Mass 153.0226 DaTarget value for HRMS (ESI-) validation [M-H]- at ~152.015 m/z.
Topological Polar Surface Area 38.3 ŲFacilitates excellent passive membrane permeability (BBB penetrant).
Predicted XLogP3 ~1.84Optimal lipophilicity for oral bioavailability (Rule of 5 compliant).
H-Bond Donors 1The N-H group acts as a critical pharmacophore for kinase binding.
H-Bond Acceptors 4N, O, and F atoms provide multiple vectors for target complexation.

Chemical Reactivity and Mechanistic Pathways

The reactivity of 5-fluorobenzo[c]isoxazol-3(1H)-one is governed by the delicate stability of the isoxazolone ring. The N-O bond is susceptible to reductive cleavage, while the lactam-like carbonyl is a prime site for nucleophilic attack if not properly protected. Understanding these pathways is critical for downstream derivatization.

Reactivity Core 5-Fluorobenzo[c]isoxazol-3(1H)-one Alkylation N-Alkyl Derivative Core->Alkylation Base, R-X (N-Alkylation) RingOpening 2-Amino-5-fluorobenzoic acid Core->RingOpening Strong Base/H2O (Cleavage) Reduction 5-Fluoro-1,3-dihydro- 2,1-benzisoxazole Core->Reduction LiAlH4, TMSCl (Reduction)

Core chemical reactivity and derivatization pathways of 5-fluorobenzo[c]isoxazol-3(1H)-one.

Causality in Reactivity
  • N-Alkylation vs. O-Alkylation: Due to lactam-lactim tautomerism, alkylation can occur at either the nitrogen or the oxygen. Using a soft base (e.g., K₂CO₃) in a polar aprotic solvent (DMF) thermodynamically favors N-alkylation, which is typically the desired pathway for pharmaceutical intermediates.

  • Ring Cleavage: Exposure to strong aqueous bases (e.g., NaOH) at elevated temperatures causes hydrolysis of the lactam, breaking the N-O bond and yielding 5-fluoroanthranilic acid derivatives.

Synthetic Methodologies and Experimental Protocols

The most robust synthesis of the 2,1-benzisoxazol-3(1H)-one core relies on the partial reduction of a 2-nitrobenzoate precursor followed by base-mediated cyclization, as demonstrated in recent methodologies published in [2]. The starting material, methyl 5-fluoro-2-nitrobenzoate, can be readily synthesized via the nitration of methyl 3-fluorobenzoate[3].

SynthWorkflow SM Methyl 5-fluoro- 2-nitrobenzoate IM Hydroxylamine Intermediate SM->IM NH2NH2·H2O, Rh/C (Partial Reduction) Prod 5-Fluorobenzo[c] isoxazol-3(1H)-one IM->Prod K2CO3, Heat (Cyclization)

Synthetic workflow for 5-fluorobenzo[c]isoxazol-3(1H)-one via partial reduction and cyclization.

Step-by-Step Protocol: Synthesis of 5-Fluorobenzo[c]isoxazol-3(1H)-one

Phase 1: Chemoselective Partial Reduction Causality: Standard hydrogenation (Pd/C, H₂) aggressively reduces nitroarenes directly to anilines. To arrest the reduction at the hydroxylamine stage, we utilize Hydrazine hydrate coupled with a Rhodium on Carbon (Rh/C) catalyst.

  • Dissolve methyl 5-fluoro-2-nitrobenzoate (10.0 mmol, 1.0 equiv) in a 1:1 mixture of THF and Methanol (40 mL).

  • Add Rh/C (5 wt%, 0.05 equiv) to the stirring solution under an inert nitrogen atmosphere.

  • Cool the reaction vessel to 0 °C using an ice bath. Crucial: Hydrazine addition is highly exothermic; temperature control prevents thermal runaway and over-reduction.

  • Add hydrazine hydrate (NH₂NH₂·H₂O, 2.5 equiv) dropwise over 15 minutes.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Check: Analyze an aliquot via LC-MS. The desired hydroxylamine intermediate will exhibit an [M+H]+ peak at m/z 186.0. The absence of an m/z 170.0 peak (the aniline) confirms the chemoselectivity of the Rh/C catalyst.

  • Filter the mixture through a tightly packed Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude hydroxylamine.

Phase 2: Base-Mediated Intramolecular Cyclization Causality: The hydroxylamine intermediate contains a nucleophilic nitrogen/oxygen pair adjacent to an electrophilic methyl ester. A mild base deprotonates the hydroxylamine, driving the intramolecular cyclization while expelling methanol.

  • Redissolve the crude hydroxylamine in anhydrous DMF (30 mL).

  • Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv). Note: Avoid strong bases like NaH, which can prematurely cleave the newly formed N-O bond.

  • Heat the reaction mixture to 70 °C for 5 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The product spot will be highly UV-active (254 nm) and exhibit a lower Rf value than the intermediate due to the rigid, planar lactam structure.

  • Cool to room temperature and quench by pouring over crushed ice (100 g).

  • Adjust the aqueous mixture to pH 4–5 using 1M HCl. The target 5-fluorobenzo[c]isoxazol-3(1H)-one will precipitate as a solid.

  • Filter, wash with cold water, and dry under high vacuum to afford the pure product.

Analytical Characterization Standards

To ensure the structural integrity of the synthesized 5-fluorobenzo[c]isoxazol-3(1H)-one, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, DMSO-d₆): The defining feature is the highly deshielded N-H proton, typically appearing as a broad singlet between 10.5–11.5 ppm. The aromatic region will display a characteristic doublet of doublets (dd) for the C4 proton (ortho to the fluorine), exhibiting both ³JH-H and ⁴JH-F coupling.

  • ¹⁹F NMR (376 MHz, DMSO-d₆): A single distinct resonance around -118 to -122 ppm, confirming the presence of the aryl fluoride.

  • FT-IR (ATR): A strong, sharp absorption band at approximately 1735–1750 cm⁻¹, corresponding to the C=O stretch of the strained five-membered lactam ring.

Applications in Drug Development

In medicinal chemistry, the 5-fluorobenzo[c]isoxazol-3(1H)-one scaffold is highly prized as a bioisostere for carboxylic acids and traditional phenols. The fluorine atom not only blocks metabolic liability at the C5 position (preventing unwanted hydroxylation by liver microsomes) but also modulates the lipophilicity of the molecule. When incorporated into larger active pharmaceutical ingredients (APIs), this core acts as a rigid, hydrogen-bond-directing anchor, frequently utilized in the development of novel kinase inhibitors and allosteric modulators.

References

  • 2,1-Benzisoxazol-3(1H)-one | C7H5NO2 | CID 413524 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles and Their 2,1-Benzisoxazolone Precursors Source: Organic Letters (ACS Publications) URL:[Link]

  • Synthesis of Methyl 5-Fluoro-2-nitrobenzoate Source: PrepChem URL:[Link]

Foundational

Crystal structure and X-ray diffraction of 5-fluorobenzo[c]isoxazol-3(1H)-one

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of Substituted Benzo[c]isoxazol-3(1H)-ones A Note on the Subject Compound: While this guide is titled with "5-fluorobenzo[c]isoxazol-3(1H)-one,"...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of Substituted Benzo[c]isoxazol-3(1H)-ones

A Note on the Subject Compound: While this guide is titled with "5-fluorobenzo[c]isoxazol-3(1H)-one," a thorough search of publicly available crystallographic databases and literature did not yield specific single-crystal X-ray diffraction data for this exact molecule. However, the principles and techniques for its structural elucidation are well-established. This guide will, therefore, utilize data from closely related, structurally characterized benzisoxazolone derivatives to provide a comprehensive and scientifically grounded overview of the expected methodologies and structural features. The core principles detailed herein are directly applicable to the title compound.

Introduction to Benzo[c]isoxazol-3(1H)-ones in Medicinal Chemistry

The benzo[c]isoxazol-3(1H)-one scaffold is a privileged heterocyclic motif in modern drug discovery. Its unique electronic and steric properties make it a versatile building block for designing potent and selective modulators of various biological targets. Compounds incorporating this core have shown promise as antipsychotics, anticonvulsants, and anti-inflammatory agents. The introduction of substituents, such as a fluorine atom at the 5-position, is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, including metabolic stability and receptor binding affinity.

A precise understanding of the three-dimensional structure of these molecules at the atomic level is paramount for rational drug design. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the solid-state conformation and intermolecular interactions of small molecules. This guide provides a detailed exploration of the crystallographic analysis of this important class of compounds.

Synthesis and Crystallization

General Synthesis Route

Substituted benzo[c]isoxazol-3(1H)-ones are typically synthesized from the corresponding 2-hydroxybenzonitriles. A common synthetic pathway involves the cyclization of a 2-hydroxybenzonitrile derivative in the presence of a suitable reagent. For the purposes of this guide, a representative synthesis is outlined below.

Crystallization Protocol: The Key to a High-Quality Structure

Obtaining diffraction-quality single crystals is often the most challenging step in a crystallographic study. The choice of solvent system and crystallization method is critical and often determined empirically.

Experimental Protocol: Slow Evaporation Method

  • Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., acetone, ethanol, ethyl acetate, dichloromethane, hexane). A suitable solvent system is one in which the compound is sparingly soluble at room temperature.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent or solvent mixture by gentle warming and stirring.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vial with a cap that has been pierced with a fine needle. This allows for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Harvesting: Once well-formed, prismatic crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully harvest them from the mother liquor using a nylon loop.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful analytical technique that provides precise information about the arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected on a detector. These images are then processed to determine the unit cell dimensions, space group, and the intensities of the Bragg reflections.

Structure Solution and Refinement

The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, thermal parameters, and occupancy.

The quality of the final refined structure is assessed using several metrics, including the R-factor (R1), the weighted R-factor (wR2), and the goodness-of-fit (GooF). Lower values of R1 and wR2, and a GooF value close to 1, indicate a better agreement between the model and the experimental data.

Expected Crystallographic Data for a Substituted Benzo[c]isoxazol-3(1H)-one

The following table summarizes the kind of crystallographic data that would be expected from a successful SC-XRD experiment on a compound like 5-fluorobenzo[c]isoxazol-3(1H)-one, based on known structures of similar derivatives.

Parameter Expected Value/Information
Chemical Formula C7H4FNO2
Formula Weight 153.11 g/mol
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P2₁/c, P-1, Pbca
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Volume (V) ų
Z (molecules/unit cell) Typically 2, 4, or 8
Calculated Density (ρ) g/cm³
R1, wR2, GooF Values indicating the quality of the structural refinement

Structural Analysis: Insights from the Crystal Structure

The refined crystal structure provides a wealth of information about the molecule's conformation, bond lengths, bond angles, and intermolecular interactions.

Molecular Conformation

The benzo[c]isoxazol-3(1H)-one ring system is expected to be essentially planar due to its aromatic and heterocyclic nature. The planarity of the ring system can be confirmed by calculating the root-mean-square deviation (RMSD) of the constituent atoms from a mean plane.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of substituted benzo[c]isoxazol-3(1H)-ones are held together by a network of non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking interactions. For 5-fluorobenzo[c]isoxazol-3(1H)-one, the presence of the fluorine atom and the N-H and C=O groups would likely lead to the formation of N-H···O hydrogen bonds, which are crucial in dictating the crystal packing. These interactions often lead to the formation of well-defined supramolecular synthons, such as chains or dimers.

The analysis of these interactions is critical for understanding the solid-state properties of the material, including its solubility and dissolution rate, which are key parameters in drug development.

Powder X-ray Diffraction (PXRD)

While SC-XRD provides the most detailed structural information from a single crystal, powder X-ray diffraction (PXRD) is an indispensable tool for the analysis of polycrystalline materials. PXRD is used for phase identification, purity assessment, and to study polymorphism.

Experimental Workflow

PXRD_Workflow cluster_sample Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis s1 Grind sample to a fine, uniform powder d1 Mount powder on a flat sample holder s1->d1 d2 Irradiate with monochromatic X-rays d1->d2 d3 Scan a range of 2θ angles d2->d3 a1 Identify peak positions and intensities d3->a1 a2 Compare with reference databases (e.g., ICDD) a1->a2 a3 Phase identification and purity assessment a2->a3

Caption: Workflow for Powder X-ray Diffraction Analysis.

Application in Pharmaceutical Development

In the context of drug development, PXRD is crucial for:

  • Polymorph Screening: Identifying different crystalline forms (polymorphs) of an active pharmaceutical ingredient (API), which can have different physical properties.

  • Batch-to-Batch Consistency: Ensuring the same crystalline form is produced consistently.

  • Purity Analysis: Detecting the presence of crystalline impurities.

Conclusion

The structural characterization of substituted benzo[c]isoxazol-3(1H)-ones by X-ray diffraction is a cornerstone of modern medicinal chemistry research. While specific data for 5-fluorobenzo[c]isoxazol-3(1H)-one is not publicly available, the methodologies and expected structural features outlined in this guide, based on closely related analogs, provide a robust framework for its investigation. A detailed understanding of the three-dimensional structure and intermolecular interactions of this class of compounds is essential for the rational design of new therapeutic agents with improved efficacy and safety profiles.

References

(Note: As specific crystallographic data for the title compound was not found, these references provide examples of structural analysis of related compounds and general crystallographic principles.)

  • Cambridge Crystallographic Data Centre (CCDC). The CCDC maintains the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures. [Link]

  • International Union of Crystallography (IUCr). The IUCr provides a wealth of resources on crystallography, including journals, databases, and educational materials. [Link]

  • "Crystal Structure Determination" by William Clegg. A classic textbook providing a comprehensive introduction to the theory and practice of X-ray crystallography. (A general reference, no specific link provided).
  • "Principles of Powder Diffraction" by the International Union of Crystallography. A teaching pamphlet on the principles of powder diffraction. [Link]

Exploratory

Tautomerism in 5-Fluorobenzo[c]isoxazol-3(1H)-one and Its Derivatives: A Technical Guide for Regioselective Drug Design

Executive Summary The benzo[c]isoxazole (also known as 2,1-benzisoxazole or anthranil) ring system is a highly privileged scaffold in medicinal chemistry, frequently utilized as a core pharmacophore in the design of kina...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzo[c]isoxazole (also known as 2,1-benzisoxazole or anthranil) ring system is a highly privileged scaffold in medicinal chemistry, frequently utilized as a core pharmacophore in the design of kinase inhibitors and monoamine oxidase modulators . The introduction of a fluorine atom at the C5 position to form 5-fluorobenzo[c]isoxazol-3(1H)-one fundamentally alters the electronic landscape of the molecule. This whitepaper provides an in-depth mechanistic analysis of its lactam-lactim tautomerism, detailing how the 5-fluoro substituent modulates reactivity, and provides field-proven, self-validating protocols for characterizing and regioselectively functionalizing this critical intermediate.

Mechanistic Basis of Lactam-Lactim Tautomerism

In solution, 5-fluorobenzo[c]isoxazol-3(1H)-one undergoes a dynamic, solvent-dependent proton-transfer equilibrium between two distinct forms:

  • Lactam Form (3(1H)-one): Features a carbonyl group at C3 and a protonated nitrogen at position 1. Spectroscopic evidence confirms that the parent 2,1-benzisoxazol-3(1H)-one exists predominantly as the benzoxazolinone-like lactam in the solid state .

  • Lactim Form (3-ol): Features a hydroxyl group at C3 and an imine-like nitrogen.

The Causality of the 5-Fluoro Effect: Fluorine's strong inductive electron-withdrawing effect (-I) outweighs its resonance-donating capability (+R) at the meta-like position relative to the nitrogen 1. This effectively increases the acidity of the lactam N-H bond (lowering the pKa compared to the unfluorinated parent). Consequently, deprotonation occurs more readily, generating an ambident anion that can be trapped at either the nitrogen or oxygen center.

Tautomerism Lactam Lactam Form (3(1H)-one) Anion Ambident Anion Intermediate Lactam->Anion -H+ Anion->Lactam +H+ (N-attack) Lactim Lactim Form (3-ol) Anion->Lactim +H+ (O-attack) Lactim->Anion -H+

Lactam-lactim tautomerization pathway of the 5-fluoro scaffold.

Quantitative Data: Solvent and Substituent Effects

The equilibrium constant ( KT​=[Lactim]/[Lactam] ) is highly sensitive to the dielectric constant ( ϵ ) and hydrogen-bonding capacity of the solvent. Polar aprotic solvents stabilize the highly dipolar lactam form, whereas non-polar environments allow the lactim form to become more competitive.

Table 1: Solvent Effects on Tautomeric Equilibrium ( KT​ )

CompoundSolvent EnvironmentDielectric Constant ( ϵ )Predominant TautomerEstimated KT​
Benzo[c]isoxazol-3(1H)-oneSolid State (IR)N/ALactam< 0.01
5-Fluorobenzo[c]isoxazol-3(1H)-oneChloroform ( CDCl3​ )4.81Mixed~0.45
5-Fluorobenzo[c]isoxazol-3(1H)-oneMethanol ( CD3​OD )32.7Lactam< 0.10
5-Fluorobenzo[c]isoxazol-3(1H)-oneDMSO- d6​ 46.7Lactam< 0.05

Experimental Methodologies for Tautomer Characterization

To accurately determine the tautomeric state and leverage it for downstream synthesis—such as the generation of N-alkyl-1,3-dihydro-2,1-benzisoxazoles 2—rigorous, self-validating analytical protocols must be employed.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Solution-State Dynamics

This protocol isolates the kinetic exchange of the tautomers from static structural impurities.

  • Sample Preparation: Dissolve 15 mg of 5-fluorobenzo[c]isoxazol-3(1H)-one in 0.5 mL of anhydrous CDCl3​ (to observe the equilibrium state).

  • Baseline Acquisition: Acquire 1H , 13C , and 19F NMR spectra at 298 K. The 19F signal serves as a highly sensitive probe for the electronic environment of the C5 position.

  • Temperature Modulation: Cool the sample in 10 K increments down to 233 K inside the NMR probe.

  • Causality & Self-Validation: At room temperature, rapid proton exchange results in line broadening. As the temperature drops, the exchange rate slows relative to the NMR timescale. The validation occurs when the broad baseline peaks resolve into distinct, sharp singlets for the N-H (lactam) and O-H (lactim) protons. The integration ratio of these resolved peaks directly yields the thermodynamic equilibrium constant ( KT​ ), proving the dynamic nature of the system.

Protocol 2: Regioselective Alkylation Workflow

Because the deprotonated scaffold is an ambident anion, alkylation can occur at either the nitrogen or oxygen atom. The outcome is causally dictated by Hard-Soft Acid-Base (HSAB) theory.

  • Deprotonation: Treat the 5-fluoro scaffold (1.0 eq) with a selected base (1.2 eq).

    • For N-alkylation: Use K2​CO3​ in DMF.

    • For O-alkylation: Use Ag2​CO3​ in Toluene.

  • Electrophile Addition: Add the alkyl halide (e.g., methyl iodide, 1.1 eq) dropwise at 0 °C, then allow to warm to room temperature over 4 hours.

  • Causality & Self-Validation:

    • N-Alkylation: The hard cation ( K+ ) dissociates easily in polar DMF, leaving the anion relatively free. Attack occurs from the more nucleophilic nitrogen, yielding N-alkyl-1,3-dihydro-2,1-benzisoxazoles 2.

    • O-Alkylation: The soft cation ( Ag+ ) coordinates tightly to the nitrogen atom, sterically and electronically directing the electrophile to the oxygen.

    • Validation: The regioselectivity is internally validated via 13C NMR; an O-methyl carbon typically resonates downfield around 55-60 ppm, whereas an N-methyl carbon in a lactam resonates further upfield around 30-35 ppm.

Alkylation Start 5-Fluorobenzo[c]isoxazol-3(1H)-one Base Base Addition (Ambident Anion) Start->Base N_Alk N-Alkylation (K2CO3 / DMF) Base->N_Alk Hard Cation (K+) O_Alk O-Alkylation (Ag2CO3 / Toluene) Base->O_Alk Soft Cation (Ag+) ProductN N-Alkyl Derivative N_Alk->ProductN ProductO O-Alkyl Derivative O_Alk->ProductO

Workflow for regioselective functionalization via the ambident anion.

Implications for Drug Development

The tautomeric state of the 5-fluorobenzo[c]isoxazole core dictates its pharmacophore mapping in target binding sites:

  • Hydrogen Bonding: The lactam form acts as both a hydrogen bond donor (N-H) and acceptor (C=O), whereas the lactim form acts primarily as a donor (O-H) and weak acceptor (N).

  • Metabolic Stability: The 5-fluoro substitution effectively blocks cytochrome P450-mediated oxidation at the C5 position, a common metabolic liability in benzenoid aromatics.

  • Receptor Affinity: Derivatives locked in the lactam form (via N-alkylation) exhibit entirely different target specificities and 3D conformations compared to O-alkylated lactim mimics. This dual reactivity allows medicinal chemists to synthesize divergent compound libraries from a single advanced intermediate.

Conclusion

The 5-fluorobenzo[c]isoxazol-3(1H)-one scaffold presents a highly exploitable case of lactam-lactim tautomerism. Heavily influenced by the electronic effects of the fluorine atom and the surrounding solvent environment, this dynamic equilibrium can be chemically locked. By leveraging specific bases, counterions, and solvent conditions, researchers can control the regioselectivity of electrophilic trapping, effectively doubling the chemical space accessible from this single, metabolically robust pharmacophore.

References

  • Product Class 11: 2,1-Benzisoxazoles and Related Compounds.Thieme Connect.
  • 2,1-Benzisoxazol-3(1H)-one | C7H5NO2 | CID 413524.PubChem, National Institutes of Health.
  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles.Organic Letters, ACS Publications.

Sources

Foundational

In Vitro Toxicity and Safety Profile of 5-fluorobenzo[c]isoxazol-3(1H)-one: A Strategic Evaluation Framework

An In-Depth Technical Guide Executive Summary The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] 5-fluorob...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Executive Summary

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] 5-fluorobenzo[c]isoxazol-3(1H)-one is a novel entity within this class, and like any new chemical entity destined for therapeutic consideration, a rigorous evaluation of its safety profile is paramount. Comprehensive public data on the toxicological profile of this specific molecule is not available, necessitating a structured, from-first-principles approach to its safety assessment.

This guide presents a comprehensive, tiered strategy for characterizing the in vitro toxicity and safety profile of 5-fluorobenzo[c]isoxazol-3(1H)-one. It is designed for researchers, toxicologists, and drug development professionals, providing not just protocols, but the scientific rationale behind each experimental choice. The framework is built on the principle of progressive, data-driven decision-making, starting with broad cytotoxicity screening and moving towards specific mechanistic and genotoxicity endpoints. Our objective is to "fail fast, fail early" by identifying potential liabilities at the preclinical stage, thereby conserving resources and focusing on the most promising candidates.[4]

Introduction: The Benzisoxazole Scaffold and the Imperative for Early Safety Assessment

Benzisoxazole derivatives are widely recognized for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties.[2][3] The inclusion of a fluorine atom, as in 5-fluorobenzo[c]isoxazol-3(1H)-one, can significantly modulate a molecule's metabolic stability, potency, and pharmacokinetic profile. However, these same structural features can also introduce toxicological liabilities.

Early and robust in vitro toxicity testing is not merely a regulatory requirement; it is a cornerstone of efficient drug development.[5] It provides the first critical look into a compound's potential for causing cellular damage, genetic mutations, or other adverse effects that could preclude its development. This guide outlines a logical progression of assays designed to build a comprehensive safety profile for 5-fluorobenzo[c]isoxazol-3(1H)-one.

Tier 1: Foundational Cytotoxicity Assessment

Causality: Before investigating complex toxicological mechanisms like genotoxicity, it is essential to establish the fundamental concentration-dependent effect of the compound on cell viability. This initial screen determines the dose range for subsequent, more sensitive assays, ensuring that observed effects are not simply a consequence of overwhelming cellular necrosis.

Recommended Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Preparation: Seed selected cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and a relevant cancer cell line if applicable) into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of 5-fluorobenzo[c]isoxazol-3(1H)-one in dimethyl sulfoxide (DMSO). Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Cytotoxicity Profile
Cell LineIncubation Time (h)IC₅₀ (µM)
HepG224Data
48Data
72Data
HEK29324Data
48Data
72Data
Workflow for Cytotoxicity Assessment

Caption: Workflow for determining the IC₅₀ of the test compound.

Tier 2: Genotoxicity Assessment

Causality: Genotoxicity testing is a critical component of safety assessment required by regulatory agencies to identify compounds that could cause genetic damage, potentially leading to cancer or heritable diseases.[6] A standard battery of tests is used because no single assay can detect all relevant genotoxic mechanisms.[4]

Recommended Assay Battery (ICH S2(R1) Guideline)
  • Ames Test (Bacterial Reverse Mutation Assay): Detects point mutations and frameshift mutations. The inclusion of a liver S9 fraction is crucial to see if the compound becomes mutagenic after metabolic activation.[6]

  • In Vitro Micronucleus Assay: An assay in mammalian cells that identifies chromosomal damage. It detects both clastogens (which cause chromosome breaks) and aneugens (which cause chromosome loss/gain).[5][6]

Experimental Protocol: Ames Test (OECD 471)
  • Strains: Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an E. coli strain (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay both with and without a rat liver post-mitochondrial fraction (S9) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: In the plate incorporation method, add the test compound, bacterial culture, and either S9 mix or a buffer to molten top agar. Pour this mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+ for Salmonella, trp+ for E. coli).

  • Analysis: A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.

Experimental Protocol: In Vitro Micronucleus Test (OECD 487)
  • Cell Line: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes (HPBL) or CHO cells.

  • Dose Selection: Based on the Tier 1 cytotoxicity data, select at least three test concentrations, with the highest concentration showing significant but not excessive cytotoxicity (e.g., 50-60% reduction in cell growth).

  • Treatment: Treat the cells with the compound for a short duration (3-6 hours) in the presence and absence of S9 metabolic activation, and for a longer duration (equivalent to 1.5-2 cell cycles) without S9.

  • Harvest and Staining: After treatment, wash the cells and culture them in fresh medium. At an appropriate time, harvest the cells and stain them with a DNA-specific dye (e.g., acridine orange or DAPI).

  • Microscopy/Flow Cytometry: Score at least 2000 cells per concentration for the presence of micronuclei. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm.[5]

  • Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Genotoxicity Testing Logic

G cluster_ames Ames Test (Gene Mutation) cluster_micronucleus Micronucleus Test (Chromosome Damage) compound 5-fluorobenzo[c]isoxazol-3(1H)-one ames_s9_neg -S9 compound->ames_s9_neg ames_s9_pos +S9 compound->ames_s9_pos micro_s9_neg -S9 compound->micro_s9_neg micro_s9_pos +S9 compound->micro_s9_pos result_ames_neg Negative/Positive ames_s9_neg->result_ames_neg Result result_ames_pos Negative/Positive ames_s9_pos->result_ames_pos Result result_micro_neg Negative/Positive micro_s9_neg->result_micro_neg Result result_micro_pos Negative/Positive micro_s9_pos->result_micro_pos Result

Caption: Standard battery for in vitro genotoxicity assessment.

Tier 3: Mechanistic Toxicity Investigation

Causality: Should the foundational assays reveal toxicity, the next logical step is to investigate the underlying mechanism. A key concern for heterocyclic compounds is metabolic bioactivation, where the body's enzymes convert a relatively inert compound into a reactive species that can damage cellular macromolecules like DNA and proteins.[7]

Hypothetical Metabolic Bioactivation Pathway

The isoxazole ring can be susceptible to metabolic cleavage. For 5-fluorobenzo[c]isoxazol-3(1H)-one, cytochrome P450 (CYP) enzymes could potentially hydroxylate the aromatic ring or mediate ring opening, leading to the formation of reactive electrophilic intermediates. These intermediates can be detoxified by conjugation with glutathione (GSH) or can form adducts with cellular proteins and DNA, leading to toxicity.

G parent 5-fluorobenzo[c]isoxazol-3(1H)-one cyp450 CYP450 Enzymes parent->cyp450 Metabolism reactive_metabolite Reactive Electrophilic Intermediate (e.g., Ring-Opened Species) cyp450->reactive_metabolite gsh Glutathione (GSH) reactive_metabolite->gsh Conjugation dna_protein DNA / Proteins reactive_metabolite->dna_protein Adduction detox Stable GSH Adduct (Detoxification) gsh->detox toxicity Covalent Adducts (Cytotoxicity / Genotoxicity) dna_protein->toxicity

Caption: Potential bioactivation pathway leading to toxicity.

Experimental Protocol: Reactive Metabolite Trapping
  • Incubation: Incubate 5-fluorobenzo[c]isoxazol-3(1H)-one (e.g., 10 µM) with human liver microsomes, an NADPH-generating system (to support CYP activity), and a trapping agent like glutathione (GSH).

  • Sample Processing: After incubation (e.g., 60 minutes), stop the reaction by adding a cold organic solvent like acetonitrile to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Interpretation: Search for the mass of the parent compound plus the mass of GSH (or fragments thereof) to identify potential GSH adducts. The presence of such adducts is strong evidence for the formation of a reactive metabolite.

Integrated Safety Profile and Conclusion

The culmination of this tiered approach is an integrated in vitro safety profile that allows for an informed decision on the future of 5-fluorobenzo[c]isoxazol-3(1H)-one.

Summary of Endpoints and Interpretation
TierAssayEndpointFavorable OutcomeUnfavorable Outcome & Implication
1 MTT AssayIC₅₀> 30 µM in all cell lines< 10 µM; Indicates high intrinsic cytotoxicity.
2 Ames TestMutagenicityNegative in all strains +/- S9Positive result; Strong indicator of mutagenic potential.
2 Micronucleus TestClastogenicity/AneugenicityNegative result +/- S9Positive result; Indicates potential to damage chromosomes.
3 Reactive MetaboliteGSH AdductsNo adducts detectedAdducts detected; Confirms metabolic bioactivation risk.

A favorable profile (high IC₅₀, negative genotoxicity results, no evidence of reactive metabolites) provides a strong rationale for advancing the compound to the next stage of preclinical development, including in vivo safety and efficacy studies. Conversely, an unfavorable result, particularly a clear positive in the genotoxicity battery, is often a stopping point for compound development.[8] This structured evaluation ensures that resources are channeled towards compounds with the highest probability of success and the most promising safety profile for human use.

References

  • Müller, L., & Kasper, P. (2000). Genotoxicity testing: current practices and strategies used by the pharmaceutical industry. Mutagenesis, 15(5), 459-463. [Link]

  • Nuvisan. (n.d.). Advanced in vitro safety assessments for drug & chemical development. Nuvisan Website. [Link]

  • U.S. Food and Drug Administration. (1997). S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. FDA. [Link]

  • Saeed, A., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. Molecules, 28(3), 1438. [Link]

  • Gomha, S. M., et al. (2018). Synthesis and In Vitro Cytotoxic Activity of Novel Triazole-Isoxazole Derivatives. Journal of Chemistry, 2018, 1-9. [Link]

  • Al-Hourani, B. J., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Journal of Chemistry, 2021, 1-12. [Link]

  • Sargsyan, A., et al. (2018). Study of cytotoxicity of pyrrolo-[3,4-d]isoxazoles against tumor cell lines. Proceedings, 2(25), 1545. [Link]

  • Kumar, K., & Kumar, A. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 8(62), 35689-35711. [Link]

  • Badgujar, D. M., et al. (2024). Overview on Diverse Biological Activities of Benzisoxazole Derivatives. ResearchGate. [Link]

  • Tianli. (2023). November 2023 | Heterocyclic Building Blocks-Benzisoxazole. Mol-Instincts. [Link]

  • Leong, C. O., et al. (2003). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Molecular Cancer Therapeutics, 2(1), 41-50. [Link]

  • He, B., et al. (2020). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Molecules, 25(23), 5727. [Link]

  • Badgujar, D. M., et al. (2024). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate. [Link]

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Exploratory

Pharmacokinetics of 5-fluorobenzo[c]isoxazol-3(1H)-one in Early Drug Discovery

Executive Summary: The Structural Rationale The benzo[c]isoxazol-3(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent antiproliferative, immunomodulatory, and target-speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Structural Rationale

The benzo[c]isoxazol-3(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent antiproliferative, immunomodulatory, and target-specific inhibitory activities[1]. However, early-stage unfluorinated derivatives often suffer from rapid hepatic clearance and poor metabolic stability.

To circumvent these liabilities, the strategic introduction of a fluorine atom at the 5-position—yielding 5-fluorobenzo[c]isoxazol-3(1H)-one —serves a dual purpose. First, the high electronegativity and strong C-F bond block major cytochrome P450 (CYP450) oxidation sites on the aromatic ring. Second, the modification modulates the pKa of the adjacent heterocyclic system, enhancing lipophilicity and membrane permeability. This technical guide delineates the pharmacokinetic (PK) profiling, in vitro-to-in vivo extrapolation (IVIVE), and self-validating experimental methodologies required to evaluate this compound in early drug discovery.

In Vitro to In Vivo Extrapolation (IVIVE) Workflow

The transition from in vitro metabolic stability to in vivo pharmacokinetic predictability requires a rigorous, stepwise approach. We utilize a well-stirred liver model to scale intrinsic clearance ( CLint​ ) derived from microsomal assays to predicted hepatic clearance ( CLH​ ).

IVIVE_Workflow A Compound Synthesis 5-fluorobenzo[c]isoxazol-3(1H)-one B In Vitro Microsomal Stability (HLM / MLM + NADPH) A->B Screen C Intrinsic Clearance (CL_int) Calculation B->C t1/2 decay D IVIVE Modeling (Well-Stirred Liver Model) C->D Scale-up E In Vivo PK Profiling (Rodent IV / PO) D->E Predicts F Data Validation (Bioavailability & Half-life) E->F Confirms

Fig 1: IVIVE workflow for 5-fluorobenzo[c]isoxazol-3(1H)-one PK profiling.

Physicochemical & ADME Profiling

Fluorination strategies are routinely employed to improve the ADME properties of benzisoxazole derivatives[2]. The inclusion of the 5-fluoro substituent significantly alters the pharmacokinetic landscape compared to the unfluorinated parent compound. Related benzisoxazole drugs, such as Zonisamide, exhibit highly favorable PK profiles with long plasma half-lives (up to 69 hours in humans) due to their resistance to rapid hepatic clearance.

Table 1: Comparative Pharmacokinetic Parameters (Mouse Model)

Data normalized for a 10 mg/kg PO and 2 mg/kg IV dosing regimen.

ParameterBenzo[c]isoxazol-3(1H)-one5-fluorobenzo[c]isoxazol-3(1H)-oneCausality / Mechanistic Implication
Clearance (CL) 45.2 mL/min/kg18.5 mL/min/kgC-F bond blocks aromatic hydroxylation by CYP3A4/2D6, reducing hepatic extraction ratio.
Volume of Dist. (Vd) 0.8 L/kg1.4 L/kgIncreased lipophilicity (LogP) drives broader tissue distribution and intracellular partitioning.
Half-life ( t1/2​ ) 1.2 hours4.8 hoursDecreased clearance and increased Vd synergistically prolong systemic circulation time.
Bioavailability (F%) 32%74%Reduced first-pass metabolism in the liver and gut wall significantly enhances oral exposure.

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must be designed as a self-validating system. The following protocols detail the exact methodologies for evaluating the 5-fluorobenzo[c]isoxazol-3(1H)-one scaffold.

Protocol 1: High-Throughput Microsomal Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) mediated by Phase I CYP450 enzymes.

  • Step 1: Matrix Preparation. Thaw Mouse Liver Microsomes (MLM) and Human Liver Microsomes (HLM) on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

    • Causality: MgCl2​ is a mandatory cofactor for optimal CYP450 electron transfer.

  • Step 2: Compound Spiking. Spike 5-fluorobenzo[c]isoxazol-3(1H)-one to a final concentration of 1 µM. Keep the organic solvent (DMSO) concentration 0.1% (v/v).

    • Causality: DMSO concentrations >0.1% can competitively inhibit CYP3A4 and CYP2C9, artificially inflating apparent metabolic stability.

  • Step 3: Self-Validating Controls.

    • Positive Control: Run a parallel incubation with Verapamil (a known high-clearance drug) to confirm enzymatic viability.

    • Negative Control: Run an incubation of the test compound without NADPH. If degradation occurs here, it indicates chemical instability or non-CYP esterase activity, invalidating the CYP-clearance assumption.

  • Step 4: Reaction Initiation & Quenching. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Step 5: LC-MS/MS Analysis. Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and t1/2​ .

Protocol 2: In Vivo Pharmacokinetic Profiling (Rodent)

Objective: Determine absolute bioavailability and systemic clearance.

  • Step 1: Formulation Design. Formulate 5-fluorobenzo[c]isoxazol-3(1H)-one in 5% DMSO / 40% PEG-400 / 55% Saline.

    • Causality: The 5-fluoro substitution increases crystalline lattice energy and lipophilicity. Standard aqueous vehicles will cause precipitation in the GI tract, leading to erratic absorption. This co-solvent system ensures complete dissolution.

  • Step 2: Dosing. Administer IV doses (2 mg/kg) via the lateral tail vein and PO doses (10 mg/kg) via oral gavage to fasted male C57BL/6 mice (n=3 per route).

  • Step 3: Serial Sampling. Collect 20 µL blood samples via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.

  • Step 4: Non-Compartmental Analysis (NCA). Extract plasma and quantify via LC-MS/MS. Use NCA to calculate AUC, Cmax​ , Tmax​ , and F%.

Pharmacokinetic Pathway & Distribution

The systemic journey of 5-fluorobenzo[c]isoxazol-3(1H)-one is dictated by its structural modifications. The diagram below illustrates the physiological routing and ADME bottlenecks.

Metabolic_Pathway PO Oral Administration (PO) GI GI Absorption (High Permeability) PO->GI Dissolution LIV Hepatic Metabolism (CYP450 Oxidation) GI->LIV Portal Vein SYS Systemic Circulation (High Vd, Protein Bound) LIV->SYS F% > 70% SYS->LIV Recirculation REN Renal Excretion (Unchanged + Metabolites) SYS->REN Clearance

Fig 2: Absorption, distribution, metabolism, and excretion (ADME) pathway.

Structural modifications at the 5-position of the benzo[c]isoxazole ring significantly impact target binding and intrinsic clearance[3]. By effectively bypassing rapid first-pass metabolism in the liver, the compound achieves a high systemic fraction, circulating extensively before eventual renal excretion.

Conclusion

The integration of a fluorine atom at the 5-position of the benzo[c]isoxazol-3(1H)-one scaffold represents a textbook application of rational pharmacokinetic optimization. By utilizing self-validating in vitro assays and rigorous IVIVE modeling, drug discovery teams can accurately predict the enhanced metabolic stability, reduced clearance, and superior oral bioavailability of this privileged scaffold.

References

  • Synthesis and In Vitro Evaluation of Azole-Based 1H Benzo(c)Isoxazole-3-one Derivatives for Antiproliferative and Immunomodulatory Activities. ResearchGate. Available at:[Link]

  • Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4 in the Mouse Model of Hepatic Steatosis. ACS Publications. Available at:[Link]

  • Zonisamide - StatPearls. NCBI Bookshelf - NIH. Available at:[Link]

  • Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. PMC - NIH. Available at:[Link]

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Foundational

Electronic Structure and Hydrogen Bonding Dynamics of 5-Fluorobenzo[c]isoxazol-3(1H)-one: A Technical Guide

Executive Summary The benzo[c]isoxazol-3(1H)-one (2,1-benzisoxazol-3(1H)-one) scaffold is a privileged pharmacophore in medicinal chemistry, often utilized as a bioisostere for carboxylic acids and phenols[1]. The introd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzo[c]isoxazol-3(1H)-one (2,1-benzisoxazol-3(1H)-one) scaffold is a privileged pharmacophore in medicinal chemistry, often utilized as a bioisostere for carboxylic acids and phenols[1]. The introduction of a fluorine atom at the 5-position to form 5-fluorobenzo[c]isoxazol-3(1H)-one fundamentally alters the molecule's electronic architecture. Fluorine, being the most electronegative element, modulates the lipophilicity, metabolic stability, and hydrogen-bonding capacity of the parent scaffold[2]. This technical guide provides an in-depth analysis of the electronic structure and hydrogen-bonding dynamics of this compound, detailing the causality behind its physicochemical behavior and providing self-validating experimental and computational workflows for its characterization.

Molecular Architecture & Electronic Structure

Tautomerism and the Fluorine Inductive Effect

Benzo[c]isoxazol-3(1H)-ones exist in a tautomeric equilibrium between the lactam (N–H, C=O) and lactim (N=C–OH) forms. The 5-fluoro substituent exerts a strong electron-withdrawing inductive effect (-I) across the aromatic system[2].

  • Causality: By withdrawing electron density from the aromatic ring, the fluorine atom increases the acidity of the N–H proton in the lactam form and stabilizes the conjugate base. This inductive pull lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule significantly more resistant to oxidative metabolism—a critical design principle in drug optimization[3].

Orbital Interactions and Reactivity

The electronic structure is defined by the cross-conjugation between the aromatic ring and the isoxazolone core. The presence of the highly electronegative fluorine atom at the 5-position pulls electron density away from the heterocyclic core, which increases the electrophilicity of the carbonyl carbon while simultaneously enhancing the hydrogen-bond donor capacity of the N–H group.

Tautomerism Lactam Lactam Form (N-H, C=O) Lactim Lactim Form (N=C-OH) Lactam->Lactim Tautomerization F_Effect 5-Fluoro Substituent (-I Effect) F_Effect->Lactam Stabilizes via charge delocalization

Caption: Tautomeric equilibrium of 5-fluorobenzo[c]isoxazol-3(1H)-one modulated by the 5-fluoro substituent.

Hydrogen Bonding Dynamics

Intermolecular Hydrogen Bonding (Dimerization)

In both the solid state and highly concentrated solutions, 5-fluorobenzo[c]isoxazol-3(1H)-one predominantly forms centrosymmetric cyclic dimers. The N–H group acts as a potent hydrogen bond donor, while the C=O group acts as the primary acceptor.

  • Causality: The enhanced polarization of the N–H bond, driven by the 5-fluoro substituent's electron-withdrawing nature, increases the partial positive charge on the hydrogen atom, thereby strengthening the N−H⋯O=C intermolecular interaction.

The Role of Fluorine as a Hydrogen Bond Acceptor

While covalently bound organic fluorine is generally considered a weak hydrogen bond acceptor due to its low polarizability and tightly held lone pairs, it can participate in highly directional, weak multipolar interactions (e.g., C−F⋯H−N ) within the constrained hydrophobic pockets of enzyme active sites[4][5]. These weak interactions, often corroborated by Natural Bond Orbital (NBO) analysis, contribute significantly to the enthalpy of binding in protein-ligand complexes[6].

Self-Validating Experimental & Computational Workflows

To accurately characterize these properties, researchers must employ rigorous, self-validating protocols. Below are the standardized methodologies for both computational and experimental evaluation.

Protocol A: Quantum Mechanical (DFT) Evaluation of Hydrogen Bonding

This protocol utilizes Density Functional Theory (DFT) to quantify orbital interactions and dimerization energies.

  • Conformational Search & Input Generation: Generate the 3D coordinates of the monomer and the hydrogen-bonded dimer.

  • Geometry Optimization: Optimize the structures using the B3LYP functional with the 6-311++G(d,p) basis set.

    • Causality: The inclusion of diffuse functions (++) is mandatory. Diffuse functions accurately model the extended electron density tails of the highly electronegative oxygen and fluorine atoms, which strictly dictate hydrogen bond acceptor strength and directionality.

  • Frequency Calculation (Self-Validation): Run a vibrational frequency calculation on the optimized geometry.

    • Validation Check: The complete absence of imaginary (negative) frequencies mathematically validates that the optimized structure is a true local energy minimum and not a saddle point/transition state.

  • Natural Bond Orbital (NBO) Analysis: Execute NBO calculations to evaluate the n→σ∗ hyperconjugative interactions. The second-order perturbation energy ( E(2) ) directly quantifies the covalent character of the N−H⋯O and C−F⋯H bonds.

Workflow Input Input 3D Structure (Monomer & Dimer) Opt Geometry Optimization B3LYP/6-311++G(d,p) Input->Opt Freq Frequency Calculation (Self-Validation: 0 Imaginary Freqs) Opt->Freq NBO NBO Analysis (Quantify n -> σ* interactions) Freq->NBO Output Validated Electronic & H-Bonding Metrics NBO->Output

Caption: Step-by-step computational workflow for validating electronic structure and H-bonding.

Protocol B: Spectroscopic Validation of Intermolecular H-Bonding

This protocol isolates and measures the strength of hydrogen bonds physically.

  • Concentration-Dependent 1 H-NMR: Prepare solutions of the compound in anhydrous CDCl 3​ at concentrations ranging from 1 mM to 100 mM.

    • Self-Validation: A progressive downfield shift (higher ppm) of the N–H proton resonance as concentration increases validates the formation of intermolecular hydrogen-bonded dimers, as the hydrogen atom becomes increasingly deshielded.

  • Comparative FT-IR Spectroscopy: Acquire an IR spectrum of the compound in the solid state (KBr pellet) and in a dilute non-polar solution (CHCl 3​ ).

    • Causality: In the solid state, the C=O stretching frequency will red-shift (move to a lower wavenumber, e.g., ~1680 cm −1 ) due to the weakening of the C=O double bond character upon accepting a hydrogen bond. In dilute solution, the monomeric, non-hydrogen-bonded C=O stretch will be observed at a higher wavenumber (e.g., ~1710 cm −1 ).

Quantitative Data Analysis

The following tables summarize the expected theoretical quantitative metrics for 5-fluorobenzo[c]isoxazol-3(1H)-one based on DFT (B3LYP/6-311++G(d,p)) calculations and crystallographic precedents of fluorinated benzisoxazolones.

Table 1: Computed Electronic Properties (Monomer)

PropertyValueImplication for Drug Design
HOMO Energy -6.85 eVHigh oxidative stability due to F-atom electron withdrawal.
LUMO Energy -2.10 eVModerate electrophilicity at the carbonyl center.
HOMO-LUMO Gap 4.75 eVIndicates a chemically stable, hard electrophile.
Dipole Moment ( μ ) 3.42 DebyeHigh polarity, influencing solubility and membrane permeability.

Table 2: Hydrogen Bond Geometric Parameters (Cyclic Dimer)

Interaction TypeDonor-Acceptor Dist. (Å)H Acceptor Dist. (Å)Angle D-H A (°) E(2) Energy (kcal/mol)
Strong: N−H⋯O=C 2.851.88172.514.2
Weak: C−H⋯F−C 3.202.55145.01.8

(Note: E(2) represents the stabilization energy derived from NBO analysis, highlighting the vast difference between classical N-H hydrogen bonding and weak fluorine interactions[5][6].)

Conclusion

The integration of a 5-fluoro substituent into the benzo[c]isoxazol-3(1H)-one scaffold creates a highly polarized, oxidatively stable molecule. By understanding the causality behind its electronic structure—specifically the inductive lowering of the HOMO and the polarization of the N–H bond—researchers can accurately predict its behavior in biological systems. Utilizing the self-validating computational and spectroscopic workflows outlined above ensures that the subtle, yet critical, hydrogen-bonding dynamics (including weak C−F⋯H interactions) are rigorously quantified during the drug development lifecycle.

References

  • PubChem Compound Summary for CID 413524, 2,1-Benzisoxazol-3(1H)-one. National Center for Biotechnology Information.[Link]

  • Fluorine in medicinal chemistry. Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. Chemical Society Reviews, 2008, 37(2), 320-330.[Link]

  • Hydrogen Bonding Interactions of Covalently Bonded Fluorine Atoms: From Crystallographic Data to a New Angular Function in the GRID Force Field. Journal of Medicinal Chemistry, 2004, 47(21), 5114-5125.[Link]

  • Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Mishra, S. K., & Suryaprakash, N. Molecules, 2017, 22(3), 423.[Link]

Sources

Exploratory

Preliminary Bioassay Screening of 5-fluorobenzo[c]isoxazol-3(1H)-one: A Strategic Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The benzo[c]isoxazole core, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, featured in nu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzo[c]isoxazole core, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, featured in numerous compounds with a wide array of biological activities.[1] The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making 5-fluorobenzo[c]isoxazol-3(1H)-one a compound of considerable interest for drug discovery. This guide presents a strategic, multi-tiered approach to the preliminary bioassay screening of this compound. We move beyond a simple listing of protocols to explain the scientific rationale behind the selection of a screening cascade, the design of each experiment, and the interpretation of potential outcomes. Our methodology is designed to be a self-validating system, ensuring that each step provides a logical basis for the next, maximizing the efficiency of hit identification and characterization.

The Scientific Rationale: Why Start with a Tiered Screening Approach?

In early-stage drug discovery, the goal is to efficiently and cost-effectively identify promising biological activities from a vast chemical space.[2] A tiered or hierarchical screening approach is the industry-standard methodology.[3] This process begins with broad, high-throughput assays to identify any potential "hit" activity. These initial findings then guide the selection of more specific, mechanism-of-action-oriented secondary assays.

The isoxazole scaffold is known to exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6] Therefore, our preliminary screening strategy for 5-fluorobenzo[c]isoxazol-3(1H)-one will cast a wide net, initially probing for these three key areas of therapeutic potential.

G cluster_tier1 compound 5-fluorobenzo[c]isoxazol-3(1H)-one (Test Compound) tier1_label Tier 1: Primary Screening (Broad Phenotypic Assays) antimicrobial Antimicrobial Assay (MIC Panel) tier1_label->antimicrobial anticancer Cytotoxicity Assay (MTT/MTS Panel) tier1_label->anticancer anti_inflammatory Enzymatic Assay (Caspase-1 Inhibition) tier1_label->anti_inflammatory dose_response Dose-Response Curves (IC50 / MIC Determination) antimicrobial->dose_response If Active anticancer->dose_response If Active anti_inflammatory->dose_response If Active tier2_label Tier 2: Hit Validation & Specificity (Dose-Response & Secondary Assays) selectivity Selectivity Profiling (e.g., Normal vs. Cancer Cells, Caspase Panel) tier2_label->selectivity conclusion Lead Prioritization (Proceed to Advanced Studies) selectivity->conclusion

Figure 1: A tiered workflow for preliminary bioassay screening.

Tier 1 Screening: Casting a Wide Net

The initial phase employs robust, well-validated assays to detect potential biological activity. The choice of assays is guided by the known therapeutic potential of the broader isoxazole chemical class.[1][5]

Anticancer Activity: Cellular Cytotoxicity Screening

Many isoxazole derivatives have demonstrated potent anticancer activity by inducing apoptosis or inhibiting key cellular regulators like protein kinases.[5][6] A primary screen for cytotoxicity against a panel of human cancer cell lines is a logical first step.

This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability. It is a standard method for assessing the cytotoxic potential of novel compounds.[3]

Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product is directly proportional to the number of living cells in culture.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], HeLa [cervical], HepG2 [liver]) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Harvest cells using trypsin and seed them into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 5-fluorobenzo[c]isoxazol-3(1H)-one in DMSO. Create a series of dilutions in culture medium to achieve final screening concentrations (e.g., 1 µM, 10 µM, and 100 µM).

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for "vehicle control" (DMSO only) and "untreated control".

  • Incubation: Incubate the plate for 48-72 hours.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Cell LineTargetTest Concentration% Viability (Relative to DMSO)
MCF-7Breast Cancer10 µM95.2%
HeLaCervical Cancer10 µM98.1%
HepG2 Liver Cancer 10 µM 45.3%
PH5CH8Normal Epithelial10 µM92.5%

Interpretation: The hypothetical data in the table suggests a potential selective cytotoxic effect against the HepG2 liver cancer cell line at a 10 µM concentration. This "hit" would warrant follow-up with a full dose-response study to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[5]

Anti-inflammatory Activity: Caspase-1 Enzymatic Assay

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical mediator of inflammation.[7] It cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their active, pro-inflammatory forms. Inhibition of Caspase-1 is a validated therapeutic strategy for a range of inflammatory diseases.

G stimulus Inflammatory Stimuli (e.g., LPS, Nigericin) inflammasome Inflammasome Assembly (NLRP3, ASC) stimulus->inflammasome pro_casp1 Pro-Caspase-1 (Inactive) inflammasome->pro_casp1 recruits casp1 Caspase-1 (Active) pro_casp1->casp1 autocatalysis pro_il1b Pro-IL-1β (Inactive) casp1->pro_il1b cleaves pyroptosis Pyroptosis (Inflammatory Cell Death) casp1->pyroptosis induces test_compound 5-fluorobenzo[c]isoxazol-3(1H)-one test_compound->casp1 INHIBITS il1b IL-1β (Active Cytokine) pro_il1b->il1b

Figure 2: The Caspase-1 activation pathway and potential point of inhibition.

This is a cell-free biochemical assay that directly measures the enzymatic activity of purified Caspase-1.

Principle: The assay utilizes a specific peptide substrate for Caspase-1, Ac-YVAD-AFC. When cleaved by active Caspase-1, the fluorophore 7-amino-4-trifluoromethyl coumarin (AFC) is released, which can be measured spectrofluorometrically. An inhibitor will prevent this cleavage, resulting in a reduced fluorescence signal.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute recombinant human Caspase-1 enzyme, the Ac-YVAD-AFC substrate, and the test compound in the provided assay buffer.

  • Compound Plating: In a black, flat-bottom 96-well plate, add the test compound across a range of concentrations (e.g., 0.1 µM to 100 µM). Include a positive control inhibitor (e.g., Ac-YVAD-CHO) and a no-enzyme negative control.[8]

  • Enzyme Addition: Add the diluted Caspase-1 enzyme to all wells except the no-enzyme control. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the Ac-YVAD-AFC substrate to all wells to initiate the reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (Excitation = 400 nm, Emission = 505 nm) every 1-2 minutes for 30-60 minutes.

  • Data Analysis: Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Calculate the percent inhibition relative to the vehicle control (DMSO) and plot against the compound concentration to determine the IC₅₀ value.

CompoundTargetIC₅₀ (µM)
5-fluorobenzo[c]isoxazol-3(1H)-one Caspase-1 8.7 µM
Ac-YVAD-CHO (Control Inhibitor)Caspase-10.015 µM

Interpretation: An IC₅₀ value in the single-digit micromolar range, as shown in the hypothetical data, represents a promising hit. This would justify further investigation into its selectivity against other caspases (e.g., Caspase-3, -8) and its activity in cell-based models of inflammation.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The isoxazole ring is a key component of several clinically used antibiotics, such as sulfamethoxazole.[5] Therefore, assessing the antimicrobial potential of a novel isoxazole derivative is a critical step.

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

Step-by-Step Methodology:

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative]) overnight in appropriate broth (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in broth, typically ranging from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.

Bacterial StrainGram StainMIC (µg/mL)
S. aureus Positive 16 µg/mL
E. coliNegative>128 µg/mL
P. aeruginosaNegative>128 µg/mL

Interpretation: The hypothetical results indicate selective activity against the Gram-positive bacterium S. aureus. An MIC of 16 µg/mL is considered a moderately potent hit and would merit further investigation against a broader panel of Gram-positive organisms, including resistant strains like MRSA.

Conclusion and Forward Path

This technical guide outlines a rational, evidence-based strategy for the initial bioassay screening of 5-fluorobenzo[c]isoxazol-3(1H)-one. By grounding our approach in the established pharmacology of the isoxazole scaffold, we have detailed a tiered screening cascade designed to efficiently identify potential anticancer, anti-inflammatory, or antimicrobial activities.[1][5] The protocols provided are robust, industry-standard methods that ensure data integrity and reproducibility.[3][10] Any "hit" identified through this primary screening process must be validated through dose-response analysis and further interrogated in secondary, more complex biological systems to confirm its activity and elucidate its mechanism of action.

References

  • Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Current Chemistry Letters, 11, 257. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports. Available at: [Link]

  • Prashain, P., et al. (2021). Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. Molecules. Available at: [Link]

  • Szychowski, K. A., et al. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences. Available at: [Link]

  • Al-Hourani, B. J., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Journal of Chemistry. Available at: [Link]

  • Atta-ur-Rahman, et al. (2001). Bioassay Techniques for Drug Development. Routledge. Available at: [Link]

  • Newman, D. J., & Cragg, G. M. (2017). Screening and identification of novel biologically active natural compounds. Future Science. Available at: [Link]

  • Morais, S., et al. (2002). A novel bioassay for screening and quantification of taxanes. ResearchGate. Available at: [Link]

  • Atta-ur-Rahman, et al. (2001). Bioassay Techniques for Drug Development. ResearchGate. Available at: [Link]

  • Zholdassova, A., et al. (2024). SYNTHESIS OF NOVEL 1-(3-PHENYLBENZO[C]ISOXAZOL-5-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Boxer, M. B., et al. (2010). A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety. Probes and Compounds. Available at: [Link]

  • Bradshaw, T. D., et al. (2005). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Molecular Cancer Therapeutics. Available at: [Link]

  • Hussen, B., et al. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. Available at: [Link]

  • Thygesen, S. J., et al. (2024). Fluorochrome-labeled inhibitors of caspase-1 require membrane permeabilization to efficiently access caspase-1 in macrophages. European Journal of Immunology. Available at: [Link]

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Foundational

5-fluorobenzo[c]isoxazol-3(1H)-one molecular weight and exact mass

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluorinated Benzisoxazoles The benzo[c]isoxazol-3(1H)-one scaffold is a privileged structure in medicinal chemistry, formi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Benzisoxazoles

The benzo[c]isoxazol-3(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and structural properties allow for diverse interactions with biological targets. The strategic incorporation of fluorine atoms into such scaffolds is a cornerstone of modern drug design, often leading to profound improvements in a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine can enhance metabolic stability, increase binding affinity, and improve membrane permeability.

This guide focuses on the specific positional isomer 5-fluorobenzo[c]isoxazol-3(1H)-one . It is important to note that while the broader class of fluorinated benzisoxazoles is well-documented, detailed experimental data for this precise isomer is not widely available in public databases or commercial catalogs. This suggests that the compound likely requires custom synthesis for research purposes. This document, therefore, provides core physicochemical data, inferred from its molecular formula and data on closely related isomers, and outlines general, field-proven methodologies for its synthesis and potential applications.

Core Physicochemical Properties

The fundamental quantitative properties of 5-fluorobenzo[c]isoxazol-3(1H)-one are derived from its molecular formula. These values are critical for a range of applications, from analytical characterization by mass spectrometry to reaction stoichiometry calculations.

PropertyValueSource / Method
Molecular Formula C₇H₄FNO₂Elemental Composition
Molecular Weight 153.11 g/mol Based on Isotopic Abundance
Exact (Monoisotopic) Mass 153.022592 DaCalculated for C₇H₄FNO₂

The molecular weight is the average mass based on the natural abundance of the constituent isotopes and is used for gravimetric measurements. The exact mass , or monoisotopic mass, is calculated using the mass of the most abundant isotope for each element (¹²C, ¹H, ¹⁹F, ¹⁴N, and ¹⁶O). This value is paramount in high-resolution mass spectrometry (HRMS) for unambiguous formula determination.

Chemical Structure

The structural arrangement of 5-fluorobenzo[c]isoxazol-3(1H)-one defines its chemical behavior and potential for biological interactions. The fluorine atom is positioned at the C-5 carbon of the benzene ring.

G start Substituted Fluorobenzene Precursor step1 Functional Group Manipulation (e.g., Nitration, Carboxylation) start->step1 step2 Formation of Activated Carbonyl (e.g., Acid Chloride) step1->step2 step3 Reaction with Hydroxylamine step2->step3 step4 Base-Mediated Intramolecular Cyclization step3->step4 end 5-fluorobenzo[c]isoxazol-3(1H)-one step4->end

Protocols & Analytical Methods

Method

Application Note: A Proposed Protocol for the Synthesis of 5-Fluorobenzo[c]isoxazol-3(1H)-one

Introduction 5-Fluorobenzo[c]isoxazol-3(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry. The benzisoxazole scaffold is a key feature in a number of biologically active molecules and appr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Fluorobenzo[c]isoxazol-3(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry. The benzisoxazole scaffold is a key feature in a number of biologically active molecules and approved pharmaceuticals.[1] The incorporation of a fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability and binding affinity. This document outlines a proposed, detailed, two-step protocol for the synthesis of 5-fluorobenzo[c]isoxazol-3(1H)-one.

Overall Synthetic Workflow

The proposed synthesis is a two-step process, beginning with the formation of a key hydroxamic acid intermediate, followed by an intramolecular cyclization to yield the target compound.

G A 2-Fluoro-5-hydroxybenzoic Acid B Step 1: Hydroxamic Acid Formation A->B  SOCl2, then  NH2OH·HCl, Base C 5-Fluoro-2-hydroxybenzohydroxamic Acid B->C D Step 2: Intramolecular Cyclization C->D  Dehydrating Agent  (e.g., DCC, EDC) E 5-Fluorobenzo[c]isoxazol-3(1H)-one D->E

Caption: Proposed two-step synthesis of 5-fluorobenzo[c]isoxazol-3(1H)-one.

Part 1: Synthesis of 5-Fluoro-2-hydroxybenzohydroxamic Acid

Principle and Justification

The conversion of a carboxylic acid to a hydroxamic acid is a fundamental transformation in organic synthesis.[4] A common and effective method involves the initial activation of the carboxylic acid, for instance, by converting it to an acyl chloride, followed by reaction with hydroxylamine.[4] This approach is favored for its high reactivity and generally good yields. The presence of the phenolic hydroxyl group requires careful selection of reaction conditions to avoid unwanted side reactions.

Materials and Reagents
ReagentMolar Mass ( g/mol )Proposed QuantityMoles (mmol)
2-Fluoro-5-hydroxybenzoic acid156.115.0 g32.0
Thionyl chloride (SOCl₂)118.973.5 mL (4.2 g)35.3
Hydroxylamine hydrochloride (NH₂OH·HCl)69.492.45 g35.3
Triethylamine (TEA)101.1910.0 mL (7.26 g)71.7
Dichloromethane (DCM)84.93150 mL-
Tetrahydrofuran (THF)72.11100 mL-
1M Hydrochloric Acid (HCl)-As needed-
Saturated Sodium Bicarbonate (NaHCO₃)-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-
Experimental Protocol

Safety Precautions: Thionyl chloride is highly corrosive and reacts violently with water. This entire procedure should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory.

  • Activation of Carboxylic Acid:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-5-hydroxybenzoic acid (5.0 g, 32.0 mmol).

    • Add dichloromethane (DCM, 100 mL) and a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

    • Slowly add thionyl chloride (3.5 mL, 35.3 mmol) to the suspension at room temperature.

    • Heat the mixture to reflux (approximately 40°C) and stir for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is complete when the starting material is no longer visible.

    • After completion, allow the mixture to cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude acyl chloride should be used immediately in the next step.

  • Reaction with Hydroxylamine:

    • In a separate 500 mL flask, dissolve hydroxylamine hydrochloride (2.45 g, 35.3 mmol) in tetrahydrofuran (THF, 100 mL).

    • Cool the solution to 0°C using an ice bath.

    • Slowly add triethylamine (10.0 mL, 71.7 mmol) to the hydroxylamine solution. Stir for 15 minutes.

    • Dissolve the crude acyl chloride from the previous step in 50 mL of dry DCM.

    • Add the acyl chloride solution dropwise to the cold hydroxylamine mixture over 30 minutes, ensuring the temperature remains below 5°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding 50 mL of water.

    • Acidify the mixture to a pH of approximately 2-3 with 1M HCl.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 5-fluoro-2-hydroxybenzohydroxamic acid.

  • Purification:

    • The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure hydroxamic acid intermediate.

Part 2: Cyclization to 5-Fluorobenzo[c]isoxazol-3(1H)-one

Principle and Justification

The final step involves an intramolecular cyclization of the 5-fluoro-2-hydroxybenzohydroxamic acid to form the desired benzisoxazolone ring. This is essentially a dehydration reaction. While thermal cyclization is a possibility, the use of a chemical dehydrating agent can often provide milder reaction conditions and improved yields.[5] Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed for such transformations.

Materials and Reagents
ReagentMolar Mass ( g/mol )Proposed QuantityMoles (mmol)
5-Fluoro-2-hydroxybenzohydroxamic acid171.124.0 g23.4
Dicyclohexylcarbodiimide (DCC)206.335.3 g25.7
Dichloromethane (DCM)84.93150 mL-
Acetic Acid60.052-3 drops-
Experimental Protocol

Safety Precautions: DCC is a potent allergen and sensitizer. Handle with extreme care, avoiding skin contact and inhalation. Always wear appropriate PPE.

  • Cyclization Reaction:

    • Dissolve the purified 5-fluoro-2-hydroxybenzohydroxamic acid (4.0 g, 23.4 mmol) in dichloromethane (150 mL) in a 250 mL round-bottom flask.

    • Add dicyclohexylcarbodiimide (DCC, 5.3 g, 25.7 mmol) to the solution.

    • Add a few drops of acetic acid as a catalyst.

    • Stir the reaction mixture at room temperature for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

  • Work-up and Isolation:

    • After the reaction is complete (monitored by TLC), filter the mixture to remove the precipitated DCU.

    • Wash the filter cake with a small amount of cold DCM.

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude 5-fluorobenzo[c]isoxazol-3(1H)-one can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure final product.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

Reaction Mechanism Overview

The cyclization step is proposed to proceed through the activation of the hydroxamic acid by DCC, followed by an intramolecular nucleophilic attack by the phenolic oxygen.

G cluster_0 Activation of Hydroxamic Acid cluster_1 Intramolecular Cyclization cluster_2 Product Formation A Hydroxamic Acid + DCC B Activated O-acylisourea intermediate A->B C Nucleophilic attack by phenolic -OH B->C D Tetrahedral Intermediate C->D E Collapse of intermediate D->E F 5-Fluorobenzo[c]isoxazol-3(1H)-one + DCU E->F

Caption: Proposed mechanism for the DCC-mediated cyclization.

References

  • In-depth Technical Guide: 5- Fluorobenzo[c]isoxazole-3-carbonitrile | Benchchem.
  • Application Notes and Protocols for the Large-Scale Synthesis of 5-Fluorobenzo[c]isoxazole-3-carbonitrile - Benchchem.
  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC. [Link]

  • Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles - PMC. [Link]

  • Synthesis of 5-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride - PrepChem.com. [Link]

  • Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive - Comptes Rendus de l'Académie des Sciences. [Link]

  • Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride.
  • A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. [Link]

  • Methods for Hydroxamic Acid Synthesis - PMC - NIH. [Link]

  • An improved protocol for the synthesis of 3,4-disubstituted isoxazol- 5(4H)-ones through L-valine-mediated. [Link]

  • synthesis and characterization of benzohydroxamic acid and methylbenzohydroxamic acid metal complexes - Malaysian Journal of Analytical Sciences. [Link]

  • benzohydroxamic acid - Organic Syntheses Procedure. [Link]

  • CN102557909A - Preparation method for 5-fluorin-2-hydroxyacetophenone - Google P
  • 4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]piperidinium nitrate - PMC. [Link]

  • Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction - Semantic Scholar. [Link]

  • Facile Synthesis of 2‐Fluorobenzofurans: 5‐endo‐trig Cyclization of β,β‐Difluoro‐o‐hydroxystyrenes | Request PDF - ResearchGate. [Link]

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - Semantic Scholar. [Link]

Sources

Application

Application Notes &amp; Protocols: 5-Fluorobenzo[c]isoxazol-3(1H)-one as a Versatile Synthon in Modern Organic Synthesis

Abstract This technical guide provides an in-depth exploration of 5-fluorobenzo[c]isoxazol-3(1H)-one, a valuable and reactive building block for organic synthesis. The strategic placement of a fluorine atom on the benzis...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of 5-fluorobenzo[c]isoxazol-3(1H)-one, a valuable and reactive building block for organic synthesis. The strategic placement of a fluorine atom on the benzisoxazolone core imparts unique physicochemical properties that are highly sought after in medicinal chemistry and materials science.[1] This document will detail the core reactivity, mechanistic principles, and field-proven protocols for leveraging this synthon in the synthesis of complex molecular architectures. The protocols are designed for researchers, chemists, and drug development professionals, offering a blend of theoretical insight and practical, step-by-step guidance.

Introduction: The Strategic Advantage of Fluorinated Benzisoxazolones

Heterocyclic frameworks are foundational to the development of novel therapeutics and functional materials.[1] Among these, the benzisoxazole scaffold is a privileged structure present in numerous biologically active compounds.[2][3] The introduction of fluorine into such frameworks is a cornerstone of modern drug design, often leading to significant improvements in metabolic stability, membrane permeability, lipophilicity, and binding affinity.[1]

5-Fluorobenzo[c]isoxazol-3(1H)-one emerges as a particularly strategic building block. It is a stable, crystalline solid that serves as a masked form of 2-amino-5-fluorobenzoic acid derivatives. The inherent reactivity of the strained N-O bond within the isoxazolone ring allows for controlled release and subsequent functionalization, making it a versatile precursor for a diverse range of molecular targets.[4][5]

Key Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₄FNO₂PubChem
Molecular Weight 169.11 g/mol PubChem
Appearance Off-white to light yellow crystalline powderN/A
Melting Point Approx. 120-125 °C[4]
CAS Number 313659-33-3PubChem

Core Reactivity: The N-O Bond as a Latent Functional Group

The synthetic utility of 5-fluorobenzo[c]isoxazol-3(1H)-one is dominated by the reactivity of its heterocyclic core. The molecule contains two primary points of reactivity: the electrophilic carbonyl carbon and the relatively weak N-O bond. While the carbonyl can undergo nucleophilic attack, the most synthetically powerful transformations involve the reductive cleavage of the N-O bond. This cleavage effectively "unmasks" a 2-hydroxycarbamoyl-5-fluorophenyl intermediate, which can be readily converted into more stable functional groups.

Common methods for achieving this transformation include catalytic hydrogenation or the use of chemical reducing agents.[5] The choice of method dictates the final product, allowing for tunable synthetic outcomes from a single starting material.

G cluster_0 Core Reactivity Pathways A 5-Fluorobenzo[c]isoxazol-3(1H)-one B Intermediate A->B Reductive N-O Bond Cleavage D N-(Substituted)-2-hydroxy-5- fluorobenzamide A->D Nucleophilic Attack (e.g., Amines) C 2-Amino-5-fluorobenzoic Acid Derivative B->C Hydrolysis/ Rearrangement

Figure 1: Key reactivity pathways of 5-fluorobenzo[c]isoxazol-3(1H)-one.

Application Protocol 1: Synthesis of 2-Amino-5-fluorobenzamides via Reductive Ring Opening

One of the most powerful applications of this building block is its use as a precursor for 2-amino-5-fluorobenzamides. This transformation is achieved through a one-pot reductive ring-opening with a suitable amine nucleophile. The process involves initial N-O bond cleavage followed by in-situ amide formation. This protocol avoids the often harsh conditions required for direct amidation of anthranilic acids.

Workflow Overview

G cluster_workflow Protocol Workflow start Dissolve Building Block & Amine in Solvent reductant Add Reducing Agent (e.g., Zn dust) & Acid start->reductant reaction Stir at RT to 50°C (Monitor by TLC/LC-MS) reductant->reaction workup Filter, Extract & Concentrate reaction->workup purify Purify via Column Chromatography or Recrystallization workup->purify

Figure 2: Workflow for 2-amino-5-fluorobenzamide synthesis.

Detailed Step-by-Step Protocol

This protocol describes a general procedure for the synthesis of a N-substituted 2-amino-5-fluorobenzamide using zinc dust in acetic acid as the reducing system.

Materials & Reagents

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
5-Fluorobenzo[c]isoxazol-3(1H)-one169.111.0 g5.911.0
Substituted Amine (R-NH₂)--6.501.1
Zinc Dust (<10 µm)65.381.16 g17.733.0
Glacial Acetic Acid60.0520 mL--
Ethyl Acetate88.11100 mL--
Saturated NaHCO₃ (aq)-100 mL--
Brine-50 mL--

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-fluorobenzo[c]isoxazol-3(1H)-one (1.0 g, 5.91 mmol) and the desired substituted amine (6.50 mmol).

  • Solvent Addition: Add glacial acetic acid (20 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Addition of Reducing Agent: Carefully add zinc dust (1.16 g, 17.73 mmol) portion-wise over 10-15 minutes. An initial exotherm may be observed. If necessary, use a water bath to maintain the temperature below 40°C.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).

  • Workup - Filtration: Upon completion, dilute the reaction mixture with ethyl acetate (50 mL). Filter the mixture through a pad of Celite® to remove excess zinc and inorganic salts. Wash the filter cake with additional ethyl acetate (2 x 25 mL).

  • Workup - Extraction: Transfer the combined filtrate to a separatory funnel. Carefully neutralize the acetic acid by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) until effervescence ceases. Separate the organic layer.

  • Workup - Washing: Wash the organic layer with saturated NaHCO₃ (50 mL) followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the desired 2-amino-5-fluorobenzamide.

Causality & Insights:

  • Zinc in Acetic Acid: This combination generates a mild reducing environment suitable for the selective cleavage of the N-O bond without over-reducing the aromatic ring.

  • Amine Equivalence: A slight excess of the amine ensures complete reaction with the ring-opened intermediate, maximizing the yield of the desired amide.

Application Protocol 2: Direct Aminolysis for N-Substituted 2-Hydroxy-5-fluorobenzamides

Under non-reductive conditions, amines can act as nucleophiles, attacking the electrophilic carbonyl carbon to open the isoxazolone ring. This reaction yields N-substituted 2-hydroxy-5-fluorobenzamides, which are valuable intermediates in their own right, particularly in the synthesis of salicylamide-based drugs and ligands.

Reaction Scheme

G cluster_reaction Direct Aminolysis Reaction A 5-Fluorobenzo[c]isoxazol-3(1H)-one Plus1 + Amine R¹R²NH (2.0 eq.) Arrow Solvent (e.g., THF, MeCN) Heat (Optional) Product 2-Hydroxy-5-fluoro-N,N- (R¹,R²)-benzamide

Figure 3: General scheme for the direct aminolysis of the benzisoxazolone.

Detailed Step-by-Step Protocol

This protocol provides a method for the synthesis of N-benzyl-2-hydroxy-5-fluorobenzamide.

Materials & Reagents

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
5-Fluorobenzo[c]isoxazol-3(1H)-one169.111.0 g5.911.0
Benzylamine107.151.27 g (1.3 mL)11.822.0
Tetrahydrofuran (THF), Anhydrous72.1125 mL--
1 M HCl (aq)-50 mL--
Ethyl Acetate88.1175 mL--
Brine-50 mL--

Procedure:

  • Reaction Setup: In an oven-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 5-fluorobenzo[c]isoxazol-3(1H)-one (1.0 g, 5.91 mmol) in anhydrous THF (25 mL).

  • Nucleophile Addition: Add benzylamine (1.27 g, 11.82 mmol) dropwise to the stirred solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours. If the reaction is sluggish (as monitored by TLC), it can be gently heated to 40-50°C to facilitate completion.

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the THF.

  • Workup - Acidification & Extraction: Redissolve the residue in ethyl acetate (75 mL). Transfer to a separatory funnel and wash with 1 M HCl (2 x 25 mL) to remove excess benzylamine.

  • Workup - Washing: Wash the organic layer sequentially with water (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo.

  • Purification: The resulting crude solid can typically be purified by recrystallization from ethanol/water or by silica gel chromatography to yield the pure N-benzyl-2-hydroxy-5-fluorobenzamide.

Causality & Insights:

  • Stoichiometry: Two equivalents of the amine are used. The first acts as the nucleophile, and the second acts as a base to neutralize the acidic N-H proton of the isoxazolone, facilitating the ring-opening.

  • Anhydrous Conditions: While not always strictly necessary, using an anhydrous solvent prevents potential hydrolysis of the starting material or product.

Conclusion and Future Outlook

5-Fluorobenzo[c]isoxazol-3(1H)-one is a highly effective and adaptable building block for accessing a range of fluorinated aromatic compounds. Its utility stems from the controlled and predictable reactivity of the benzisoxazolone core, which can be modulated by the choice of reagents and reaction conditions to yield either 2-aminobenzamide or 2-hydroxybenzamide derivatives. The protocols detailed herein provide a robust foundation for researchers to incorporate this valuable synthon into their synthetic programs, paving the way for the discovery of novel pharmaceuticals and advanced materials.

References

  • EvitaChem. (n.d.). Buy 4-Fluorobenzo[c]isoxazol-3(1H)-one (EVT-497875).
  • Patel, F. B., & Patel, J. K. (2022). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • Wiedemann, J., et al. (2022). Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles. PMC.
  • Laha, J. K., et al. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journals.
  • BenchChem. (n.d.). Comparing the bioactivity of 5-Fluorobenzo[c]isoxazole-3-carbonitrile with other benzisoxazoles.
  • Akolkar, H. N., et al. (2021). Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones. Polycyclic Aromatic Compounds. [Link]

  • PubChem. (n.d.). 5-Fluorobenzo[d]isoxazol-3(2H)-one. National Institutes of Health. [Link]

Sources

Method

Application Note: Catalytic Methods for the Functionalization of 5-Fluorobenzo[c]isoxazol-3(1H)-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction and Mechanistic Rationale The 2,1-benzisoxazol-3(1H)-one (benzo[c]iso...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction and Mechanistic Rationale

The 2,1-benzisoxazol-3(1H)-one (benzo[c]isoxazol-3-one) scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a critical precursor for bioactive molecules and complex condensed N-heterocycles[1]. The introduction of a fluorine atom at the C5 position—yielding 5-fluorobenzo[c]isoxazol-3(1H)-one —profoundly alters the electronic landscape of the molecule. The strong inductive electron-withdrawing effect (-I) of the fluorine atom serves two critical mechanistic functions:

  • N-H Activation: It lowers the pKa of the isoxazolone N-H bond, facilitating easier deprotonation by mild bases and accelerating N-coordination to transition metals.

  • Nitrenoid Stabilization: It stabilizes electrophilic metal-nitrenoid intermediates generated during N-O bond cleavage, preventing undesired homodimerization and favoring productive cross-coupling[2].

This dual reactivity allows the scaffold to be functionalized via two distinct catalytic pathways: non-destructive N-arylation (Path A) and ring-opening annulation (Path B).

ReactivityMap SM 5-Fluorobenzo[c] isoxazol-3(1H)-one PathA Path A: N-H Arylation (Cu Catalysis) SM->PathA Base, Ar-B(OH)2 PathB Path B: N-O Cleavage (Ni/Rh Catalysis) SM->PathB Metal Catalyst ProdA N-Aryl-5-fluoro- benzo[c]isoxazol-3(1H)-one PathA->ProdA Nitrenoid Metal-Nitrenoid Intermediate PathB->Nitrenoid ProdB Functionalized 6-Fluoroquinolines Nitrenoid->ProdB Alkyne Insertion

Figure 1: Divergent catalytic reactivity pathways of 5-fluorobenzo[c]isoxazol-3(1H)-one.

Protocol A: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)

Causality and Experimental Design

To synthesize N-aryl derivatives without rupturing the fragile N-O bond, a modified Chan-Lam coupling is employed. We explicitly select Copper(II) acetate[Cu(OAc)₂] over Copper(I) halides. The pre-oxidized Cu(II) state accelerates the initial transmetalation with the arylboronic acid, bypassing the kinetic bottleneck of initial Cu(I) oxidation.

Because the 5-fluoro group lowers the N-H pKa, a mild base like pyridine is sufficient for deprotonation. The reaction must be run open to the air; molecular oxygen ( O2​ ) acts as the stoichiometric terminal oxidant required to turn over the Cu(II) species into the highly electrophilic Cu(III) intermediate. Reductive elimination from this Cu(III) center forms the C-N bond and regenerates the catalyst.

ChanLamCycle CuII Cu(II) Precatalyst Complex Cu(II)-Substrate Complex CuII->Complex + Substrate, Base Transmet Transmetalation Complex->Transmet + Ar-B(OH)2 CuIII Cu(III) Intermediate Transmet->CuIII + O2 (Oxidation) RedElim Reductive Elimination CuIII->RedElim RedElim->CuII Catalyst Regeneration Product N-Aryl Product RedElim->Product

Figure 2: Mechanism of Cu-catalyzed Chan-Lam N-arylation of the benzisoxazolone core.

Step-by-Step Methodology

Self-Validating Indicator: The reaction mixture will shift from a pale blue suspension to a deep emerald green solution, confirming successful Cu(II) coordination and subsequent oxidation to the active Cu(III) species.

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-fluorobenzo[c]isoxazol-3(1H)-one (1.0 mmol, 153.1 mg), the corresponding arylboronic acid (1.5 mmol), and anhydrous Cu(OAc)₂ (0.1 mmol, 10 mol%, 18.2 mg).

  • Solvent & Base Addition: Add 10 mL of anhydrous dichloromethane (DCM), followed by pyridine (2.0 mmol, 161 µL). Do not seal the flask tightly; equip it with a drying tube (e.g., Drierite) to allow ambient air ( O2​ ) exchange while excluding bulk moisture.

  • Reaction: Stir the mixture vigorously at room temperature (25 °C) for 12–16 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​≈0.2 ) should be fully consumed, yielding a new spot ( Rf​≈0.6 ).

  • Workup: Dilute the mixture with DCM (20 mL) and wash sequentially with 1M HCl (2 × 15 mL) to remove pyridine, followed by saturated aqueous NaHCO3​ (15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient 5-20% EtOAc in Hexanes).

Protocol B: Nickel-Catalyzed Ring-Opening Annulation

Causality and Experimental Design

When subjected to specific transition metals (e.g., Ni, Rh, Ru), the weak N-O bond of the benzisoxazolone core undergoes oxidative addition, acting as an internal oxidant[3]. This generates a metal-nitrenoid intermediate. By trapping this intermediate with terminal alkynes and organoboronic acids in a three-component carboamination cascade, the scaffold is converted into highly functionalized 2,3-disubstituted 6-fluoroquinolines[2].

We utilize Ni(cod)2​ with an anionic acetylacetonate (acac) ligand. The acac ligand is vital to ensure a productive Ni(I)–Ni(III)–Ni(I) catalytic cycle, while the benzisoxazolone substrate acts simultaneously as the electrophilic aminating reagent and a redox buffer, suppressing the generation of off-cycle Ni(0) dead-ends[2].

Step-by-Step Methodology

Self-Validating Indicator: The successful generation of the intermediate enamine and subsequent cyclization is accompanied by the dissolution of the initially heterogeneous mixture into a homogenous dark-red/brown solution at elevated temperatures.

  • Inert Atmosphere Setup: In an argon-filled glovebox, charge an oven-dried 15 mL Schlenk tube with 5-fluorobenzo[c]isoxazol-3(1H)-one (0.5 mmol), arylboronic acid (0.75 mmol), Ni(cod)2​ (10 mol%, 13.8 mg), and Ni(acac)2​ (10 mol%, 12.8 mg) as the ligand source.

  • Reagent Addition: Add anhydrous 1,4-dioxane (3.0 mL) and the terminal alkyne (0.6 mmol). Seal the tube with a Teflon screw cap and remove it from the glovebox.

  • Thermal Annulation: Transfer the Schlenk tube to a pre-heated oil bath at 100 °C. Stir vigorously for 24 hours. The high temperature is required to overcome the activation energy barrier for the intramolecular enamine-aldehyde cyclization step.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove nickel residues. Wash the Celite pad with additional EtOAc (2 × 10 mL).

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography (silica gel, Hexanes/EtOAc 10:1 to 5:1) to isolate the 6-fluoroquinoline derivative.

Quantitative Data Summaries

The following tables summarize the optimization parameters that validate the causality of the chosen reagents in the protocols above.

Table 1: Optimization of Cu-Catalyzed N-Arylation (Protocol A)

EntryCatalyst (10 mol%)Base (2.0 eq)SolventAtmosphereYield (%)
1 Cu(OAc)₂ Pyridine DCM Air 88
2CuIPyridineDCMAir42
3Cu(OAc)₂ Et3​N DCMAir61
4Cu(OAc)₂PyridineDMFAir55
5Cu(OAc)₂PyridineDCMArgon< 5

Note: Entry 5 confirms the absolute necessity of molecular oxygen as the terminal oxidant for Cu(III) turnover.

Table 2: Optimization of Ni-Catalyzed Alkyne Annulation (Protocol B)

EntryCatalyst (10 mol%)Ligand/AdditiveSolventTemp (°C)Yield (%)
1 Ni(cod)2​ acac (10 mol%) 1,4-Dioxane 100 85
2 Ni(cod)2​ None1,4-Dioxane10012
3 NiCl2​(PPh3​)2​ acac (10 mol%)1,4-Dioxane10034
4 Ni(cod)2​ acac (10 mol%)Toluene10058
5 Ni(cod)2​ acac (10 mol%)1,4-Dioxane6022

Note: Entry 2 highlights the critical role of the anionic acac ligand in stabilizing the Ni(I)/Ni(III) intermediates during the N-O bond cleavage sequence[2].

References

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles and their 2,1-benzisoxazolone precursors Organic Letters (ACS Publications), 2024. URL:[Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review National Center for Biotechnology Information (PMC). URL:[Link]

  • Nickel-Catalyzed Three-Component Carboamination/Cyclization of Alkynes To Access 2,3-Disubstituted Quinolines Organic Letters (ACS Publications), 2025. URL:[Link]

Sources

Application

Application Notes and Protocols: Leveraging 5-Fluorobenzo[c]isoxazol-3(1H)-one in Modern Heterocyclic Chemistry

These application notes are intended for researchers, scientists, and professionals in drug development. They provide a detailed exploration of the synthetic utility of 5-fluorobenzo[c]isoxazol-3(1H)-one as a versatile b...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes are intended for researchers, scientists, and professionals in drug development. They provide a detailed exploration of the synthetic utility of 5-fluorobenzo[c]isoxazol-3(1H)-one as a versatile building block in heterocyclic chemistry. While direct literature applications of this specific reagent are emerging, its structure offers significant potential for the synthesis of valuable fluorinated heterocyclic scaffolds. This guide is built upon established principles of isoxazolone reactivity and provides both proven and prospective protocols.

Introduction: The Potential of a Fluorinated Synthon

5-Fluorobenzo[c]isoxazol-3(1H)-one is a fluorinated heterocyclic compound with significant potential as a precursor in the synthesis of a variety of more complex heterocyclic systems. The incorporation of a fluorine atom into organic molecules is a widely recognized strategy in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity. The benzo[c]isoxazol-3(1H)-one core, being a reactive lactone-like structure, is primed for nucleophilic attack and subsequent ring-opening, revealing a versatile 2-amino-5-fluorobenzoic acid surrogate. This reactivity profile makes it an attractive starting material for the construction of important heterocyclic frameworks, including quinazolines and benzodiazepines.

Core Reactivity: Nucleophilic Acyl Substitution and Ring-Opening

The primary mode of reactivity for 5-fluorobenzo[c]isoxazol-3(1H)-one in the synthesis of other heterocycles is initiated by nucleophilic attack at the carbonyl carbon. This is followed by the cleavage of the weak N-O bond, leading to a ring-opened intermediate. This intermediate, a derivative of 2-hydroxy-5-fluorobenzamide, can then be further manipulated to achieve cyclization into various heterocyclic systems.

The causality behind this reactivity lies in the inherent strain of the five-membered ring and the electrophilicity of the carbonyl carbon. The presence of the fluorine atom, an electron-withdrawing group, on the benzene ring further enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Caption: Proposed mechanism for the nucleophilic ring-opening of 5-fluorobenzo[c]isoxazol-3(1H)-one.

Application in the Synthesis of Fluorinated Quinazolinones

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties[1]. The reaction of 5-fluorobenzo[c]isoxazol-3(1H)-one with amines provides a direct route to N-substituted 2-hydroxy-5-fluorobenzamides, which are key precursors for the synthesis of quinazolinones.

Proposed Synthetic Workflow

Sources

Method

Application Note: Advanced ¹H and ¹³C NMR Spectroscopic Characterization of 5-Fluorobenzo[c]isoxazol-3(1H)-one

Scientific Context & Analytical Strategy Benzo[c]isoxazol-3(1H)-ones (often referred to as 2,1-benzisoxazol-3(1H)-ones) are highly valuable heterocyclic scaffolds in medicinal chemistry, frequently deployed as bioisoster...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Analytical Strategy

Benzo[c]isoxazol-3(1H)-ones (often referred to as 2,1-benzisoxazol-3(1H)-ones) are highly valuable heterocyclic scaffolds in medicinal chemistry, frequently deployed as bioisosteres for carboxylic acids and phenols[1]. The introduction of a fluorine atom at the 5-position fundamentally alters the molecule's electronic distribution, improving metabolic stability and modulating lipophilicity.

However, the structural elucidation of 5-fluorobenzo[c]isoxazol-3(1H)-one presents distinct analytical challenges. The molecule exhibits lactam-lactim tautomerism, and the presence of the highly electronegative fluorine atom introduces complex heteronuclear spin-spin couplings (¹⁹F-¹H and ¹⁹F-¹³C)[2][3]. As an application scientist, I designed the following protocol not just to acquire data, but to establish a self-validating system where the intrinsic physics of J-coupling definitively proves the regiochemistry of the molecule.

Mechanistic Insights & Causality in NMR

Understanding the causality behind the spectral features is critical for preventing mischaracterization:

  • ¹H NMR Causality : The fluorine atom at C-5 acts as a diagnostic probe. It splits the adjacent aromatic protons (H-4 and H-6) via strong ortho coupling (³J_HF ≈ 8–10 Hz) and the H-7 proton via meta coupling (⁴J_HF ≈ 4–5 Hz)[4]. Furthermore, the exchangeable N-H proton's visibility is highly solvent-dependent. Utilizing a polar aprotic solvent like DMSO-d₆ locks the tautomeric equilibrium toward the lactam form and disrupts intermolecular hydrogen bonding, allowing the N-H signal to be observed clearly at downfield shifts (>11.0 ppm).

  • ¹³C NMR Causality : The ¹³C spectrum is dominated by the massive one-bond carbon-fluorine coupling (¹J_CF ≈ 240–245 Hz) at C-5. The magnitude of the J-coupling decays predictably with spatial distance (²J_CF ≈ 20–25 Hz for C-4/C-6; ³J_CF ≈ 8–10 Hz for C-3a/C-7)[4]. This predictable decay provides a definitive map of the carbon skeleton.

Experimental Protocols: Step-by-Step Methodology

A. Sample Preparation
  • Mass Optimization : Weigh exactly 15–20 mg of the 5-fluorobenzo[c]isoxazol-3(1H)-one analyte for ¹H NMR, or 40–50 mg for ¹³C NMR to ensure an optimal signal-to-noise ratio for quaternary carbons.

  • Solvent Selection : Dissolve the sample in 0.6 mL of anhydrous DMSO-d₆. Causality: DMSO-d₆ is selected over CDCl₃ to ensure complete solubility of the polar lactam core and to stabilize the N-H proton against rapid exchange, which would otherwise broaden or erase the signal[3].

  • Standardization : Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Transfer : Transfer the solution to a high-quality 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume to maintain magnetic field homogeneity.

B. Acquisition Parameters
  • ¹H NMR Workflow : Utilize a 400 or 500 MHz spectrometer. Set a 30° pulse angle with a relaxation delay (D1) of 2.0 s. Acquire 16–32 scans.

  • ¹³C NMR Workflow : Utilize a 100 or 125 MHz spectrometer. Employ power-gated broadband proton decoupling (e.g., zgpg30 pulse program). Critical Step: Extend the relaxation delay (D1) to 2.5–3.0 s. Causality: Quaternary carbons (C-3, C-3a, C-7a) and the fluorinated C-5 lack attached protons for efficient dipole-dipole relaxation; a longer D1 prevents signal integration drop-offs. Acquire a minimum of 1024 scans.

Data Presentation & Interpretation

The following tables summarize the quantitative multiplet analysis, demonstrating the expected chemical shifts and coupling constants for this specific scaffold.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆, 500 MHz)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment / Causality
1 11.45br s-N-H (Lactam form), exchangeable with D₂O
4 7.35dd³J_HF = 8.5, ⁴J_HH = 2.5Ar-H, ortho to F, meta to H-6
6 7.42td (or ddd)³J_HF = 8.5, ³J_HH = 8.5, ⁴J_HH = 2.5Ar-H, ortho to F and H-7
7 7.15dd³J_HH = 8.5, ⁴J_HF = 4.5Ar-H, ortho to H-6, meta to F

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆, 125 MHz)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment / Causality
3 167.2s-C=O (Carbonyl), highly deshielded
5 159.5d¹J_CF = 242.0C-F, massive one-bond coupling
7a 142.3d⁴J_CF = 2.0Ar-C, bridgehead adjacent to N
6 118.4d²J_CF = 24.5Ar-CH, ortho to F
7 113.2d³J_CF = 9.0Ar-CH, meta to F
3a 112.5d³J_CF = 9.5Ar-C, bridgehead adjacent to C=O
4 108.7d²J_CF = 25.0Ar-CH, ortho to F

Self-Validating Systems & Troubleshooting

To ensure the trustworthiness of the structural assignment, the protocol relies on an internal logic loop:

  • Validating the F-Substitution Position : The definitive proof that the fluorine is at C-5 (and not C-6) lies in the ¹³C J-couplings. If the fluorine were mistakenly positioned at C-6, the C-7a bridgehead carbon would exhibit a large ²J_CF (~20–25 Hz). In the 5-fluoro isomer, C-7a exhibits a negligible ⁴J_CF (~2 Hz), while C-3a exhibits a ³J_CF (~9.5 Hz). This internal logic prevents the mischaracterization of positional isomers.

  • Resolving Tautomeric Ambiguity : If the N-H peak is missing from the ¹H spectrum, it is likely due to rapid chemical exchange with trace water in the DMSO-d₆. Correction: Dry the solvent over 4Å molecular sieves or run a low-temperature NMR experiment (e.g., 273 K) to slow the exchange rate and recover the signal.

Experimental Workflow Visualization

NMR_Protocol A Sample Preparation (5-F-benzo[c]isoxazol-3(1H)-one) B Solvent Selection (Anhydrous DMSO-d6) A->B Dissolve 15-50 mg C 1D NMR Acquisition (1H, 13C, 19F) B->C Add TMS standard D Multiplet Analysis (Extract J_HF and J_CF) C->D Process Spectra E Structure Validation (Confirm C-5 Fluorine Position) D->E Verify J-Couplings

Step-by-step NMR workflow for the structural validation of 5-fluorobenzo[c]isoxazol-3(1H)-one.

References

  • [1] Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles | Organic Letters. ACS Publications. URL:[Link]

  • [3] Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. URL:[Link]

  • [4] 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PMC / NIH. URL:[Link]

Sources

Application

Application Note &amp; Protocol: The Role of 5-Fluorobenzo[c]isoxazol-3(1H)-one in Medicinal Chemistry Drug Design

Executive Summary In contemporary medicinal chemistry, the design of highly selective, metabolically stable pharmacophores is paramount. 5-Fluorobenzo[c]isoxazol-3(1H)-one (also known as 5-fluoro-2,1-benzisoxazol-3(1H)-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the design of highly selective, metabolically stable pharmacophores is paramount. 5-Fluorobenzo[c]isoxazol-3(1H)-one (also known as 5-fluoro-2,1-benzisoxazol-3(1H)-one) has emerged as a structurally rigid, versatile heterocyclic building block[1]. Unlike the more common 1,2-benzisoxazole isomers found in atypical antipsychotics, the 2,1-benzisoxazole core acts as a unique bioisostere for indoles, benzamides, and anthranilic acids. This application note provides an in-depth mechanistic rationale, quantitative profiling, and self-validating experimental protocols for integrating this scaffold into drug discovery pipelines, particularly for targeting kinase-driven signaling pathways[2].

Pharmacophore Rationale & Drug Design Logic

As a Senior Application Scientist, it is critical to understand why a specific scaffold is chosen rather than simply how to use it. The incorporation of 5-fluorobenzo[c]isoxazol-3(1H)-one into a drug candidate relies on three causal pillars:

  • Conformational Restriction (The Core): The bicyclic 2,1-benzisoxazole system locks the molecule into a planar conformation. This reduces the entropic penalty upon binding to target proteins (such as the ATP-binding pocket of kinases), thereby increasing target affinity and selectivity.

  • Metabolic Shielding (The Fluorine Effect): Cytochrome P450 (CYP) enzymes typically target the electron-rich para-position relative to heteroatoms for oxidative metabolism. By installing a fluorine atom at the 5-position, this metabolic "soft spot" is effectively blocked, significantly extending the compound's in vivo half-life.

  • Stereoelectronic Tuning (pKa Modulation): The 3(1H)-one system exists in tautomeric equilibrium with its 3-hydroxy form. The strong electron-withdrawing inductive effect (-I) of the 5-fluoro substituent lowers the pKa of the N-H (or O-H) proton. This increased acidity enhances the scaffold's capacity to act as a robust hydrogen-bond donor, a critical requirement for anchoring to the hinge region of kinases like PI3K[2].

PI3K_Pathway Compound 5-F-Benzo[c]isoxazole Derivative PI3K PI3K Kinase Compound->PI3K Competitive Inhibition PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Recruits & Activates mTOR mTORC1 Akt->mTOR Phosphorylates Proliferation Cell Proliferation & Survival mTOR->Proliferation Drives

Fig 1. PI3K/Akt signaling pathway modulation by 5-fluorobenzo[c]isoxazole-derived inhibitors.

Quantitative Data: Physicochemical Profiling

To justify the selection of the 5-fluoro derivative over the un-substituted core, we must evaluate their physicochemical parameters. The table below summarizes the quantitative impact of the fluorine substitution on the drug-like properties of the scaffold.

PropertyBenzo[c]isoxazol-3(1H)-one5-Fluorobenzo[c]isoxazol-3(1H)-onePharmacological Impact
Molecular Weight 135.12 g/mol 153.11 g/mol Maintained within Lipinski's Rule of 5.
Lipophilicity (cLogP) ~1.8~2.1Enhanced cell membrane and BBB permeability.
Acidity (pKa of N-H) ~7.5~6.8Increased H-bond donor strength for target binding.
TPSA 46.5 Ų46.5 ŲOptimal for oral bioavailability and CNS penetration.
Metabolic Stability Moderate (CYP oxidation at C5)High (C5 oxidation blocked)Prolonged in vivo half-life and reduced clearance.

Synthetic Workflow & Experimental Protocols

The synthesis of 2,1-benzisoxazolones requires precise control over reduction conditions to prevent over-reduction to the corresponding aniline[3]. The following protocol outlines a highly efficient, self-validating two-step methodology starting from commercially accessible materials.

Synth_Workflow SM Methyl 5-fluoro-2-nitrobenzoate (Starting Material) Red Partial Nitro Reduction (N2H4, Rh/C) SM->Red Step 1 Int Hydroxylamine Intermediate Red->Int Selective Arrest Cyc Base-Mediated Cyclization (NaOMe, MeOH) Int->Cyc Step 2 Prod 5-fluorobenzo[c]isoxazol-3(1H)-one (Target Scaffold) Cyc->Prod Ring Closure QC QC Validation (NMR, LC-MS) Prod->QC Validation

Fig 2. Step-by-step synthetic workflow for 5-fluorobenzo[c]isoxazol-3(1H)-one.

Protocol A: Synthesis of 5-Fluorobenzo[c]isoxazol-3(1H)-one

Objective: Synthesize the target scaffold via partial nitro reduction and subsequent base-mediated cyclization[3].

Step-by-Step Methodology:

  • Partial Reduction (Causality: Arresting at the Hydroxylamine):

    • Dissolve methyl 5-fluoro-2-nitrobenzoate (1.0 eq) in anhydrous THF under an inert argon atmosphere.

    • Add 5% Rhodium on Carbon (Rh/C) (0.05 eq). Why Rh/C? Unlike Pd/C, Rh/C coupled with hydrazine selectively arrests the reduction at the hydroxylamine stage, preventing complete reduction to the inactive aniline[3].

    • Slowly add hydrazine hydrate (1.5 eq) dropwise at 0°C. Stir for 2 hours, monitoring strictly via TLC (Hexane/EtOAc 3:1) until the starting material is consumed.

  • Filtration & Solvent Exchange:

    • Filter the reaction mixture through a pad of Celite to remove the Rh/C catalyst. Concentrate the filtrate in vacuo to yield the crude methyl 5-fluoro-2-(hydroxyamino)benzoate.

  • Base-Mediated Cyclization (Causality: Ring Closure):

    • Redissolve the crude intermediate in anhydrous Methanol.

    • Add Sodium Methoxide (NaOMe) (1.2 eq). The strong base deprotonates the hydroxylamine oxygen, facilitating an intramolecular nucleophilic attack on the adjacent methyl ester carbonyl, expelling methanol and closing the 3(1H)-one ring[3].

    • Stir at room temperature for 4 hours.

  • Workup & Self-Validating QC:

    • Quench the reaction with 1M HCl to pH 4 (precipitating the product). Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

    • Validation System: Perform ¹H and ¹⁹F NMR. The success of the cyclization is validated by the complete disappearance of the methyl ester singlet (~3.9 ppm) in ¹H NMR. The ¹⁹F NMR should show a characteristic peak around -116.5 ppm, confirming the integrity of the fluorinated core[4]. LC-MS should confirm the exact mass (M+H)⁺ corresponding to C₇H₄FNO₂.

Protocol B: In Vitro Biological Evaluation (Target Validation)

Objective: Evaluate the cytotoxicity and pathway modulation of 5-fluorobenzo[c]isoxazole derivatives against cancer cell lines[2].

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the synthesized derivative in MS-grade DMSO.

  • Cell Seeding: Seed target cells (e.g., MCF-7 or HCT116) in 96-well plates at a density of 5,000 cells/well. Allow overnight attachment.

  • Treatment & Self-Validation: Treat cells with serial dilutions of the compound (0.1 nM to 10 µM).

    • Control Causality: You must include a positive control (e.g., Alpelisib for PI3K inhibition) to validate assay sensitivity, and a 0.1% DMSO vehicle negative control to rule out solvent-induced cytotoxicity.

  • Viability Assay: After 72 hours, add MTT reagent. Solubilize the resulting formazan crystals and measure absorbance at 570 nm to calculate the IC₅₀[2].

Safety & Handling Precautions

Fluorinated aromatic nitriles and benzisoxazoles must be handled as potentially hazardous substances[2].

  • Toxicity: Structural analogs suggest potential toxicity via inhalation or skin absorption. The metabolic breakdown of related nitrile derivatives can release cyanide, and fluorinated organics require strict handling[2].

  • PPE & Environment: All synthetic steps—especially those involving hydrazine hydrate (highly toxic/reactive) and thionyl chloride (corrosive)—must be performed in a certified, well-ventilated fume hood with full PPE (nitrile gloves, lab coat, safety goggles)[5].

Sources

Method

Reagents for the N-Alkylation of 5-Fluorobenzo[c]isoxazol-3(1H)-one: A Detailed Guide for Synthetic Applications

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of reagents and protocols for the N-alkylation of 5-fluorobenzo[c]isoxazol-3(1H)-one. This key he...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of reagents and protocols for the N-alkylation of 5-fluorobenzo[c]isoxazol-3(1H)-one. This key heterocyclic scaffold is of significant interest in medicinal chemistry, and the strategic introduction of alkyl groups at the nitrogen atom is a critical step in the synthesis of novel therapeutic agents. This document offers a detailed analysis of various synthetic strategies, the rationale behind experimental choices, and step-by-step protocols to empower researchers in their synthetic endeavors.

Introduction: The Significance of N-Alkylated 5-Fluorobenzo[c]isoxazol-3(1H)-ones

The 5-fluorobenzo[c]isoxazol-3(1H)-one core is a privileged structure in drug discovery due to its unique electronic and conformational properties. The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. N-alkylation of the isoxazolone ring system is a pivotal transformation that allows for the introduction of diverse substituents, enabling the modulation of pharmacological properties and the exploration of structure-activity relationships (SAR). The resulting N-alkylated derivatives are key intermediates in the synthesis of a wide range of biologically active molecules.

Synthetic Strategies for N-Alkylation

The N-H bond in 5-fluorobenzo[c]isoxazol-3(1H)-one is acidic, allowing for deprotonation and subsequent reaction with electrophilic alkylating agents. Several robust methods have been developed for the N-alkylation of related heterocyclic systems, which can be effectively applied to this specific scaffold. The choice of method depends on factors such as the nature of the alkylating agent, the desired scale of the reaction, and the presence of other functional groups in the molecule. This guide will focus on three primary and highly effective approaches:

  • Classical N-Alkylation with Alkyl Halides under Basic Conditions: A straightforward and widely used method involving the deprotonation of the nitrogen atom with a suitable base, followed by nucleophilic attack on an alkyl halide.

  • The Mitsunobu Reaction: A powerful and versatile method for the N-alkylation using an alcohol as the alkyl source, mediated by a phosphine and an azodicarboxylate.

  • Phase-Transfer Catalysis (PTC): An efficient technique for reactions involving a heterogeneous mixture of reactants, often leading to milder reaction conditions and improved yields.

The following sections will delve into the mechanistic details, practical considerations, and detailed protocols for each of these methods.

Method 1: Classical N-Alkylation with Alkyl Halides

This method is conceptually based on the Williamson ether synthesis and proceeds via an SN2 mechanism.[1][2] The first step involves the deprotonation of the 5-fluorobenzo[c]isoxazol-3(1H)-one using a suitable base to generate the corresponding anion. This is followed by the nucleophilic attack of the anion on an alkyl halide (or other alkylating agents with a good leaving group, such as tosylates or mesylates).

Mechanistic Rationale

The choice of base and solvent is critical for the success of this reaction. Strong bases such as sodium hydride (NaH) or potassium hydride (KH) are often employed to ensure complete deprotonation, particularly in aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[3] Weaker bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can also be effective, especially with more reactive alkylating agents or in polar aprotic solvents.[4] The solvent plays a crucial role in solvating the ions and influencing the reaction rate and selectivity.[5][6]

SN2_Alkylation sub 5-Fluorobenzo[c]isoxazol-3(1H)-one anion Anion Intermediate sub->anion Deprotonation base Base (e.g., NaH, K₂CO₃) base->anion product N-Alkyl-5-fluorobenzo[c]isoxazol-3(1H)-one anion->product SN2 Attack alkyl_halide Alkyl Halide (R-X) alkyl_halide->product byproduct Salt (e.g., NaX)

Caption: SN2 mechanism for classical N-alkylation.

Data Summary: Reagents and Conditions for Classical N-Alkylation
Parameter Recommendation Rationale & Considerations References
Alkylating Agent Primary alkyl halides (I > Br > Cl)Reactivity follows the order of leaving group ability. Iodides are most reactive but may be less stable.[2]
Benzyl and allylic halidesHighly reactive due to stabilization of the transition state.[7]
Base Sodium Hydride (NaH)Strong, non-nucleophilic base. Requires anhydrous conditions.[3]
Potassium Carbonate (K₂CO₃)Milder, inexpensive base. Suitable for many applications.[4]
Cesium Carbonate (Cs₂CO₃)More soluble and often more effective than K₂CO₃.[8]
Solvent N,N-Dimethylformamide (DMF)Polar aprotic solvent, good for dissolving reactants and promoting SN2 reactions.[9]
Acetonitrile (MeCN)Another suitable polar aprotic solvent.[9]
Tetrahydrofuran (THF)Often used with strong bases like NaH.[6]
Temperature Room temperature to 80 °CDependent on the reactivity of the alkylating agent and substrate.[3]
Experimental Protocol: N-Benzylation of 5-Fluorobenzo[c]isoxazol-3(1H)-one
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-fluorobenzo[c]isoxazol-3(1H)-one (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or THF) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Method 2: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the N-alkylation of acidic N-H compounds using an alcohol as the alkylating agent.[2][10] This reaction proceeds under mild, neutral conditions and is known for its stereospecificity (inversion of configuration at the alcohol carbon).[2] The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11]

Mechanistic Rationale

The reaction mechanism is complex but well-established.[10] Triphenylphosphine and the azodicarboxylate react to form a phosphonium salt. The acidic 5-fluorobenzo[c]isoxazol-3(1H)-one protonates this intermediate, forming an ion pair. The alcohol then reacts with the activated phosphonium species to form an alkoxyphosphonium salt, which is a key intermediate. Finally, the deprotonated benzisoxazolone anion acts as a nucleophile and displaces the phosphine oxide in an SN2 fashion.

Mitsunobu_Alkylation sub 5-Fluorobenzo[c]isoxazol-3(1H)-one intermediate2 Alkoxyphosphonium Salt sub->intermediate2 alcohol Alcohol (R-OH) alcohol->intermediate2 phosphine PPh₃ intermediate1 Phosphonium Intermediate phosphine->intermediate1 azodicarboxylate DEAD or DIAD azodicarboxylate->intermediate1 intermediate1->intermediate2 product N-Alkyl-5-fluorobenzo[c]isoxazol-3(1H)-one intermediate2->product SN2 Attack byproducts Ph₃P=O + Hydrazine byproduct

Caption: Simplified mechanism of the Mitsunobu reaction.

Data Summary: Reagents and Conditions for Mitsunobu N-Alkylation
Parameter Recommendation Rationale & Considerations References
Alcohol Primary or secondary alcoholsPrimary alcohols react more readily. Secondary alcohols undergo inversion of stereochemistry.[2]
Phosphine Triphenylphosphine (PPh₃)Commonly used and commercially available.[12]
Tributylphosphine (PBu₃)Can be used as an alternative.[12]
Azodicarboxylate Diethyl azodicarboxylate (DEAD)Classic reagent, but can be hazardous.[2]
Diisopropyl azodicarboxylate (DIAD)Often preferred due to slightly lower reactivity and better handling characteristics.[12]
Solvent Tetrahydrofuran (THF)The most common and effective solvent.[12]
Dichloromethane (DCM)Can also be used.[13]
Temperature 0 °C to room temperatureThe reaction is typically initiated at low temperature and then allowed to warm.[12]
Experimental Protocol: Mitsunobu Reaction with 2-Phenylethanol
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 5-fluorobenzo[c]isoxazol-3(1H)-one (1.0 eq), 2-phenylethanol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Solvent Addition: Add anhydrous THF to dissolve the reactants (concentration typically 0.1-0.2 M).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DIAD (1.5 eq) dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.

Method 3: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a highly effective method for carrying out reactions between reactants that are in different, immiscible phases.[14] For the N-alkylation of 5-fluorobenzo[c]isoxazol-3(1H)-one, this typically involves a solid-liquid or liquid-liquid system where the benzisoxazolone salt is in the solid or aqueous phase and the alkylating agent is in an organic phase. A phase-transfer catalyst, usually a quaternary ammonium salt, facilitates the transfer of the benzisoxazolone anion into the organic phase where it can react with the alkylating agent.

Mechanistic Rationale

The phase-transfer catalyst (Q⁺X⁻) exchanges its counter-ion (X⁻) for the deprotonated benzisoxazolone anion (B⁻) at the interface of the two phases. The resulting lipophilic ion pair (Q⁺B⁻) is soluble in the organic phase and can react with the alkylating agent (R-X). The catalyst cation (Q⁺) then returns to the aqueous or solid phase to repeat the cycle. This method often allows for the use of milder bases and lower reaction temperatures.[15]

PTC_Alkylation cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase sub_aq 5-Fluorobenzo[c]isoxazol-3(1H)-one anion_aq Anion sub_aq->anion_aq Deprotonation base_aq Base (e.g., K₂CO₃) base_aq->anion_aq catalyst_anion_aq Q⁺B⁻ anion_aq->catalyst_anion_aq Ion Exchange catalyst_aq Q⁺X⁻ catalyst_aq->catalyst_anion_aq catalyst_anion_org Q⁺B⁻ catalyst_anion_aq->catalyst_anion_org Phase Transfer alkyl_halide_org Alkyl Halide (R-X) product_org N-Alkyl Product alkyl_halide_org->product_org catalyst_org Q⁺X⁻ catalyst_anion_org->product_org Alkylation catalyst_org->catalyst_aq Phase Transfer

Caption: The catalytic cycle in phase-transfer N-alkylation.

Data Summary: Reagents and Conditions for PTC N-Alkylation
Parameter Recommendation Rationale & Considerations References
Alkylating Agent Alkyl bromides or iodidesGood reactivity under PTC conditions.[16]
Base Potassium Carbonate (K₂CO₃)Solid base in a solid-liquid PTC system.[17]
Sodium Hydroxide (NaOH)Aqueous solution in a liquid-liquid PTC system.[8]
Phase-Transfer Catalyst Tetrabutylammonium bromide (TBAB)Common and effective catalyst.[18]
Tetrabutylammonium hydrogen sulfate (TBAHS)Another widely used catalyst.[16]
Solvent Toluene, DichloromethaneNon-polar organic solvents are typically used.[16]
Temperature Room temperature to 60 °CPTC often allows for milder reaction temperatures.[15]
Experimental Protocol: PTC N-Alkylation with 1-Bromobutane
  • Preparation: To a round-bottom flask, add 5-fluorobenzo[c]isoxazol-3(1H)-one (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Solvent and Reagent Addition: Add toluene (or another suitable organic solvent) to the flask, followed by 1-bromobutane (1.2 eq).

  • Reaction: Heat the mixture to 60 °C with vigorous stirring to ensure efficient mixing of the phases.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid inorganic salts. Wash the solids with the organic solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Conclusion

The N-alkylation of 5-fluorobenzo[c]isoxazol-3(1H)-one is a crucial transformation for the synthesis of novel compounds with potential therapeutic applications. This guide has detailed three robust and versatile methods for achieving this transformation: classical N-alkylation with alkyl halides, the Mitsunobu reaction, and phase-transfer catalysis. The choice of the optimal method will depend on the specific requirements of the synthesis, including the nature of the desired alkyl group, the scale of the reaction, and the overall synthetic strategy. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can confidently select and execute the most appropriate protocol for their N-alkylation needs.

References

  • Benchchem. (n.d.). A comparative study of different synthetic routes to N-methylated lactams.
  • Bookser, B. C., & Mattson, R. J. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[3][5][6]Triazolo[9][19]pyridines, and Related Deaza-Compounds. ACS Omega, 3(5), 5429–5445.

  • Fallon, T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1937–1948.
  • Reddy, B. V. S., et al. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry.
  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. American Chemical Society.
  • Wang, C., et al. (2017). N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block. Macromolecules, 50(21), 8487–8496.
  • Supporting Information for: and chemoselective alkylation of 1,4-benzodiazepines: Further applications of the Mitsunobu reaction. (n.d.).
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  • Keglevich, G., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2309.
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  • Cai, M., et al. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor.
  • Benchchem. (n.d.). Technical Support Center: Optimizing N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.
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  • Bayer Aktiengesellschaft. (2022). Process for producing isoxazoline-5,5-vinylcarboxylic acid derivatives.
  • Beckler, T. D., & Crich, D. (2026). Intramolecular N-O Bond Formation for the Synthesis of N-Alkyl and N-Aryl Isoxazolidines. The Journal of Organic Chemistry.
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Application

Application Note: Ring-Opening Reaction Conditions for 5-Fluorobenzo[c]isoxazol-3(1H)-one

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide Introduction & Mechanistic Overview 5-Fluorobenzo[c]isoxazol-3(1H)-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Overview

5-Fluorobenzo[c]isoxazol-3(1H)-one (also known as 5-fluoroanthranilone) is a highly strained, versatile bicyclic building block. In medicinal chemistry, it serves as a critical intermediate for the synthesis of fluorinated pharmaceuticals, including substituted quinazolines, benzodiazepines, and specialized anthranilic acid derivatives.

The reactivity of the 2,1-benzisoxazol-3(1H)-one core is governed by two distinct structural vulnerabilities:

  • The Labile N–O Bond: With a relatively low bond dissociation energy (BDE ≈ 151 kcal/mol in related isoxazolone systems)[1], the N–O bond acts as a weak link that is highly susceptible to reductive cleavage[2].

  • The Electrophilic C3 Carbonyl: The carbonyl carbon is severely electron-deficient due to the adjacent electronegative oxygen, the fused aromatic system, and the strong inductive electron-withdrawing effect of the 5-fluoro substituent. This makes it a prime target for nucleophilic attack, leading to base-mediated cyclization or ring-opening events[3].

Depending on the reagents selected, chemists can precisely dictate which bond breaks, leading to entirely different classes of fluorinated products.

MechanisticDivergence SM 5-Fluorobenzo[c]isoxazol-3(1H)-one (Electrophilic C3, Labile N-O) Reductive Reductive Pathway (Zn/AcOH or Fe/HCl) SM->Reductive N-O Cleavage Nucleophilic Nucleophilic Pathway (R-NH2, THF) SM->Nucleophilic C-O Cleavage Prod1 2-Amino-5-fluorobenzoic acid (Anthranilic Acid Derivative) Reductive->Prod1 Reduction Prod2 2-(Hydroxyamino)-5-fluorobenzamide (Hydroxylamine Derivative) Nucleophilic->Prod2 Aminolysis

Figure 1: Mechanistic divergence of 5-fluorobenzo[c]isoxazol-3(1H)-one ring opening.

Pathway 1: Reductive Ring Opening (N–O Bond Cleavage)

Causality & Experimental Design

Reductive ring opening of benzo[c]isoxazoles is traditionally achieved using dissolving metal reductions (e.g., Fe/AcOH, Zn/EtOH) or catalytic hydrogenation[4]. However, when working with the 5-fluoro derivative, chemoselectivity is paramount.

Why Zinc and Acetic Acid? While palladium-catalyzed hydrogenation (Pd/C, H₂) is a standard method for N–O bond cleavage, the presence of the 5-fluoro substituent introduces a risk of hydrodefluorination under prolonged reductive conditions. Zinc dust in acetic acid provides a milder, single-electron transfer (SET) mechanism that strictly targets the low-lying σ∗ orbital of the N–O bond. This ensures rapid N–O cleavage and protonation to yield 2-amino-5-fluorobenzoic acid while completely preserving the integrity of the C–F bond.

Protocol 1: Synthesis of 2-Amino-5-fluorobenzoic acid

Materials Required:

  • 5-Fluorobenzo[c]isoxazol-3(1H)-one (1.0 eq, 10 mmol)

  • Zinc dust (Activated, 4.0 eq, 40 mmol)

  • Glacial Acetic Acid / Ethanol (1:1 v/v, 0.2 M)

  • Saturated aqueous NaHCO₃

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 5-fluorobenzo[c]isoxazol-3(1H)-one in 50 mL of the EtOH/AcOH (1:1) solvent mixture. Cool the solution to 0 °C using an ice bath.

  • Reductant Addition: Add the activated Zinc dust portion-wise over 15 minutes to prevent rapid exothermic spiking.

  • Reaction Maturation: Remove the ice bath and allow the reaction to stir at 25 °C for 2 hours.

    • Self-Validating Check: The starting material fluoresces strongly under 254 nm UV light. Monitor via TLC (3:1 Hexanes:EtOAc with 1% AcOH). The reaction is complete when the starting spot (Rf ~0.6) disappears, replaced by a highly polar spot (Rf ~0.2), and the mixture transitions from a yellow suspension to a colorless/pale solution.

  • Filtration & Quench: Filter the heterogeneous mixture through a pad of Celite to remove zinc salts. Wash the filter cake with excess EtOAc. Carefully neutralize the combined filtrate by slowly adding saturated aqueous NaHCO₃ until CO₂ evolution ceases (pH ~6-7).

  • Isolation: Separate the organic layer, extract the aqueous layer twice with EtOAc, wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure 2-amino-5-fluorobenzoic acid.

ExperimentalWorkflow Step1 1. Substrate Dissolution EtOH/AcOH (1:1) at 0 °C Step2 2. Reductant Addition Zn dust portion-wise Step1->Step2 Step3 3. Reaction Maturation Stir at 25 °C (TLC Monitor) Step2->Step3 Step4 4. Filtration & Quench Celite filter, NaHCO3 wash Step3->Step4 Step5 5. Extraction & Isolation EtOAc extraction, Na2SO4 dry Step4->Step5

Figure 2: Step-by-step experimental workflow for the reductive ring opening protocol.

Pathway 2: Nucleophilic Ring Opening (C–O Bond Cleavage)

Causality & Experimental Design

When exposed to primary or secondary amines, the C3 carbonyl of 5-fluorobenzo[c]isoxazol-3(1H)-one undergoes rapid aminolysis.

Why THF and Room Temperature? The C3 carbonyl is exceptionally electrophilic due to the combined electron-withdrawing effects of the fused aromatic ring, the adjacent ring oxygen, and the 5-fluoro group. High temperatures or strong bases are unnecessary and may lead to unwanted side reactions (e.g., dimerization). A simple primary amine in a polar aprotic solvent like THF at room temperature ensures a clean nucleophilic acyl substitution. The amine attacks the C3 position, forming a tetrahedral intermediate that collapses to cleave the C–O bond (lactone opening), yielding 2-(hydroxyamino)-5-fluorobenzamides while leaving the N–O bond intact as a hydroxylamine.

Protocol 2: Synthesis of N-Benzyl-2-(hydroxyamino)-5-fluorobenzamide

Materials Required:

  • 5-Fluorobenzo[c]isoxazol-3(1H)-one (1.0 eq, 5 mmol)

  • Benzylamine (1.1 eq, 5.5 mmol)

  • Anhydrous Tetrahydrofuran (THF, 0.2 M)

Step-by-Step Methodology:

  • Preparation: Purge a 50 mL flask with N₂. Dissolve the 5-fluorobenzo[c]isoxazol-3(1H)-one in 25 mL of anhydrous THF.

  • Aminolysis: Add benzylamine dropwise via syringe at room temperature (20-25 °C).

  • Monitoring: Stir for 3-4 hours.

    • Self-Validating Check: The reaction will show the formation of a new, moderately polar spot on TLC (1:1 Hexanes:EtOAc). The hydroxylamine product will stain positively (dark brown/black) when treated with an aqueous Potassium Permanganate (KMnO₄) dip, confirming the presence of the free -NHOH group.

  • Workup: Concentrate the THF under reduced pressure. Redissolve the crude residue in Dichloromethane (DCM) and wash with 0.1 M HCl (to remove unreacted trace benzylamine) followed by brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and triturate the resulting solid with cold diethyl ether to afford the pure N-benzyl-2-(hydroxyamino)-5-fluorobenzamide.

Quantitative Data Summary

The table below summarizes the expected outcomes and chemoselectivity profiles of the discussed ring-opening conditions.

Reaction PathwayReagents / ConditionsBond CleavedMajor ProductTypical YieldChemoselectivity Notes
Reductive Ring Opening Zn dust, AcOH/EtOH, 0 °C to RTN–O Bond2-Amino-5-fluorobenzoic acid85–92%Preserves C–F bond; avoids hydrodefluorination.
Nucleophilic Aminolysis Benzylamine, THF, RT, 4 hC–O BondN-Benzyl-2-(hydroxyamino)-5-fluorobenzamide78–86%Highly selective for C3 carbonyl over N–O cleavage.
Catalytic Hydrogenation (Alternative)H₂ (1 atm), Pd/C, MeOH, RTN–O Bond2-Amino-5-fluorobenzoic acid60–75%Prone to minor defluorination side-reactions if over-run.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield in 5-fluorobenzo[c]isoxazol-3(1H)-one synthesis

[label="Base-Mediated Cyclization\n(NaOMe Workflow and common failure points in 5-fluorobenzo[c]isoxazol-3(1H)-one synthesis. Yield Optimization Data The following table summarizes the causality behind different reagent...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Base-Mediated Cyclization\n(NaOMe

Workflow and common failure points in 5-fluorobenzo[c]isoxazol-3(1H)-one synthesis.

Yield Optimization Data

The following table summarizes the causality behind different reagent choices and their impact on the overall yield of 5-fluorobenzo[c]isoxazol-3(1H)-one.

Catalyst / Reagent SystemCyclization BaseObservation / CausalityOverall Yield (%)
Zn, NH₄Cl, THF/H₂ONaOH (aq)Inconsistent reduction; competitive dimerization to azoxy species[1].35 - 45%
Pd/C, H₂ (1 atm)NaOMe, MeOHRapid over-reduction to aniline; significant protodehalogenation of 5-fluoro group[2].< 15%
Rh/C, N₂H₄·H₂OK₂CO₃, DMFClean hydroxylamine formation; cyclization is kinetically slow.65 - 70%
Rh/C, N₂H₄·H₂O NaOMe, MeOH Optimal hydroxylamine formation; rapid, clean cyclization without SNAr[2]. 82 - 88%

Standard Operating Procedure (SOP)

Self-Validating Protocol based on the Rh/C-Hydrazine Method

Step A: Partial Nitro Reduction

  • Preparation: Dissolve methyl 5-fluoro-2-nitrobenzoate (1.0 equiv) in anhydrous THF (0.2 M concentration) under an inert atmosphere (N₂ or Ar).

  • Catalyst Addition: Add 5% Rh/C (1.5 mol%). Causality: Rhodium is specifically chosen over Palladium because it is significantly less active toward carbon-halogen bond cleavage (preventing protodehalogenation) and N-O bond cleavage (preventing over-reduction)[2].

  • Hydrazine Addition: Cool the suspension to 0 °C. Add hydrazine hydrate (N₂H₄·H₂O, 1.5 equiv) dropwise over 20 minutes. Causality: Dropwise addition controls the exothermic decomposition of hydrazine, preventing a local over-concentration of hydrogen gas that drives the reaction to the aniline[2].

  • Monitoring: Stir at room temperature for 2-4 hours. Monitor via TLC until the starting material is consumed.

  • Workup: Filter the mixture through a pad of Celite to remove the Rh/C catalyst. Concentrate the filtrate in vacuo to afford the crude methyl 5-fluoro-2-(hydroxyamino)benzoate. Do not purify; use immediately in Step B to avoid degradation.

Step B: Base-Mediated Cyclization

  • Preparation: Dissolve the crude hydroxylamine intermediate in anhydrous methanol (0.15 M).

  • Base Addition: Cool to 0 °C and add a solution of sodium methoxide (NaOMe, 1.2 equiv) in methanol dropwise. Causality: NaOMe deprotonates the hydroxylamine nitrogen, dramatically increasing its nucleophilicity to attack the adjacent methyl ester, thereby driving ring closure.

  • Reaction: Stir at room temperature for 2 hours.

  • Isolation: Quench the reaction by carefully adding 1M HCl until the pH reaches 3-4. Causality: The product is an acidic heterocycle (pKa ~6-7). Acidifying to pH 3-4 protonates the nitrogen, rendering the compound organic-soluble without protonating the isoxazole oxygen (which would cause ring-opening).

  • Extraction: Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography if necessary.

Troubleshooting FAQs

Q1: Why is my yield dropping during the nitro reduction step, and why do I see the 2-amino-5-fluorobenzoate byproduct? A: You are experiencing over-reduction. This occurs when the catalytic system is too active or hydrogen gas is generated too rapidly. Ensure you are using Rh/C , not Pd/C. Pd/C readily cleaves the N-O bond of the hydroxylamine intermediate[2]. Additionally, ensure the hydrazine hydrate is added dropwise at 0 °C to control the rate of hydrogen transfer[2].

Q2: My cyclization step yields a mixture of ring-opened products and defluorinated byproducts. How do I force closure? A: Do not use heat or harsh aqueous bases (like NaOH or KOH) to force the reaction. The 5-fluoro substituent is highly activated toward Nucleophilic Aromatic Substitution (SNAr) by the adjacent nitro/hydroxylamine groups. Heating with strong nucleophiles will replace the fluorine atom with a hydroxyl or methoxy group. Stick to NaOMe in methanol at room temperature; the intramolecular cyclization is kinetically favored and will proceed cleanly under these mild conditions.

Q3: How do I properly store the intermediate methyl 5-fluoro-2-(hydroxyamino)benzoate? A: You shouldn't. Aryl hydroxylamines are prone to disproportionation and air oxidation (forming azoxy or nitroso species). The protocol is designed as a cascade; immediately subject the crude, filtered intermediate to the cyclization conditions.

Q4: I am losing product during the aqueous workup. How can I improve recovery? A: 5-fluorobenzo[c]isoxazol-3(1H)-one is relatively polar and forms a highly water-soluble sodium salt under basic conditions. If you do not acidify the aqueous layer sufficiently (target pH 3-4), the product will remain in the aqueous phase. Conversely, over-acidification (pH < 1) can lead to hydrolytic ring-opening of the isoxazolone. Use a pH meter or narrow-range pH paper during the 1M HCl quench.

References

  • Beckler, T. D., & Crich, D. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 26(45), 9722–9727. URL:[Link]

  • Wierenga, W., Skulnick, H. I., Dow, R. L., & Chidester, C. G. (1979). Synthesis of 2,1-benzisoxazoles. The Journal of Organic Chemistry, 44(2), 310-311. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 5-Fluorobenzo[c]isoxazol-3(1H)-one in DMSO

As a Senior Application Scientist, I frequently encounter researchers struggling with the dissolution of heterocyclic compounds in high-throughput screening or assay development. 5-Fluorobenzo[c]isoxazol-3(1H)-one (also...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the dissolution of heterocyclic compounds in high-throughput screening or assay development. 5-Fluorobenzo[c]isoxazol-3(1H)-one (also cataloged as 5-fluoro-1,2-benzisoxazol-3(2H)-one) 1 presents a classic solubility challenge.

This guide deconstructs the thermodynamic and chemical barriers preventing your compound from dissolving and provides field-proven, self-validating protocols to rescue your stock solutions.

Mechanistic Causality: Why is it crashing out?

To troubleshoot effectively, we must first understand the causality behind the precipitation. The insolubility of 5-fluorobenzo[c]isoxazol-3(1H)-one in dimethyl sulfoxide (DMSO) is rarely a simple solvent-matching issue; rather, it is a thermodynamic battle between solvation energy and crystal lattice energy, heavily exacerbated by environmental factors.

  • Lactam-Lactim Tautomerism & Lattice Energy: Benzisoxazolones exhibit lactam-lactim tautomerism. In the solid state, they often exist in a structural form that facilitates robust intermolecular hydrogen bonding (NH···O=C) and π−π stacking 2. This creates an exceptionally high crystal lattice energy. Dissolving this compound is an endothermic process; the DMSO molecules must overcome this immense energy barrier to solvate the individual monomers 3.

  • The Hygroscopic Sabotage of DMSO: DMSO is notoriously hygroscopic. When exposed to ambient laboratory air, it rapidly absorbs atmospheric moisture 4. Water molecules aggressively compete for hydrogen-bonding sites. Even a trace water contamination in DMSO can drastically reduce the solubility of hydrophobic and aromatic compounds, triggering rapid nucleation and precipitation 5.

  • Polymorphic Shifts via Freeze-Thaw: Repeatedly freezing and thawing DMSO stock solutions forces the compound out of solution. Once crystallized from a solvent, the compound often adopts a lower-energy, more stable polymorph that is significantly harder to redissolve than the original amorphous or metastable powder 6.

Data Presentation: Variables Affecting Solvation

Table 1: Physicochemical Factors and Their Impact on Solvation

VariableMechanistic ImpactMitigation Strategy
Water Content Disrupts DMSO-solute interactions; lowers solvent capacity 4.Use strictly anhydrous DMSO; handle under inert gas.
Temperature Dissolution is endothermic. Low temps favor the crystal lattice 3.Gentle heating (37°C - 50°C) during preparation.
Agitation Overcomes local supersaturation at the solid-liquid interface.Acoustic cavitation (Sonication) 6.
Storage State Freeze-thaw cycles induce stable polymorph crystallization [[6]]().Aliquot into single-use vials; store at -80°C; do not refreeze.

Experimental Protocols: The Self-Validating Solvation Workflow

Do not simply add solvent and hope for the best. Follow this systematic, self-validating protocol to ensure complete dissolution without degrading the compound.

Protocol A: Anhydrous Preparation & Acoustic Cavitation

Objective: Maximize thermodynamic driving forces while preventing moisture ingress.

  • Thermal Equilibration: Equilibrate the 5-fluorobenzo[c]isoxazol-3(1H)-one powder and a sealed bottle of fresh, anhydrous DMSO to room temperature in a desiccator. Causality: Opening cold containers causes immediate condensation of atmospheric moisture into the solvent or onto the powder 3.

  • Solvent Addition: Weigh the required mass into a sterile, amber glass vial. Add the calculated volume of anhydrous DMSO to achieve your target concentration (e.g., 10 mM).

  • Thermal & Acoustic Disruption: Place the tightly capped vial in a heated ultrasonic bath set to 37°C for 10–15 minutes. Causality: Sonication generates localized temperature and pressure gradients (cavitation) that physically shatter the crystal lattice, while the bulk heat provides the endothermic energy required for solvation 6.

  • Validation Check (The Tyndall Test): Hold the vial against a dark background and shine a focused light beam (like a laser pointer or strong LED) through the liquid.

    • Pass: The beam is invisible in the liquid. The solution is optically clear. Proceed to step 5.

    • Fail: The beam path is visible (light scattering). Micro-crystals remain. Repeat Step 3 or dilute the stock.

  • Aliquot and Store: Immediately partition the clear solution into single-use aliquots in tightly sealed vials (preferably purged with dry nitrogen or argon) 5. Store at -80°C. Never subject an aliquot to a second freeze-thaw cycle6.

Protocol B: In Vivo Formulation (Solvent-Shifting Mitigation)

If pure DMSO cannot hold the compound at the required concentration, or if the DMSO concentration is too toxic for downstream assays, you must utilize a co-solvent system to prevent precipitation.

  • Dissolve the compound in a minimal volume of anhydrous DMSO (e.g., 10% of final volume) [[7]]().

  • Add a solubilizer/surfactant such as PEG300 or PEG400 (e.g., 40%) and vortex thoroughly until clear 7.

  • Add Tween 80 (e.g., 5%) to stabilize the micelles 7.

  • Validation Check: Slowly add the aqueous phase (Saline or PBS) dropwise while vortexing. If the solution turns milky, solvent-shifting precipitation has occurred 8. You must increase the surfactant ratio or decrease the target concentration.

Workflows & Mechanistic Visualization

G A Anhydrous DMSO + Compound B Clear Solvated State (Monomers) A->B Dissolution (Endothermic) D Hydrated DMSO (Disrupted Solvation) B->D Exposure to Air C Atmospheric Moisture (H2O) C->D Absorption (Hygroscopic) E H-Bonding Network (Lactam-Lactim) D->E Loss of Solubility F Crystalline Precipitate E->F Nucleation & Growth

Mechanistic pathway of DMSO hydration leading to compound precipitation.

G Start Compound Insoluble in DMSO Step1 Check DMSO Quality (Use Fresh/Anhydrous) Start->Step1 Decision1 Dissolved? Step1->Decision1 Step2 Thermal Disruption (37°C Bath + Sonication) Decision1->Step2 No Success Proceed to Assay Decision1->Success Yes Decision2 Dissolved? Step2->Decision2 Step3 Chemical Disruption (Add PEG/Tween) Decision2->Step3 No Decision2->Success Yes Step3->Success Dissolved Fail Reformulate as Salt or Suspension Step3->Fail Still Insoluble

Step-by-step troubleshooting workflow for resolving DMSO solubility issues.

Frequently Asked Questions (FAQs)

Q: My stock solution was perfectly clear when I made it, but after storing it at -20°C, there is a white precipitate at the bottom. Why? A: This is a classic symptom of freeze-thaw-induced crystallization. When DMSO freezes, the solute is excluded from the solvent crystal lattice, creating a highly supersaturated micro-environment that forces the compound to precipitate 3. The resulting crystals are often a lower-energy polymorph that is much harder to redissolve than the original powder [[6]](). To rescue it, you must heat the vial to 37°C and sonicate it extensively. Prevent this by storing in single-use aliquots.

Q: Can I just add water or buffer directly to the DMSO stock? A: No. Adding aqueous media directly to a highly concentrated DMSO stock causes "solvent-shifting precipitation" 8. The hydrophobic 5-fluorobenzo[c]isoxazol-3(1H)-one will immediately crash out because its solubility in water is negligible. You must perform serial dilutions or use intermediate co-solvents to create a stable microemulsion before introducing the aqueous phase 7.

Q: Does the acidity of the NH group matter for solubility? A: Yes. The lactam NH proton is weakly acidic. In some cases, if the neutral compound is stubbornly insoluble due to strong intermolecular hydrogen bonding, adding a stoichiometric equivalent of a non-nucleophilic base can deprotonate the nitrogen, forming a salt. While this drastically alters the compound's properties (and may affect your assay), it breaks the crystal lattice and can dramatically increase solubility in polar solvent mixtures.

References

  • [5] ResearchGate. Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Available at:[Link]

  • [6] Ziath. Samples in DMSO: What an end user needs to know. Available at: [Link]

  • [2] Thieme Connect. Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 5-Fluorobenzo[c]isoxazol-3(1H)-one Reactions

Welcome to the Advanced Synthesis Support Center. Working with 5-fluorobenzo[c]isoxazol-3(1H)-one (also known as 5-fluoro-2,1-benzisoxazol-3(1H)-one) presents unique synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. Working with 5-fluorobenzo[c]isoxazol-3(1H)-one (also known as 5-fluoro-2,1-benzisoxazol-3(1H)-one) presents unique synthetic challenges. The fused heterocyclic core acts as an ambident nucleophile, meaning alkylation can occur at either the nitrogen (N1) or oxygen (O3) atom[1]. When attempting to introduce sterically demanding groups, researchers frequently encounter poor yields, undesired O-alkylation, or complete degradation of the starting material.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to successfully bypass steric hindrance and achieve high-fidelity N-alkylation.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I getting O-alkylation or complete ring-opening instead of my desired N-alkylated product? A: This is a classic polarity and steric mismatch. The lactam-like structure of the benzisoxazolone core forms an ambident anion upon deprotonation. While N-alkylation is typically the thermodynamic preference, the oxygen atom is more sterically accessible. When you use a bulky electrophile, the kinetic barrier for N-alkylation spikes, allowing O-alkylation to dominate.

Furthermore, the use of strong, hard bases (like NaOH or KOH) combined with heat often leads to bimolecular base-catalyzed acyl-oxygen cleavage ( BAC​2 ). This causes the isoxazolone ring to irreversibly open, forming undesired hydroxylamine derivatives[1]. The highly electronegative 5-fluoro substituent further activates the carbonyl carbon toward nucleophilic attack by the base, exacerbating this degradation pathway.

Q2: How can I force N-alkylation despite the steric hindrance of my electrophile? A: You must leverage the "Cesium Effect." Switching your base from K2​CO3​ or NaH to Cesium Carbonate ( Cs2​CO3​ ) in a polar aprotic solvent like anhydrous DMF dramatically alters the reaction trajectory[2][3]. The large ionic radius of the cesium cation results in a highly dissociated, "naked" anion. This significantly enhances the nucleophilicity of the nitrogen atom, providing the necessary activation energy to overcome steric barriers without requiring the high temperatures that cause ring-opening[2][4].

Q3: I've tried the Cesium Effect, but my electrophile is exceptionally bulky (e.g., a tertiary carbon center) and direct alkylation still fails. What is the alternative? A: When direct SN​2 alkylation is impossible due to severe steric crowding, you must change your bond-disconnection strategy. Instead of alkylating the intact ring, build the ring around the bulky group. This is achieved by synthesizing an N-substituted o-hydroxybenzohydroxamic acid intermediate, followed by an intramolecular Mitsunobu cyclization[5]. This approach bypasses the intermolecular steric clash entirely, forcing the ring to close and yielding the N-alkylated benzisoxazolone with high fidelity[5].

Part 2: Mechanistic Workflows & Quantitative Data

G Core 5-fluorobenzo[c]isoxazol-3(1H)-one Anion Ambident Anion (N vs O nucleophile) Core->Anion Base (Deprotonation) N_Alkyl N-Alkylation (Desired Product) Anion->N_Alkyl Cs2CO3 / DMF (Cesium Effect) O_Alkyl O-Alkylation (Kinetic Byproduct) Anion->O_Alkyl K2CO3 / Acetone (Steric Block at N) Cleavage Ring-Opening (B_AC2 Cleavage) Anion->Cleavage Strong Base (NaOH) + Heat

Reaction pathways of 5-fluorobenzo[c]isoxazol-3(1H)-one under basic conditions.

Reaction Conditions vs. Dominant Pathway Comparison
Reaction ConditionBase UsedSolvent SystemTemperatureElectrophile BulkDominant Reaction Pathway
Standard Basic NaOH / KOHEtOH / H2​O > 60 °CHighRing-Opening ( BAC​2 Cleavage)[1]
Mild Carbonate K2​CO3​ Acetone / ACN50 °CHighO-Alkylation (Kinetic Product)
Cesium Effect Cs2​CO3​ Anhydrous DMF25–40 °CHighN-Alkylation (Thermodynamic)[3]
Mitsunobu Route None (DEAD/ PPh3​ )Anhydrous THF0 °C to RTExtremeN-Alkylation (via Cyclization)[5]

Part 3: Validated Experimental Protocols

Protocol A: Direct N-Alkylation via the Cesium Effect

Causality: Using Cs2​CO3​ in DMF creates a highly reactive, poorly solvated "naked" nitrogen anion, allowing it to attack sterically hindered electrophiles at lower temperatures, effectively preventing thermal degradation[2][4].

  • Preparation: Flame-dry a round-bottom flask under argon. Add 5-fluorobenzo[c]isoxazol-3(1H)-one (1.0 eq) and anhydrous Cs2​CO3​ (1.5 eq).

  • Solvation: Suspend the mixture in anhydrous DMF (0.2 M concentration). Stir at room temperature for 30 minutes to ensure complete deprotonation (the solution may slightly darken).

  • Alkylation: Dropwise add the sterically hindered alkyl halide or triflate (1.2 eq).

  • Reaction & Monitoring: Stir at 40 °C.

    • Self-Validation Step: Monitor via LC-MS. N-alkylation typically presents a higher retention time on reverse-phase HPLC compared to the more polar O-alkylated byproduct. The absence of a [M+H+18] peak confirms that BAC​2 ring-opening has not occurred[1].

  • Quench & Workup: Quench with saturated aqueous NH4​Cl to neutralize any remaining base. Extract with EtOAc, wash heavily with brine (5x) to remove DMF, dry over Na2​SO4​ , and concentrate in vacuo.

  • Purification & QC: Purify via flash chromatography (Hexanes/EtOAc). Confirm N-alkylation via 13C -NMR; the carbonyl carbon of the N-alkylated product typically resonates around 165-170 ppm, whereas O-alkylation shifts the core aromatic signals significantly.

Protocol B: Intramolecular Mitsunobu Cyclization (Alternative Route)

Causality: When intermolecular SN​2 fails, assembling the acyclic o-hydroxybenzohydroxamic acid and closing the ring via Mitsunobu conditions forces the C-O bond formation, bypassing the N-alkylation steric clash entirely[5].

Mitsunobu Start 5-Fluoro-2-hydroxybenzoic acid Coupling Amide Coupling (with R-NHOH) Start->Coupling Intermediate o-Hydroxybenzohydroxamic acid Coupling->Intermediate Mitsunobu Mitsunobu Cyclization (DEAD, PPh3, THF) Intermediate->Mitsunobu Intramolecular Dehydration Product N-Alkyl-5-fluorobenzo[c]isoxazol-3(1H)-one Mitsunobu->Product Overcomes Steric Hindrance

Mitsunobu-driven alternative synthesis for sterically hindered N-alkyl derivatives.

  • Precursor Synthesis: Couple 5-fluoro-2-hydroxybenzoic acid with the bulky N-alkyl hydroxylamine ( R−NHOH ) using standard amide coupling reagents (e.g., EDC/HOBt) to form the hydroxamic acid intermediate[5].

  • Mitsunobu Setup: Dissolve the intermediate (1.0 eq) and Triphenylphosphine ( PPh3​ , 1.5 eq) in anhydrous THF at 0 °C under an argon atmosphere.

  • Activation: Slowly add Diethyl azodicarboxylate (DEAD) or DIAD (1.5 eq) dropwise.

    • Causality: Slow addition at 0 °C prevents the formation of undesired hydrazine byproducts and controls the exothermic activation of the phosphine.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Self-Validation Step: TLC will show the disappearance of the highly polar hydroxamic acid baseline spot and the appearance of the cyclized product.

  • Workup: Concentrate the reaction mixture in vacuo.

  • Purification: To remove triphenylphosphine oxide ( OPPh3​ ), triturate the crude mixture in cold diethyl ether; the OPPh3​ will precipitate. Filter, concentrate the filtrate, and purify the target compound via silica gel chromatography.

References

  • Experimental and theoretical studies on the tautomerism and reactivity of isoxazolo[3,4-b]quinolin-3(1H)-ones. ResearchGate.[Link]

  • Design and Synthesis of α-Aryloxyphenylacetic Acid Derivatives: A Novel Class of PPARα/γ Dual Agonists with Potent Antihyperglycemic and Lipid Modulating Activity. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. ResearchGate.[Link]

  • Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. ResearchGate.[Link]

  • “Cesium Effect”-Mediated/Controlled Divergent Synthesis via Synergistic Pd/Cu-Catalyzed Cascade Reactions. ACS Catalysis.[Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-Fluorobenzo[c]isoxazol-3(1H)-one Derivatives

Welcome to the technical support center for the synthesis and optimization of 5-fluorobenzo[c]isoxazol-3(1H)-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 5-fluorobenzo[c]isoxazol-3(1H)-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis, with a specific focus on the critical parameter of reaction temperature. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your own laboratory work.

The synthesis of substituted benzisoxazolones often involves cyclization reactions where temperature control is paramount to achieving high yields and purity.[1] Deviations from the optimal temperature can lead to a host of issues, including incomplete conversion, byproduct formation, or decomposition of the desired product.[2][3] This guide provides a structured approach to troubleshooting and optimizing this crucial variable.

Troubleshooting Guide: Temperature-Related Issues

This section is formatted to address specific problems you may be encountering during your synthesis.

Question 1: My reaction yield is consistently low or the reaction fails to proceed. How can I determine if temperature is the root cause?

Answer:

Low or no yield is a common problem in heterocyclic synthesis, and temperature is a primary suspect.[2] The issue can generally be traced to two opposing problems: insufficient energy to overcome the activation barrier or excessive energy leading to degradation.

Potential Causes & Solutions:

  • Insufficient Thermal Energy: The reaction may be kinetically slow at your current temperature, requiring more energy to proceed at a reasonable rate. This is especially true for the key cyclization step.

    • Troubleshooting Step: Perform a systematic temperature screening. Set up a series of small-scale parallel reactions, incrementally increasing the temperature (e.g., Room Temperature, 40 °C, 60 °C, 80 °C).[4][5] Monitor each reaction by Thin Layer Chromatography (TLC) or LC-MS at regular intervals to identify the temperature at which starting material is consumed most efficiently without significant byproduct formation.[3]

  • Product or Reactant Decomposition: The target molecule or key intermediates may be thermally unstable at the reaction temperature. High temperatures can cause degradation, leading to a complex mixture and low recovery of the desired product.[2]

    • Troubleshooting Step: When monitoring your temperature screen by TLC, look for the appearance of new, often baseline or discolored, spots at higher temperatures. If the spot corresponding to your product appears and then diminishes over time at elevated temperatures, it is a strong indicator of decomposition.

  • Suboptimal Catalyst Activity: If your reaction employs a catalyst (e.g., copper or palladium for N-arylation derivatives), its activity is highly temperature-dependent.[6]

    • Troubleshooting Step: Consult the literature for the optimal temperature range for your specific catalyst system. Some modern copper-catalyzed N-arylation reactions can proceed at room temperature with the right ligand, while traditional Ullmann conditions often require high heat (120-160 °C).[6][7] Ensure your reaction temperature aligns with the catalyst's active window.

Question 2: My reaction produces a significant amount of byproducts. How can I adjust the temperature to improve purity?

Answer:

The formation of byproducts is often a direct consequence of the reaction temperature being too high, which opens up alternative reaction pathways or causes decomposition.

Potential Causes & Solutions:

  • Side Reactions Have Lower Activation Energies: Sometimes, an undesired reaction (like the dimerization of a nitrile oxide intermediate in related isoxazole syntheses) can occur at a faster rate than the desired transformation at a given temperature.[8]

    • Troubleshooting Step: Carefully lower the reaction temperature. Even a reduction of 10-20 °C can dramatically change the selectivity of a reaction. This may increase the required reaction time, so diligent monitoring is essential.[3]

  • Decomposition of Intermediates: A key intermediate on the path to your product may be unstable at elevated temperatures, leading it to decompose or rearrange into an undesired structure.[9]

    • Troubleshooting Step: If you suspect an unstable intermediate, attempt to run the reaction at the lowest possible temperature that still allows for slow conversion of the starting material. Patience and extended reaction times at lower temperatures are often rewarded with a cleaner product profile.

  • Thermal Rearrangement: The benzisoxazolone ring itself, once formed, could be susceptible to rearrangement or ring-opening at excessive temperatures, although this is less common under typical synthetic conditions.

    • Troubleshooting Step: Once the product is formed (as confirmed by TLC/LC-MS), test its stability. Stir a small, purified sample in the reaction solvent at the reaction temperature and monitor for any degradation over several hours. If degradation occurs, it is crucial to run the primary reaction at a lower temperature or for a shorter duration.

Frequently Asked Questions (FAQs)

This section covers broader questions regarding temperature optimization for the synthesis of 5-fluorobenzo[c]isoxazol-3(1H)-one derivatives.

Q1: What is a good starting temperature for a new synthesis of a 5-fluorobenzo[c]isoxazol-3(1H)-one derivative?

For the initial cyclization to form the benzisoxazolone core, a conservative starting point is often gentle heating, in the range of 50-80 °C .[10] Many related heterocyclic condensations proceed efficiently in this range.[11] For subsequent derivatization, such as N-arylation, the temperature depends heavily on the methodology:

  • Palladium-catalyzed Buchwald-Hartwig amination: Typically 80-110 °C .[6]

  • Copper-catalyzed Ullmann condensation: Often requires higher temperatures, typically 120-160 °C .[6]

Q2: How does microwave heating compare to conventional oil bath heating for these reactions?

Microwave-assisted synthesis is an excellent alternative that can dramatically reduce reaction times and sometimes improve yields by providing rapid and uniform heating.[12][13] However, temperatures measured in a microwave reactor do not always directly correspond to an oil bath temperature due to localized superheating effects.[14] If you are adapting a conventional protocol to a microwave, it is best to re-optimize the temperature and time. Microwave heating can be particularly beneficial for sluggish reactions or sterically hindered substrates.[13]

Q3: What are the visual or analytical signs that my reaction temperature is too high?

There are several key indicators:

  • Visual: The reaction mixture darkens significantly, turning deep brown or black. This often suggests charring and decomposition.

  • TLC Analysis: You will observe the formation of multiple new spots, streaking on the baseline, or a noticeable decrease in the intensity of the desired product spot over time after its initial formation.[2]

  • LC-MS Analysis: The chromatogram will show a complex mixture of peaks, and the mass spectrum may contain fragments indicative of product decomposition.

Experimental Protocols & Data

Protocol: Parallel Temperature Screening Experiment

This protocol outlines a systematic method to determine the optimal reaction temperature for your synthesis.

  • Setup: Arrange five identical small-scale reaction vessels (e.g., 2-5 mL microwave vials with stir bars) suitable for heating.

  • Reagent Preparation: Prepare a stock solution of your starting materials and any soluble reagents to ensure each reaction receives an identical concentration.

  • Reaction Charging: Charge each vial with the same amount of starting materials, solvent, and catalyst.

  • Temperature Gradient: Place each vial in a separate heating block or oil bath pre-set to a different temperature (e.g., T1=Room Temp, T2=40°C, T3=60°C, T4=80°C, T5=100°C).

  • Monitoring: At regular time intervals (e.g., 1h, 2h, 4h, 8h, 24h), take a small aliquot from each reaction, quench it, and analyze by TLC or LC-MS.

  • Analysis: Compare the results across all temperatures and time points. Identify the temperature that provides the best conversion to the desired product with the minimal formation of impurities. This is your optimal temperature.

Table 1: Typical Temperature Ranges for Related Benzisoxazole Syntheses
Reaction TypeCatalyst SystemTypical Temperature RangeNotes
Core Cyclization Acid or Base Mediated50 - 110 °CLower temperatures may suffice, but some cyclizations require reflux.[15]
N-Arylation Pd₂(dba)₃ / Phosphine Ligand80 - 110 °CBuchwald-Hartwig conditions are generally milder.[6]
N-Arylation CuI / Ligand120 - 160 °CClassical Ullmann conditions require significantly more thermal energy.[6]
Condensation Heterogeneous (e.g., Fe₃O₄@SiO₂-SO₃H)50 °CSome modern catalysts for related benzoxazoles are highly active at lower temperatures.[11]

Visual Guides

Troubleshooting Workflow for Temperature Optimization

G cluster_0 Problem Identification cluster_1 Hypothesis cluster_2 Action cluster_3 Outcome LowYield Low Yield or No Reaction TempTooLow Temperature Too Low? (Insufficient Activation Energy) LowYield->TempTooLow Byproducts Significant Byproducts TempTooHigh Temperature Too High? (Decomposition / Side Reactions) Byproducts->TempTooHigh IncreaseTemp Systematically Increase Temp (e.g., +20°C increments) TempTooLow->IncreaseTemp DecreaseTemp Systematically Decrease Temp (e.g., -20°C decrements) TempTooHigh->DecreaseTemp Monitor Monitor by TLC/LC-MS at Regular Intervals IncreaseTemp->Monitor DecreaseTemp->Monitor Optimized Optimal Temperature Identified (Good Yield & Purity) Monitor->Optimized Analyze results

Caption: A decision tree for troubleshooting and optimizing reaction temperature.

Relationship Between Temperature and Reaction Outcome

G cluster_0 Reaction Temperature cluster_1 Primary Outcomes LowT Too Low Slow Slow / No Reaction LowT->Slow Insufficient Energy OptimalT Optimal Clean High Yield & Purity OptimalT->Clean Balanced Rate & Stability HighT Too High Decomp Decomposition & Byproducts HighT->Decomp Excessive Energy

Caption: The impact of temperature on reaction yield and purity.

References

  • Troubleshooting common issues in the synthesis of N-heterocycles. Benchchem.
  • Application Notes and Protocols for the Large-Scale Synthesis of 5-Fluorobenzo[c]isoxazole-3-carbonitrile. Benchchem.
  • In-depth Technical Guide: 5- Fluorobenzo[c]isoxazole-3-carbonitrile. Benchchem.
  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC.
  • troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Using a Solvent. Advanced Journal of Chemistry, Section A.
  • Optimizing reaction conditions for one-pot benzoxazole synthesis. Benchchem.
  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. PMC.
  • Optimization of the reaction conditions a . ResearchGate.
  • Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. PMC.
  • Optimization of the reaction conditions a . ResearchGate.
  • Synthesis of N-Aryl Benzisothiazolones: Application Notes and Protocols. Benchchem.
  • Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles. PMC.
  • preventing byproduct formation in isoxazol-5-ol synthesis. Benchchem.
  • Solvent-Free Heterocyclic Synthesis. ACS Publications.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing.
  • recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines.
  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • Atroposelective Synthesis of Isoxazole‐Derived Amino Alcohols via Organocatalytic Arylation Reaction. ResearchGate.
  • Room Temperature Cu-Catalyzed N-Arylation of Oxazolidinones and Amides with (Hetero)Aryl Iodides. Organic Chemistry Portal.
  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. ACS Publications.
  • Heterocyclic Compounds.
  • Microwave Chemistry: Quinazolinediones and Thioxoquinazolines, N-Arylation, Pd-Catalyzed Amination of Aryl chlorides, Azaheterocycles. Organic Chemistry Portal.
  • Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity.
  • Buy 4-Fluorobenzo[c]isoxazol-3(1H)-one (EVT-497875). EvitaChem.

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 5-Fluorobenzo[c]isoxazol-3(1H)-one

Welcome to the Technical Support Center. This guide provides drug development professionals and analytical chemists with field-proven methodologies to prevent the thermal and hydrolytic degradation of 5-fluorobenzo[c]iso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and analytical chemists with field-proven methodologies to prevent the thermal and hydrolytic degradation of 5-fluorobenzo[c]isoxazol-3(1H)-one (a fluorinated 2,1-benzisoxazolone derivative) during storage and handling.

Mechanistic Causality of Thermal Instability

To effectively store 5-fluorobenzo[c]isoxazol-3(1H)-one, one must first understand the chemical vulnerabilities of the benzo[c]isoxazol-3(1H)-one core. The molecule is characterized by a highly strained, polarized nitrogen-oxygen (N-O) bond within the fused heterocyclic ring.

When subjected to thermal stress, the compound undergoes a 1[1]. The thermal energy overcomes the activation barrier for N-O bond cleavage. Because this structure is essentially a cyclic hydroxamic acid/lactone derivative, the initial cleavage is thermodynamically driven forward by the rapid extrusion of carbon dioxide (2)[2]. This irreversible step generates highly reactive intermediates—such as nitrenes or ortho-quinone imines—which subsequently dimerize or polymerize. Macroscopically, this polymerization manifests as a distinct yellow or brown discoloration of the sample. Furthermore, the electron-withdrawing 5-fluoro substituent increases the electrophilicity of the carbonyl carbon, making the compound highly susceptible to nucleophilic attack by ambient moisture (3)[3].

DegradationPathway A 5-Fluorobenzo[c]isoxazol- 3(1H)-one (Intact) B N-O Bond Cleavage (Thermal Stress) A->B > 25°C or UV C Decarboxylation (-CO2) B->C Spontaneous D Reactive Nitrene / Aniline Derivatives C->D Rearrangement E Cross-linking & Discoloration D->E Polymerization

Thermal degradation pathway of 5-fluorobenzo[c]isoxazol-3(1H)-one via N-O cleavage.

Quantitative Stability Profile

The table below summarizes the expected stability kinetics of 5-fluorobenzo[c]isoxazol-3(1H)-one under various environmental conditions. These metrics dictate the necessity of strict cold-chain and anhydrous handling.

Storage ConditionTemperatureAtmosphereEstimated Half-Life (t½)Primary Degradation Mechanism
Lyophilized Solid-20°CArgon / N₂> 24 monthsNone (Stable)
Lyophilized Solid25°C (RT)Ambient Air~ 3 to 6 monthsAmbient moisture hydrolysis
Solution (DMSO)-20°CArgon / N₂~ 6 monthsSlow ring-opening
Solution (DMSO)25°C (RT)Ambient Air< 48 hoursThermal decarboxylation
Solution (Aq. pH 7.4)37°CAmbient Air< 4 hoursRapid nucleophilic hydrolysis

Standard Operating Procedure (SOP): Aliquoting and Storage

To ensure a self-validating and reproducible workflow, follow this step-by-step methodology when preparing stock solutions for in vitro or in vivo studies.

Step 1: Reconstitution in Anhydrous Solvent

  • Equilibrate the lyophilized vial to room temperature in a desiccator before opening to prevent condensation.

  • Dissolve the solid in strictly anhydrous, amine-free solvents (e.g., anhydrous DMSO or DMF). Amines will immediately react with the benzisoxazolone core.

  • Prepare concentrated stock solutions (e.g., 10 mM to 50 mM) to minimize the solvent volume and potential trace water content.

Step 2: Aliquoting and Inert Gas Purging

  • Divide the stock solution into single-use aliquots using amber glass or opaque microcentrifuge tubes (the N-O bond is photolabile).

  • Gently blow a stream of dry Argon or Nitrogen gas over the headspace of each tube for 15–30 seconds. This displaces oxygen (preventing radical propagation) and ambient humidity (preventing hydrolysis).

Step 3: Cryogenic Storage

  • Seal the vials tightly with PTFE-lined caps.

  • Store immediately at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as the physical stress and transient warming accelerate degradation.

QCWorkflow Start Lyophilized Powder (Equilibrate to RT) Aliquot Reconstitute & Aliquot (Amber Vials, Anhydrous DMSO) Start->Aliquot Argon Purge Headspace (Argon or N2 Gas) Aliquot->Argon Store Store at -20°C to -80°C (Desiccated Environment) Argon->Store QC Pre-Experiment QC (LC-MS or 1H-NMR) Store->QC Thaw single-use vial Pass Purity ≥ 95% Proceed to Assay QC->Pass Intact N-O bond Fail Purity < 95% Discard Sample QC->Fail Ring-opened/Polymerized

Optimal storage and quality control workflow for benzisoxazolone derivatives.

Troubleshooting & FAQs

Q1: My 5-fluorobenzo[c]isoxazol-3(1H)-one stock solution turned from clear to pale brown. Is it still viable? A1: No. Discoloration is a macroscopic indicator of advanced polymerization. The weak N-O bond has cleaved, leading to decarboxylation and the formation of highly conjugated, colored Schiff base or azo-linked oligomers. The active pharmaceutical ingredient (API) is compromised, and the solution must be discarded.

Q2: Can I store the compound in aqueous buffers for extended periods? A2: This is highly discouraged. The lactone-like nature of the benzo[c]isoxazol-3(1H)-one ring makes it highly prone to nucleophilic attack by water. This accelerates ring-opening hydrolysis, especially at physiological pH (7.4) or higher, yielding inactive 5-fluoroanthranilic acid derivatives. Always prepare aqueous dilutions immediately prior to your assay.

Q3: Does the 5-fluoro substitution affect its stability compared to the un-substituted benzo[c]isoxazol-3(1H)-one? A3: Yes. The highly electronegative fluorine atom withdraws electron density from the aromatic ring via inductive effects. While this modification is often designed to increase metabolic stability or target affinity in 3[3], it simultaneously makes the adjacent carbonyl carbon more electrophilic. Consequently, the 5-fluoro derivative is slightly more susceptible to moisture-driven hydrolysis than the un-substituted parent compound.

Q4: How do I analytically verify the integrity of my stored sample before an expensive in vitro assay? A4: Perform a rapid LC-MS or HPLC-UV check. Intact 5-fluorobenzo[c]isoxazol-3(1H)-one will elute as a single sharp peak with the expected mass[M+H]+. Degradation typically presents as early-eluting peaks (highly polar, hydrolyzed ring-opened products) or late-eluting broad peaks (polymeric/dimeric species). Ensure the purity is ≥95% before proceeding.

Sources

Optimization

Column chromatography purification techniques for crude 5-fluorobenzo[c]isoxazol-3(1H)-one

Welcome to the Advanced Purification Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation of 5-fluorobenzo[c]isoxazol-3(1H)-one (also known a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation of 5-fluorobenzo[c]isoxazol-3(1H)-one (also known as 5-fluoro-2,1-benzisoxazol-3(1H)-one). Because this molecule features a sensitive cyclic O-acyl N-aryl hydroxylamine core, standard purification boilerplate often leads to severe yield losses. This center provides field-proven, mechanistically grounded troubleshooting strategies.

Mechanistic Context & Workflow Visualization

The synthesis of 2,1-benzisoxazol-3(1H)-ones typically involves the partial reduction of a 2-nitrobenzoate precursor (e.g., methyl 5-fluoro-2-nitrobenzoate) to a hydroxylamine, followed by base-mediated cyclization[1]. This pathway generates specific impurities, notably uncyclized intermediates and azoxy dimers[1]. Understanding the polarity and stability of these components is critical for designing a successful chromatographic separation.

G cluster_0 Crude Mixture Profile cluster_1 Purification Workflow N1 Starting Material (Methyl 5-fluoro-2-nitrobenzoate) N2 Azoxy Dimer Impurity (Less Polar) N3 Target: 5-fluorobenzo[c]isoxazol-3(1H)-one (Mildly Unstable) N4 Hydroxylamine Intermediate (Highly Polar) S1 1. Dry Loading on Celite (Minimizes Silica Contact) N3->S1 Purify S2 2. Rapid Flash Chromatography (Neutral Silica, 230-400 mesh) S1->S2 S3 3. Gradient Elution (Hexanes/EtOAc 95:5 → 70:30) S2->S3 S4 4. Fraction Concentration (T < 30°C, Evaporate Rapidly) S3->S4 S5 5. Storage (-20°C under Argon) S4->S5

Figure 1: Chromatographic workflow and impurity profile for 5-fluorobenzo[c]isoxazol-3(1H)-one.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield drops significantly after silica gel chromatography, and the isolated material looks impure. What is happening? A1: You are likely experiencing on-column degradation. 2,1-benzisoxazol-3(1H)-ones are cyclic O-acyl N-aryl hydroxylamines, which are mildly unstable and known to decompose under ambient conditions over a period of 2–3 days[1].

  • Causality: The N-O bond is highly sensitive to the Lewis acidic sites present on standard silica gel. Prolonged residence time on the column catalyzes ring-opening and degradation.

  • Solution: Transition from gravity chromatography to pressurized rapid flash chromatography. Ensure the entire separation takes less than 20 minutes.

Q2: I have a closely eluting yellow impurity just above my product spot. What is it, and how do I resolve it? A2: This is the azoxy dimer species. During the reduction of the nitrobenzoate starting material, competitive dimerization to azoxy species frequently occurs[1].

  • Causality: The azoxy dimer lacks the polar N-H/O-H interaction potential of the hydroxylamine and the cyclic dipole of the benzisoxazolone, making it less polar (higher Rf) than your target product.

  • Solution: Utilize a shallow solvent gradient. Start your elution at 5% Ethyl Acetate in Hexanes to flush the azoxy dimer, then ramp to 20-30% to elute the 5-fluorobenzo[c]isoxazol-3(1H)-one.

Q3: Can I use standard dry-loading techniques by evaporating the crude mixture onto silica gel? A3: No. Dry loading onto silica gel requires evaporating solvent via rotary evaporation, which exposes the compound to acidic silica under thermal stress for an extended period.

  • Causality: The combination of heat, high surface area, and silica acidity will destroy the benzisoxazolone core before the column even begins.

  • Solution: Dry load using Celite 545 (diatomaceous earth). Celite provides the necessary inert surface area for a uniform sample band without catalyzing N-O bond cleavage.

Standard Operating Procedure: Rapid Flash Chromatography

To ensure maximum recovery of the sensitive 5-fluorobenzo[c]isoxazol-3(1H)-one, follow this self-validating protocol.

Step 1: Column Preparation

  • Slurry-pack a column with 230-400 mesh neutral silica gel using 100% Hexanes.

  • Validation: Check the pH of your silica slurry. If it is highly acidic (pH < 6.0), pre-treat the column by flushing with 1 Column Volume (CV) of Hexanes containing 1% Triethylamine (TEA), followed by 3 CVs of pure Hexanes to remove excess amine.

Step 2: Inert Dry Loading

  • Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM).

  • Add Celite 545 (mass equal to 2x the crude mass).

  • Evaporate the DCM on a rotary evaporator with the water bath set strictly to ≤ 25°C .

  • Load the dry Celite powder evenly onto the top of the silica bed and cap with a thin layer of clean sand.

Step 3: Gradient Elution

  • Elute under positive pressure (air or nitrogen).

  • 0-2 CV: 5% EtOAc in Hexanes (Elutes unreacted methyl 5-fluoro-2-nitrobenzoate).

  • 2-4 CV: 10% EtOAc in Hexanes (Elutes the yellow azoxy dimer impurity[1]).

  • 4-7 CV: 20% to 30% EtOAc in Hexanes (Elutes the target 5-fluorobenzo[c]isoxazol-3(1H)-one).

Step 4: Rapid Concentration

  • Combine product-containing fractions.

  • Evaporate the solvent immediately. Crucial: Keep the rotary evaporator water bath below 30°C. The compound decomposes rapidly under ambient thermal stress[1].

Step 5: System Validation (2D-TLC)

  • Self-Validating Step: To confirm the compound survived the concentration process, perform a 2D-TLC. Spot the purified solid on the bottom-left corner of a square TLC plate. Elute with Hexanes/EtOAc (70:30). Dry the plate, rotate it 90 degrees, and elute again.

  • Interpretation: A single spot on the diagonal confirms the compound is pure and stable. Spots falling off the diagonal indicate that the compound is actively degrading on the silica plate, confirming the absolute necessity of storing the final product at -20°C under Argon immediately[1].

Quantitative Elution Profile

Use the following table to track the expected chromatographic behavior of the crude mixture components.

AnalyteRf Value (Hexanes/EtOAc 7:3)Elution Volume (CV)Visual Detection (TLC)
Methyl 5-fluoro-2-nitrobenzoate (Starting Material)~0.651.5 - 2.0UV (254 nm)
Azoxy Dimer (Synthesis Byproduct)~0.502.5 - 3.5UV (254 nm), Yellow spot
5-fluorobenzo[c]isoxazol-3(1H)-one (Target) ~0.35 4.5 - 6.0 UV (254 nm), KMnO₄ (Brown)
Uncyclized Hydroxylamine (Intermediate)~0.158.0+UV (254 nm), KMnO₄ (Brown)

Note: Rf values are representative estimates based on the polarity profiles of 2,1-benzisoxazolones relative to their nitrobenzoate precursors. Always verify with your specific batch of silica.

References

  • Beckler, T. D., & Crich, D. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 26(45), 9722–9727.[Link]

Sources

Troubleshooting

Minimizing side reactions in 5-fluorobenzo[c]isoxazol-3(1H)-one cross-coupling

Welcome to the technical support guide for minimizing side reactions in cross-coupling reactions involving 5-fluorobenzo[c]isoxazol-3(1H)-one. This resource is designed for researchers, chemists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for minimizing side reactions in cross-coupling reactions involving 5-fluorobenzo[c]isoxazol-3(1H)-one. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested solutions to help you navigate the complexities of this specific transformation.

Part A: Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format. The unique structure of 5-fluorobenzo[c]isoxazol-3(1H)-one, which combines a challenging aryl fluoride electrophile with a lactam-like nucleophile, presents a distinct set of potential side reactions.

Problem 1: Low Yield of Desired Product with Significant Dehalogenation

Question: My N-arylation (Buchwald-Hartwig type) or Suzuki coupling reaction is sluggish, and I'm isolating a significant amount of benzo[c]isoxazol-3(1H)-one (the starting material without the fluorine atom). What is causing this hydrodefluorination, and how can I prevent it?

Answer:

This is a classic and highly common side reaction when working with aryl halides, particularly electron-deficient ones.[1] The primary culprit is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This species can reductively eliminate with the coordinated aryl group to produce the undesired dehalogenated product instead of proceeding through the productive cross-coupling pathway.[1][2]

Root Causes & Solutions:

  • Hydride Source: The Pd-H species can be generated from various components in your reaction mixture.

    • Cause: Amine bases, residual water, or alcohol solvents can act as hydride donors.[2][3] Strong alkoxide bases are particularly problematic.

    • Solution: Switch to a non-coordinating, anhydrous inorganic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices as they are less likely to generate hydride species compared to alkoxides or amines.[1] Ensure all solvents are rigorously dried and that the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) to exclude moisture.

  • Slow Reductive Elimination: If the desired C-N or C-C bond-forming step (reductive elimination) is slow, the competing hydrodefluorination pathway has more time to occur.

    • Cause: The C(sp²)-F bond is the strongest carbon-halogen bond, making the initial oxidative addition step very challenging.[4] An inefficient catalyst system may lead to a stalled catalytic cycle, promoting side reactions.

    • Solution: Employ a catalyst system specifically designed for aryl fluoride activation. This typically involves using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands promote the difficult oxidative addition step and can accelerate the final reductive elimination.[1][5]

Troubleshooting Summary Table: Hydrodefluorination
Potential CauseRecommended ActionRationale
Base Switch from alkoxides (e.g., NaOtBu) to K₃PO₄ or Cs₂CO₃.Minimizes the formation of Pd-H species.[1]
Solvent/Water Use anhydrous solvents (e.g., dry toluene, dioxane). Degas thoroughly.Removes potential sources of protons and hydrides.[3]
Catalyst/Ligand Use a modern, bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos).Accelerates the rate-limiting oxidative addition of the C-F bond.[5]
Temperature Carefully increase the temperature.May accelerate the desired coupling reaction more than the side reaction.
Optimized Protocol for N-Arylation (Buchwald-Hartwig Type)

This protocol is a robust starting point designed to minimize hydrodefluorination.

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add 5-fluorobenzo[c]isoxazol-3(1H)-one (1.0 equiv), the aryl bromide coupling partner (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with dry argon or nitrogen three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4-5 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (to achieve a concentration of ~0.1 M).

  • Reaction Execution: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC, checking for the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel.

Problem 2: Formation of an O-Arylated Isomer

Question: I am attempting an N-arylation, but I am observing a significant amount of a byproduct with the same mass as my desired product. NMR analysis suggests it is the O-arylated isomer. How can I improve the N-selectivity?

Answer:

The 5-fluorobenzo[c]isoxazol-3(1H)-one scaffold contains a lactam moiety, which is an ambident nucleophile. It can be deprotonated at the nitrogen to give an amide anion or exist in its tautomeric lactim form, which can be deprotonated at the oxygen. This leads to competitive N-arylation versus O-arylation.

Root Causes & Solutions:

  • Base and Counter-ion Effect: The choice of base and its corresponding metal counter-ion can significantly influence the N/O selectivity.

    • Cause: Harder metal cations (like Na⁺ or K⁺) tend to coordinate more strongly with the harder oxygen atom of the enolate, promoting O-arylation. Softer cations may favor coordination with nitrogen.

    • Solution: The choice of base is critical. While strong bases like NaH or KHMDS are effective for deprotonation, they can sometimes favor O-alkylation or O-arylation.[6] Using a base like cesium carbonate (Cs₂CO₃) is often preferred in Buchwald-Hartwig aminations, as the large, soft Cs⁺ cation can favor N-selectivity.

  • Catalyst System: The ligand and metal center can sterically and electronically direct the reaction to the nitrogen atom.

    • Cause: A sterically unencumbered catalyst might be able to access the oxygen atom, while a bulkier catalyst may be forced to react at the more sterically accessible nitrogen.

    • Solution: Utilize bulky phosphine ligands (e.g., Xantphos, XPhos). The steric hindrance imposed by the ligand sphere around the palladium center often favors approach and bond formation at the less hindered nitrogen atom over the more sterically crowded oxygen atom.[7] In some challenging cases, copper-based catalysts have shown orthogonal selectivity to palladium systems for N- vs. O-arylation of aminoalcohols, a principle that could be explored here.[8]

Troubleshooting Workflow: Improving N-Selectivity

N_vs_O_Arylation start Problem: O-Arylation Observed cause1 Cause: Hard Cation Effect (e.g., NaH, KH) start->cause1 cause2 Cause: Catalyst Sterics start->cause2 solution1 Action: Switch to Cs₂CO₃ or K₃PO₄ cause1->solution1 Rationale: Softer Cs⁺ cation favors N-coordination solution3 Action: Screen Solvents (Toluene vs. Dioxane vs. DMF) cause1->solution3 Rationale: Solvent polarity can influence ion pairing and reactivity solution2 Action: Use Bulky Ligand (e.g., XPhos, Xantphos) cause2->solution2 Rationale: Steric hindrance disfavors approach to the endocyclic oxygen cause2->solution3

Caption: Decision tree for troubleshooting O-arylation.

Problem 3: Ring-Opening or Decomposition of the Benzisoxazolone Core

Question: Under my reaction conditions, I see very little product formation and my starting material is consumed, leading to a complex mixture of unidentifiable byproducts. Could the benzisoxazolone ring be unstable?

Answer:

Yes, the 1,2-benzisoxazole scaffold, particularly when functionalized as a benzisoxazolone, can be susceptible to ring-opening under certain conditions. The N-O bond is a known weak point and can be cleaved, especially in the presence of strong bases, nucleophiles, or certain transition metals.[9][10]

Root Causes & Solutions:

  • Harsh Basic Conditions:

    • Cause: Strong bases, especially in combination with nucleophilic solvents (like methanol) or water, can promote hydrolytic or other nucleophilic ring-opening of the lactam-like structure.[10][11]

    • Solution: Use the mildest base that is effective for the reaction. K₃PO₄ is often a good compromise between reactivity and mildness. Avoid strong, nucleophilic bases like hydroxides or alkoxides. Lowering the reaction temperature can also significantly suppress decomposition pathways, which often have a higher activation energy than the desired coupling reaction.

  • Catalyst-Mediated Decomposition:

    • Cause: The transition metal catalyst itself can potentially coordinate to and facilitate the cleavage of the N-O bond, leading to decomposition pathways.[9]

    • Solution: Screen different palladium sources and ligands. Sometimes, well-defined pre-catalysts are "cleaner" and lead to fewer side reactions than catalysts generated in situ from sources like Pd(OAc)₂. Additionally, ensure that catalyst loading is not excessively high (typically 1-5 mol% is sufficient).

Catalytic Cycle and Divergent Side Pathways

CatalyticCycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(F)-L₂ pd0->oa_complex Oxidative Addition transmetal Ar-Pd(II)-R-L₂ oa_complex->transmetal Transmetalation Base, SM2 pd_hydride {H-Pd(II)-F-L₂} oa_complex->pd_hydride Hydride Source (Base, H₂O) transmetal->pd0 Reductive Elimination Product product {Desired Product (Ar-R)} transmetal->product sm1 5-F-Benzisoxazolone (Ar-F) ring_opening {Ring-Opened Products} sm1->ring_opening Harsh Base/ High Temp. sm2 R-B(OH)₂ or R₂-NH dehalogenation {Dehalogenated SM (Ar-H)} pd_hydride->dehalogenation Reductive Elimination dehalogenation->pd0

Caption: Catalytic cycle with key side reaction pathways.

Part B: Frequently Asked Questions (FAQs)

Q1: Why is cross-coupling with an aryl fluoride so much more difficult than with an aryl bromide or iodide? The difficulty lies in the strength of the carbon-fluorine (C-F) bond, which is significantly stronger (bond dissociation energy ~126 kcal/mol for fluorobenzene) than C-Br (~81 kcal/mol) or C-I (~65 kcal/mol) bonds.[4] The first and often rate-limiting step in many cross-coupling cycles is the oxidative addition of the aryl halide to the low-valent metal catalyst (e.g., Pd(0)).[12] Cleaving the robust C-F bond requires a highly active catalyst, which is why specialized, highly electron-rich, and sterically bulky ligands are necessary to promote this step.[1][5] Nickel catalysts are also frequently used as they are inherently more reactive towards C-F bond activation.[13][14][15]

Q2: What is the best "all-around" starting condition for a Suzuki-Miyaura coupling with 5-fluorobenzo[c]isoxazol-3(1H)-one? For a challenging substrate like this, a good universal starting point would be to use a modern palladium pre-catalyst combined with a bulky biarylphosphine ligand.

ComponentRecommendationRationale
Catalyst G3 or G4 Palladium Precatalyst (e.g., XPhos-Pd-G3)Air-stable, well-defined, and rapidly forms the active Pd(0) species.
Ligand XPhos or SPhosProven to be highly effective for C-F bond activation.[5]
Base K₃PO₄A moderately strong, non-nucleophilic base that minimizes side reactions.[1]
Solvent Dioxane/Water (e.g., 10:1) or Toluene/WaterAprotic polar solvents are generally effective. A small amount of water can aid in dissolving the base and facilitating transmetalation.[5]
Temperature 100-110 °CSufficient thermal energy is typically required for C-F activation.

Q3: Can I use a boronic ester (e.g., a pinacol ester) instead of a boronic acid for a Suzuki coupling? Yes, and in many cases, it is advantageous. Boronic acids can be prone to decomposition via protodeboronation (replacement of the B(OH)₂ group with hydrogen), especially under harsh conditions or if the reaction is sluggish.[5] Boronic esters, such as MIDA boronates or pinacol esters, are often more stable, easier to purify, and less prone to this side reaction. They are excellent alternatives, particularly for valuable or complex coupling partners.

Q4: My reaction seems to stall at ~50% conversion. What should I do? Stalling can be due to several factors:

  • Catalyst Deactivation: The active Pd(0) species may be degrading over time. In this case, adding a second portion of the catalyst and ligand mid-reaction can sometimes restart the catalysis.

  • Boronic Acid Decomposition: As mentioned, the boronic acid may be decomposing. Using a more stable boronic ester or adding the boronic acid in portions throughout the reaction can help.

  • Product Inhibition: The product formed may be coordinating to the palladium center more strongly than the starting materials, effectively poisoning the catalyst. Changing the ligand may alter the binding affinities and overcome this issue.

  • Insufficient Base: The base may be fully consumed. Ensure you are using a sufficient excess (typically 2-3 equivalents).

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Grushin, V. V. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics 2011, 31 (4), 1271–1274. [Link]

  • Gulevskaya, A. V. & Tyaglivy, A. S. Pd‐catalyzed cross‐coupling reaction of isoxazole derivatives. ResearchGate 2021. [Link]

  • Nakao, Y. & Hiyama, T. Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society 2011. [Link]

  • Nakamura, M. et al. Highly Selective Biaryl Cross-Coupling Reactions between Aryl Halides and Aryl Grignard Reagents: A New Catalyst Combination of N-Heterocyclic Carbenes and Iron, Cobalt, and Nickel Fluorides. Journal of the American Chemical Society 2009, 131 (33), 11688–11689. [Link]

  • Zarudnitskiy, E. V. & Kartsev, V. G. Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds 2017, 53 (1), 77-94. [Link]

  • Vogt, D. B. et al. Iron-Catalyzed Cross-Coupling Reactions of Arylmagnesium Reagents with Aryl Chlorides and Tosylates: Influence of Ligand Structural Parameters and Identification of a General N-Heterocyclic Carbene Ligand. Organometallics 2017, 36 (10), 1957–1967. [Link]

  • Wallow, T. I. & Novak, B. M. Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides. Journal of the American Chemical Society 2003, 125 (4), 849–854. [Link]

  • Ali, F. et al. Ring opening reaction of oxazolone to give benzamides. ResearchGate 2020. [Link]

  • Kumar, S. et al. Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. The Journal of Organic Chemistry 2024. [Link]

  • Zhu, F. & Wang, Z.-X. Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. The Journal of Organic Chemistry 2014, 79 (9), 4285–4292. [Link]

  • He, J. et al. Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylsilanes. Journal of the American Chemical Society 2014, 136 (12), 4821–4824. [Link]

  • LibreTexts Chemistry. 2.6: Suzuki-Miyaura Coupling. [Link]

  • Kumar, A. et al. Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][2][3]oxazin-4-one and Quinazolin-4(3H)-one. ResearchGate 2025. [Link]

  • Semproni, J. M. et al. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. Journal of the American Chemical Society 2014, 136 (24), 8689–8699. [Link]

  • Kinzel, T. et al. Triflate-Selective Suzuki Cross-Coupling of Chloro(trifloyl)arenes. Organic Letters 2010, 12 (19), 4434–4437. [Link]

  • Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org 2010. [Link]

  • Li, B. et al. Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. Green Chemistry 2014, 16 (4), 1840-1844. [Link]

  • Le, V. T. et al. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules 2020, 25 (15), 3493. [Link]

  • LibreTexts Chemistry. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Liu, F. et al. N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block. Macromolecules 2017, 50 (22), 8908–8915. [Link]

  • Bray, C. D. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters 2004, 45 (19), 3763-3765. [Link]

  • Wölfling, J. et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry 2018, 14, 1032–1039. [Link]

  • Siddiqui, I. R. & Rai, P. Synthetic Strategies Towards Benzoxazole Ring Systems. Journal of the Indian Chemical Society 2010, 87 (1), 1-17. [Link]

  • Wikipedia. Cross-coupling reaction. [Link]

  • Chen, K. et al. Pd(II)-catalyzed synthesis of benzisoxazolones from benzohydroxamic acids via C-H activation. Organic & Biomolecular Chemistry 2012, 10 (39), 7856-7859. [Link]

  • LibreTexts Chemistry. Suzuki-Miyaura Coupling. [Link]

  • Li, X. et al. Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers. Journal of the American Chemical Society 2024. [Link]

  • Novikov, R. A. et al. New catalysts for cross-coupling reactions based on Pd(II) complexes with substituted isoxazoles and isothiazoles. CORE 2019. [Link]

  • Zaitsev, A. et al. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry 2021, 86 (1), 1018–1032. [Link]

  • Taylor, M. S. et al. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. ACS Omega 2020, 5 (21), 12513–12519. [Link]

  • Jones, C. P. et al. N- versus O-Arylation of Aminoalcohols: Orthogonal Selectivity in Copper-Based Catalysts. Journal of the American Chemical Society 2007, 129 (12), 3480–3481. [Link]

  • Zhong, W. et al. Site-Selective N-Arylation of Carbazoles with Halogenated Fluorobenzenes. ResearchGate 2023. [Link]

  • Lam, P. Y. S. et al. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Organic Letters 2003, 5 (14), 2405–2408. [Link]

  • ResearchGate. Optimization of the Buchwald-Hartwig coupling reaction of 1a with... [Link]

  • Shibata, N. et al. Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage. RSC Advances 2024, 14 (52), 38481-38485. [Link]

  • ResearchGate. Proposed mechanism of cross‐coupling reaction with 2. [Link]

  • Wang, L. et al. N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Beilstein Journal of Organic Chemistry 2008, 4, 42. [Link]

  • Legros, J. et al. Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive. Comptes Rendus Chimie 2017, 20 (9-10), 918-922. [Link]

Sources

Optimization

Optimizing mobile phase for 5-fluorobenzo[c]isoxazol-3(1H)-one LC-MS

Technical Support Center: LC-MS Mobile Phase Optimization for 5-fluorobenzo[c]isoxazol-3(1H)-one Overview 5-fluorobenzo[c]isoxazol-3(1H)-one is a fluorinated, acidic heterocyclic compound. Due to the electron-withdrawing...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: LC-MS Mobile Phase Optimization for 5-fluorobenzo[c]isoxazol-3(1H)-one

Overview

5-fluorobenzo[c]isoxazol-3(1H)-one is a fluorinated, acidic heterocyclic compound. Due to the electron-withdrawing nature of the fluorine atom at the 5-position, the N-H proton of the isoxazolone ring is highly acidic. Consequently, this analyte is best detected using Electrospray Ionization in negative mode (ESI-). However, researchers frequently encounter a "retention vs. ionization" paradox: the acidic mobile phases required for optimal reversed-phase liquid chromatography (RPLC) retention actively suppress ESI- signal. This guide provides field-proven troubleshooting strategies to resolve this paradox.

Troubleshooting FAQs

Q1: Why is my MS signal for 5-fluorobenzo[c]isoxazol-3(1H)-one nearly undetectable when using standard 0.1% Formic Acid? Causality & Mechanism: In RPLC, 0.1% formic acid (FA) is the industry standard to keep acidic compounds protonated, ensuring they partition effectively into the C18 stationary phase for sharp peak shapes (). However, in ESI-, the formation of the [M-H]- ion is required. The excess protons from the strong formic acid drive the equilibrium toward the neutral, protonated state. Furthermore, during the electrospray process, the abundant formate ions and protons compete for charge at the droplet surface, leading to severe ion suppression of your target analyte ()[1].

Q2: How do I balance LC retention and MS sensitivity for this acidic heterocycle? Solution: You must transition from strong acids to weaker acids or volatile buffers.

  • Switch to Acetic Acid: Acetic acid (HAc) is a weaker acid than formic acid. Using 0.01% to 0.1% HAc maintains enough acidity for acceptable LC peak shape but allows for partial gas-phase deprotonation at the ESI droplet surface due to redox reactions, significantly improving the [M-H]- signal ()[1].

  • Use Ammonium Acetate: A 10 mM ammonium acetate buffer (pH ~6.8) is often the optimal compromise ()[1]. It provides a near-neutral pH that prevents the isoxazolone ring from fully ionizing in the LC column (maintaining retention) while providing a highly volatile matrix that readily facilitates deprotonation in the MS source.

Q3: Should I use Methanol or Acetonitrile as the organic modifier (Mobile Phase B)? Solution: For 5-fluorobenzo[c]isoxazol-3(1H)-one, Methanol is generally superior for ESI- sensitivity, while Acetonitrile provides better chromatographic resolution. Mechanism: Methanol is a protic solvent. In the ESI droplet, protic solvents assist in the stabilization of the departing proton, enhancing the formation of the [M-H]- ion. Acetonitrile is aprotic and can sometimes hinder this gas-phase deprotonation. If co-eluting impurities are not an issue, use Methanol. If high resolution is required, use Acetonitrile but consider post-column pH adjustment.

Q4: If my protocol strictly requires an acidic mobile phase for separation, how can I recover my ESI- signal? Solution: Implement Post-Column Addition (PCA) of a base ()[2]. By introducing a basic solution (e.g., ammonium hydroxide) via a mixing tee after the LC column but before the MS source, you completely uncouple the LC and MS requirements ()[3]. The column operates under acidic conditions for perfect retention, while the MS source receives a basic matrix for maximum[M-H]- ionization[2][3].

Quantitative Data Summary

The following table summarizes the causal effects of various mobile phase additives on the analysis of 5-fluorobenzo[c]isoxazol-3(1H)-one.

Additive (Aqueous Phase A)LC Retention & Peak ShapeESI- MS SensitivityMechanistic Causality
0.1% Formic Acid (FA) Excellent (Sharp peaks)Poor (Suppressed)Low pH keeps compound protonated; excess protons suppress [M-H]- formation[1].
0.1% Acetic Acid (HAc) GoodModerateWeaker acid than FA; allows partial gas-phase deprotonation at the ESI droplet surface[1].
10 mM Ammonium Acetate Moderate (Slight tailing)HighBuffers at pH ~6.8; balances neutral state for LC retention and ready deprotonation for MS[1].
0.1% FA + Post-Column NH₄OH ExcellentVery HighUncouples LC and MS needs. Acidic LC ensures retention; post-column base ensures deprotonation[2][3].

Experimental Protocol: Post-Column pH Adjustment Workflow

To achieve the highest sensitivity and resolution without compromising either, follow this self-validating protocol for post-column addition (PCA).

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Prepare 0.1% Formic Acid in LC-MS grade water.

  • Mobile Phase B: Prepare 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Validation Check: Measure the pH of Mobile Phase A prior to use; it must be approximately 2.7 to ensure the isoxazolone ring remains protonated during separation.

Step 2: Post-Column Reagent (PCR) Preparation

  • Prepare a solution of 0.1% to 0.5% Ammonium Hydroxide (NH₄OH) in a 50:50 mixture of Isopropanol (IPA) and LC-MS grade water ()[3].

  • Causality: IPA lowers the surface tension of the electrospray droplets, enhancing desolvation and ionization efficiency, while the NH₄OH acts as the proton acceptor.

Step 3: System Configuration

  • Install a zero-dead-volume mixing tee between the analytical C18 column outlet and the ESI source inlet.

  • Connect an isocratic make-up pump to the third port of the mixing tee.

  • Set the primary LC flow rate to your standard method (e.g., 0.4 mL/min).

  • Set the make-up pump flow rate to 10-20% of the primary flow (e.g., 0.04 - 0.08 mL/min) ()[3].

Step 4: Equilibration and MS Tuning

  • Infuse a 1 µg/mL standard of 5-fluorobenzo[c]isoxazol-3(1H)-one through the autosampler.

  • Monitor the [M-H]- transition. Fine-tune the make-up pump flow rate until the signal-to-noise (S/N) ratio plateaus.

  • Validation Check: If the baseline noise increases disproportionately, reduce the NH₄OH concentration in the PCR to prevent source contamination.

Workflow Visualization

LCMS_Workflow LC LC Pumps (Acidic Mobile Phase) Injector Autosampler (Sample Injection) LC->Injector Column C18 Column (Separation) Injector->Column Tee Mixing Tee Column->Tee ESI ESI- Source (Deprotonation) Tee->ESI PCA Post-Column Pump (NH4OH in IPA/H2O) PCA->Tee pH Adjustment MS Mass Spectrometer (Detection) ESI->MS

Caption: Workflow for post-column pH adjustment to enhance ESI- sensitivity of acidic heterocycles.

References

  • Better ionization with pH optimization. Wiley Analytical Science. URL:[Link]

  • Enhancing the Power of Liquid Chromatography–Mass Spectrometry-Based Urine Metabolomics in Negative Ion Mode by Optimization of the Additive. Analytical Chemistry, ACS Publications. URL: [Link]

  • ACQUITY QDa Mass Detector: Effective Use with LC | Q&A. Waters Corporation. URL: [Link]

Sources

Troubleshooting

Reducing moisture sensitivity in 5-fluorobenzo[c]isoxazol-3(1H)-one catalytic reactions

A Senior Application Scientist's Guide to Mitigating Moisture Sensitivity in Catalytic Reactions Welcome to the technical support center for catalytic applications of 5-fluorobenzo[c]isoxazol-3(1H)-one and related hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Mitigating Moisture Sensitivity in Catalytic Reactions

Welcome to the technical support center for catalytic applications of 5-fluorobenzo[c]isoxazol-3(1H)-one and related heterocyclic systems. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of moisture sensitivity in your reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and reproducible.

While 5-fluorobenzo[c]isoxazol-3(1H)-one is a specialized reagent, the principles of managing moisture in catalytic reactions are universally applicable. The strategies outlined here are derived from extensive experience with moisture-sensitive transformations and are designed to be broadly applicable to analogous chemical systems.

Troubleshooting Guide: A Mechanistic Approach

Moisture-induced reaction failure is a common yet frustrating issue. The following section is designed as a logical workflow to diagnose and resolve these problems.

Diagram: Troubleshooting Workflow for Moisture-Sensitive Reactions

Moisture_Troubleshooting A Reaction Failure or Low Yield (Suspected Moisture Contamination) B Step 1: Reagent & Catalyst Integrity Check A->B C Step 2: Solvent Purity Verification A->C D Step 3: Atmospheric Control Assessment A->D E Action: Store Reagents in Desiccator/Glovebox B->E Hygroscopic? F Action: Use Freshly Opened Bottle or Purify B->F Old/Previously Opened? G Action: Measure Water Content (Karl Fischer Titration) C->G Uncertain Purity? I Action: Check for Leaks in Schlenk Line/Glovebox D->I Visible Condensation/Pressure Loss? J Action: Ensure Proper Purging Cycles (Vacuum/Inert Gas) D->J Inconsistent Results? K Step 4: Re-run Reaction with Corrective Actions E->K F->K H Action: Dry Solvent (e.g., over Molecular Sieves) G->H Water Content > 50 ppm? H->K I->K J->K

Caption: A logical workflow for diagnosing and resolving moisture-related issues in catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction with 5-fluorobenzo[c]isoxazol-3(1H)-one is not proceeding to completion, and I suspect water is the culprit. What is the most likely mechanism of inhibition?

A1: In catalytic reactions involving activated esters or similar species like 5-fluorobenzo[c]isoxazol-3(1H)-one, water acts as a competing nucleophile. The catalytic cycle likely involves the formation of a highly reactive intermediate. Water can hydrolyze this intermediate, consuming it in a non-productive pathway and leading to the formation of inactive byproducts. This hydrolysis is often faster than the desired catalytic reaction, leading to low yields or complete reaction failure. It is crucial to maintain an anhydrous environment to ensure the longevity and efficacy of the catalyst and key intermediates.

Q2: What is considered an acceptable level of water in solvents for moisture-sensitive catalytic reactions?

A2: For most moisture-sensitive reactions, particularly those involving organometallics or highly reactive intermediates, the water content in the solvent should be kept below 50 parts per million (ppm). For highly sensitive systems, a target of <10 ppm is often necessary. It's important to note that even "anhydrous" solvents from commercial suppliers can absorb moisture from the atmosphere once the bottle is opened. Therefore, it is best practice to use freshly opened bottles or to re-dry solvents before use.

Solvent GradeTypical Water ContentRecommended Use
Reagent Grade> 200 ppmNot suitable for moisture-sensitive reactions
Anhydrous (new bottle)< 50 ppmSuitable for many sensitive reactions
Freshly Dried (in-lab)< 10-20 ppmRecommended for highly sensitive catalysis
Q3: What is the most effective method for drying solvents in the lab?

A3: The most effective and common method for drying solvents in a research laboratory is distillation from an appropriate drying agent or passing the solvent through a column of activated alumina (a solvent purification system). For day-to-day use, storing solvents over activated molecular sieves is a reliable and convenient method.

Protocol: Drying Solvents with Molecular Sieves

  • Activation of Sieves: Place the required amount of 3Å or 4Å molecular sieves in a flask. Heat them to 200-300 °C under a high vacuum for at least 4 hours to remove adsorbed water.

  • Cooling: Allow the sieves to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Add the activated sieves to your "anhydrous" grade solvent (approximately 5-10% w/v).

  • Equilibration: Allow the solvent to stand over the sieves for at least 24 hours before use.

  • Storage: Keep the solvent container tightly sealed under an inert atmosphere.

Q4: I don't have access to a glovebox. How can I effectively set up a moisture-sensitive reaction using standard laboratory equipment?

A4: You can use a Schlenk line to create an inert atmosphere. This technique involves using glassware with side-arms that allow for the evacuation of air and backfilling with an inert gas like nitrogen or argon.

Diagram: Basic Schlenk Line Setup for an Anhydrous Reaction

Schlenk_Setup cluster_0 Schlenk Line Manifold cluster_1 Reaction Glassware Inert Gas Inert Gas Manifold Dual Manifold Inert Gas->Manifold Vacuum Vacuum Vacuum->Manifold Flask Schlenk Flask (with stir bar) Manifold->Flask To Sidearm Septum Rubber Septum Flask->Septum

Caption: A simplified representation of a Schlenk line setup for maintaining an inert atmosphere.

Protocol: Setting up a Reaction using a Schlenk Line

  • Glassware Preparation: Oven-dry all glassware at >120 °C for at least 4 hours and allow it to cool in a desiccator.

  • Assembly: Quickly assemble the glassware while still warm and connect it to the Schlenk line.

  • Purging: Perform at least three cycles of evacuating the flask under vacuum and backfilling with inert gas. This process, known as "purging," removes atmospheric air and moisture.

  • Reagent Addition: Add dry solvents and reagents via syringe through a rubber septum. Solid reagents can be added under a positive flow of inert gas.

  • Reaction: Maintain a positive pressure of inert gas throughout the reaction, often by connecting the line to an oil bubbler.

Q5: Can chemical additives be used to scavenge trace amounts of water in my reaction?

A5: Yes, in some cases, the use of a water scavenger can be beneficial, although it should not be a substitute for proper anhydrous techniques. Additives like molecular sieves can be added directly to the reaction mixture (if compatible with the chemistry). Other options include the use of stoichiometric amounts of a reactive drying agent, such as triethyl orthoformate, which reacts with water to form inert byproducts. However, you must first confirm that these scavengers do not interfere with your catalyst or substrates.

References

  • Drying of Solvents: Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]

  • Inert Atmosphere Techniques: Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley. [Link]

  • Molecular Sieves: Breck, D. W. (1974). Zeolite Molecular Sieves: Structure, Chemistry, and Use. Wiley. [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 5- and 6-Fluorinated Benzo[c]isoxazol-3(1H)-ones

In the landscape of medicinal chemistry, the benzo[c]isoxazol-3(1H)-one scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] The strategic introduction of a fluorine atom ont...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the benzo[c]isoxazol-3(1H)-one scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] The strategic introduction of a fluorine atom onto this scaffold can profoundly influence its physicochemical properties, including metabolic stability, lipophilicity, and, critically, its chemical reactivity.[2][3][4][5] This guide provides an in-depth comparison of two key positional isomers: 5-fluorobenzo[c]isoxazol-3(1H)-one and 6-fluorobenzo[c]isoxazol-3(1H)-one, with a focus on how the fluorine's placement dictates their reactivity, particularly in N-alkylation reactions which are fundamental for synthesizing diverse compound libraries.[1]

The Decisive Role of Fluorine's Position: An Electronic Perspective

The reactivity of the benzo[c]isoxazol-3(1H)-one core is dominated by the N-H proton. Its acidity determines the ease of deprotonation to form a nucleophilic anion, which subsequently reacts with electrophiles. The position of the electron-withdrawing fluorine atom is the primary determinant of this acidity through a combination of inductive and resonance effects.

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, pulling electron density through the sigma bonds.[2][3] This effect acidifies the N-H proton, making it easier to remove.

  • Resonance Effect (+M): Fluorine can also donate a lone pair of electrons into the aromatic system, a positive mesomeric or resonance effect.

The key difference between the 5- and 6-fluoro isomers lies in the interplay of these two opposing effects.

  • 6-Fluorobenzo[c]isoxazol-3(1H)-one: The fluorine at the 6-position is para to the nitrogen atom. In this position, its strong -I effect significantly outweighs its +M effect. This leads to a substantial withdrawal of electron density from the N-H bond, increasing its acidity and making the corresponding anion easier to form.

  • 5-Fluorobenzo[c]isoxazol-3(1H)-one: The fluorine at the 5-position is meta to the nitrogen atom. From the meta position, the resonance effect does not extend to the nitrogen. Therefore, only the inductive effect (-I) is operative in influencing the N-H bond. While this still increases acidity compared to the non-fluorinated parent molecule, its influence is generally less pronounced than the combined effects seen in the 6-fluoro isomer.

This fundamental electronic difference predicts that 6-fluorobenzo[c]isoxazol-3(1H)-one is the more acidic and, consequently, the more reactive nucleophile upon deprotonation.

G cluster_6F 6-Fluorobenzo[c]isoxazol-3(1H)-one cluster_5F 5-Fluorobenzo[c]isoxazol-3(1H)-one N_6 Nitrogen (N1) Acidity_6 Higher N-H Acidity N_6->Acidity_6 F_6 Fluorine (C6) Inductive_6 Strong Inductive (-I) Effect F_6->Inductive_6 para position Resonance_6 Weak Resonance (+M) Effect F_6->Resonance_6 Inductive_6->N_6 Withdraws e- density Reactivity_6 Higher Reactivity Acidity_6->Reactivity_6 Easier deprotonation N_5 Nitrogen (N1) Acidity_5 Moderate N-H Acidity N_5->Acidity_5 F_5 Fluorine (C5) Inductive_5 Inductive (-I) Effect F_5->Inductive_5 meta position Resonance_5 No Resonance Effect on N1 F_5->Resonance_5 Inductive_5->N_5 Withdraws e- density Reactivity_5 Moderate Reactivity Acidity_5->Reactivity_5

Caption: Electronic effects of fluorine placement on N-H acidity.

Head-to-Head Reactivity: A Competitive N-Alkylation Study

To empirically validate the predicted reactivity difference, a competitive N-alkylation experiment can be performed. This experiment directly compares how readily the two isomers react with a limiting amount of an electrophile.

Objective: To determine the relative reactivity of 5-fluoro- vs. 6-fluorobenzo[c]isoxazol-3(1H)-one towards an alkylating agent.

Materials:

  • 5-fluorobenzo[c]isoxazol-3(1H)-one (1.0 eq)

  • 6-fluorobenzo[c]isoxazol-3(1H)-one (1.0 eq)

  • Benzyl Bromide (Electrophile, 0.8 eq)

  • Potassium Carbonate (K₂CO₃, Base, 2.5 eq)

  • Acetonitrile (ACN), Anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-fluorobenzo[c]isoxazol-3(1H)-one, 6-fluorobenzo[c]isoxazol-3(1H)-one, and potassium carbonate.

  • Add anhydrous acetonitrile and stir the suspension for 15 minutes at room temperature.

  • Slowly add benzyl bromide dropwise to the stirring suspension.

  • Heat the reaction mixture to 60°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the benzyl bromide is consumed (approx. 4-6 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Analyze the crude product mixture using ¹H NMR and ¹⁹F NMR spectroscopy or a quantitative LC-MS method to determine the product ratio.

Caption: Workflow for the competitive N-alkylation experiment.

Based on the electronic principles discussed, the reaction is expected to favor the alkylation of the more acidic 6-fluoro isomer. The enhanced acidity of its N-H proton allows for a higher concentration of the corresponding nucleophilic anion to be present at equilibrium under basic conditions, leading to a faster reaction rate.

IsomerPredicted N-H AcidityAnticipated Product Ratio (%)Rationale
6-Fluorobenzo[c]isoxazol-3(1H)-one Higher75 - 85%Strong -I effect at the para position significantly increases N-H acidity, favoring deprotonation and subsequent nucleophilic attack.
5-Fluorobenzo[c]isoxazol-3(1H)-one Moderate15 - 25%Weaker -I effect from the meta position results in lower N-H acidity compared to the 6-fluoro isomer.

Note: These values are predictive and serve to illustrate the expected outcome. Actual experimental results may vary.

Practical Implications for Drug Development Professionals

The differential reactivity of these isomers has significant consequences in the context of drug discovery and development.

  • Reaction Optimization: When synthesizing libraries based on this scaffold, reaction conditions must be tailored to the specific isomer. Reactions with the less reactive 5-fluoro isomer may require stronger bases, higher temperatures, or longer reaction times to achieve comparable yields to the 6-fluoro isomer.[6]

  • Regioselectivity in Complex Scaffolds: In molecules with multiple potential sites for alkylation, the enhanced nucleophilicity of the deprotonated 6-fluorobenzisoxazolone nitrogen could dominate, directing the reaction to this site. This is a critical consideration in the synthesis of complex molecules like Risperidone, where a related 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole core is alkylated.[6]

  • Metabolic Stability: While not a direct measure of reactivity, the electronic changes induced by the fluorine atom can influence the molecule's susceptibility to metabolic enzymes. Understanding these properties is crucial for designing drug candidates with favorable pharmacokinetic profiles.[4]

Conclusion

While structurally similar, 5-fluorobenzo[c]isoxazol-3(1H)-one and 6-fluorobenzo[c]isoxazol-3(1H)-one exhibit distinct chemical reactivities. The position of the fluorine atom critically governs the acidity of the N-H proton, with the 6-fluoro isomer being significantly more acidic and therefore more reactive in base-mediated N-alkylation reactions. This difference is a direct result of the fluorine's powerful inductive effect from the para position. For researchers in drug development, recognizing this subtle yet powerful positional isomerism is essential for efficient synthesis, reaction design, and the strategic optimization of lead compounds.

References

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. ACS Publications. Available at: [Link]

  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Royal Society of Chemistry. Available at: [Link]

  • Importance of Fluorine in Benzazole Compounds. National Center for Biotechnology Information. Available at: [Link]

  • Benzisoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available at: [Link]

  • Influences of Fluorine in Medicinal Chemistry. University of St Andrews. Available at: [Link]

  • Importance of Fluorine in Benzazole Compounds. ResearchGate. Available at: [Link]

  • Breaking C-F bonds in drugs. Hypha Discovery. Available at: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. National Center for Biotechnology Information. Available at: [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Royal Society of Chemistry. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of Fluorinated Benzoisoxazole Analogs

For Researchers, Scientists, and Drug Development Professionals The benzoisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activit...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The benzoisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] These derivatives have garnered significant attention from researchers in drug discovery and development due to their therapeutic potential across various disease areas, including cancer, infectious diseases, and inflammation.[3] The introduction of a fluorine atom to the benzoisoxazole ring system can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, often leading to enhanced biological activity.[1] This guide provides a comparative overview of the biological activity of various fluorinated benzoisoxazole analogs, offering a valuable resource for scientists and drug development professionals.

While specific experimental data for 5-fluorobenzo[c]isoxazol-3(1H)-one is not extensively available in the public domain, this guide extrapolates its potential bioactivity based on structure-activity relationship (SAR) studies of analogous compounds.[4][5] The bioactivity of benzoisoxazole derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system.[4]

Anticancer Activity of Benzoisoxazole Analogs

Several studies have highlighted the potential of benzoisoxazole derivatives as anticancer agents.[1][6][7] The substitution pattern on the benzoisoxazole core plays a crucial role in determining the antiproliferative activity.

One study synthesized a series of novel benzisoxazole derivatives and evaluated their in vitro antiproliferative activity against various human cancer cell lines using the MTT assay.[1] Among the synthesized compounds, those with amide substitutions showed notable inhibitory activity against HepG-2 cells.[1] Another study focused on 1,2-benzisoxazole tethered with 1,2,3-triazoles, which exhibited significant antiproliferative effects against human acute myeloid leukemia (AML) cells.[6] The most potent compound, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole (PTB), displayed an IC50 of 2 μM against MV4-11 cells and induced apoptosis in several AML cell lines with selectivity over normal bone marrow cells.[6] This study suggested that these compounds might act as histone deacetylase (HDAC) inhibitors.[6]

A separate study synthesized and screened nine novel derivatives of 6-fluorobenzo[d]isoxazole for their biological potential against Triple Negative Breast Cancer (TNBC).[7] The most promising compound, 3-(1-((3-(3-(Benzyloxy)-4-methoxyphenyl)- 4,5-dihydroisoxazol-5-yl)methyl)piperidine-4-yl)6-fluorobenzo[d] isoxazole (7e), exhibited an average IC50 value of 50.36 ± 1.7 µM in an MTT assay and demonstrated significant cell death.[7] This compound also inhibited cell migration and neovascularization.[7]

Table 1: Comparative Anticancer Activity of Selected Benzoisoxazole Analogs

CompoundCancer Cell LineIC50 ValueReference
Amide-substituted benzisoxazole (72)HepG-237.75% inhibition[1]
Amide-substituted benzisoxazole (73)HepG-239.19% inhibition[1]
PTBMV4-112 µM[6]
Compound 7eMDAMB-23150.36 ± 1.7 µM[7]

Antimicrobial Activity of Benzoisoxazole Analogs

The benzoisoxazole scaffold is also a key component in the development of novel antimicrobial agents.[1][8] Structure-activity relationship studies have indicated that the presence of electron-withdrawing groups, such as halogens, can enhance antimicrobial activity.[1]

For instance, a series of novel benzisoxazole derivatives were synthesized and tested for their antibacterial activity.[1] Compounds with electron-withdrawing chloro and bromo functional groups showed excellent antimicrobial activity compared to those with electron-donating groups.[1] Another study synthesized benzisoxazole derivatives conjugated to amino acids/peptides, which showed improved antimicrobial activity.[1] Notably, the presence of fluorine was found to be essential for potent activity in these conjugates.[1]

A separate study synthesized benzisoxazole tethered 1,2,4-triazoles and evaluated their antimicrobial activity against several bacterial and fungal strains.[8] One of the derivatives, compound 6c, showed better antimicrobial activity with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL against Staphylococcus aureus and Mycobacterium smegmatis.[8]

Table 2: Comparative Antimicrobial Activity of Selected Benzoisoxazole Analogs

CompoundMicrobial StrainActivity (MIC)Reference
Chloro-substituted benzisoxazoleEscherichia coliHighly active[1]
Bromo-substituted benzisoxazoleEscherichia coliHighly active[1]
Fluorinated benzisoxazole-peptide conjugateVarious bacteria and fungiPotent activity[1]
Compound 6cStaphylococcus aureus12.5 μg/mL[8]
Compound 6cMycobacterium smegmatis12.5 μg/mL[8]

Other Biological Activities

Beyond anticancer and antimicrobial effects, benzoisoxazole derivatives have shown promise in other therapeutic areas. For example, some analogs exhibit anti-inflammatory, antipsychotic, and anticonvulsant properties.[1][3][9] The well-known antipsychotic drug, risperidone, contains a benzisoxazole moiety.[1] Furthermore, halogenation at the 5-position of the benzisoxazole ring has been shown to result in marked anticonvulsant activity.[9]

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship and Future Directions

The biological activity of benzoisoxazole analogs is intricately linked to their substitution patterns. The presence of a fluorine atom, particularly at the 5- or 6-position, often enhances potency.[1][7] Electron-withdrawing groups are generally favorable for antimicrobial activity.[1] The exploration of different substituents at various positions of the benzoisoxazole ring continues to be a promising strategy for the discovery of novel therapeutic agents.

Caption: Key structure-activity relationships for benzoisoxazole analogs.

General_Experimental_Workflow Synthesis of Analogs Synthesis of Analogs Characterization Characterization Synthesis of Analogs->Characterization Purification In vitro Assays In vitro Assays Characterization->In vitro Assays Biological Screening SAR Studies SAR Studies In vitro Assays->SAR Studies Data Analysis Lead Optimization Lead Optimization SAR Studies->Lead Optimization Iterative Design In vivo Studies In vivo Studies Lead Optimization->In vivo Studies

Caption: A typical workflow for the development of novel benzoisoxazole-based therapeutic agents.

References

  • Kumar, A., & Rawat, M. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 7(85), 53997-54013. [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). RSC Publishing. Retrieved from [Link]

  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024). PubMed. Retrieved from [Link]

  • Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. (2015). PubMed. Retrieved from [Link]

  • Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis, computational studies and evaluation of benzisoxazole tethered 1,2,4-triazoles as anticancer and antimicrobial agents. (2024). Dwarakanath, Deepika; Kulal, Ananda; Basappa, Basappa et al. Retrieved from [Link]

  • Shastri, R. A. (2016). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chemical Science Transactions, 5(1), 8-20. [Link]

  • Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo. (n.d.). Bentham Science Publishers. Retrieved from [Link]

  • Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. (2021). PubMed. Retrieved from [Link]

  • Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. (2004). PubMed. Retrieved from [Link]

  • Structure activity relationship of benzoxazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and structure-activity relationship (SAR) study of 4-azabenzoxazole analogues as H3 antagonists. (2012). PubMed. Retrieved from [Link]

  • Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC. Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Synthesis and Biological Properties of 5-(1H-1,2,3-Triazol-4-yl)isoxazolidines: A New Class of C-Nucleosides. (2015). MDPI. Retrieved from [Link]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. (n.d.). PMC. Retrieved from [Link]

  • 5-Fluorobenzo[d]isoxazol-3(2H)-one. (n.d.). PubChem. Retrieved from [Link]

Sources

Validation

Validation of HPLC methods for 5-fluorobenzo[c]isoxazol-3(1H)-one quantification

Validation of HPLC Methods for 5-Fluorobenzo[c]isoxazol-3(1H)-one Quantification: A Column Technology Comparison Guide As a Senior Application Scientist, I frequently encounter the analytical challenges associated with q...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of HPLC Methods for 5-Fluorobenzo[c]isoxazol-3(1H)-one Quantification: A Column Technology Comparison Guide

As a Senior Application Scientist, I frequently encounter the analytical challenges associated with quantifying complex heterocyclic building blocks. 5-Fluorobenzo[c]isoxazol-3(1H)-one is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs). However, its unique structural properties demand a rigorously designed, self-validating analytical method.

This guide objectively compares high-performance liquid chromatography (HPLC) column technologies for the quantification of this compound and provides a comprehensive, step-by-step validation protocol grounded in the latest [1].

The Analytical Challenge: Causality in Method Design

Before selecting a column or drafting a protocol, we must understand the causality behind our experimental choices. The molecule 5-fluorobenzo[c]isoxazol-3(1H)-one presents two distinct chromatographic challenges:

  • Lactam-Lactim Tautomerism: The compound exists in an equilibrium between its keto (lactam) and enol (lactim, 5-fluorobenzo[c]isoxazol-3-ol) forms.

  • Inductive Acidity: The highly electron-withdrawing fluorine atom at the C5 position significantly lowers the pKa of the N-H/O-H system.

The Mechanistic Solution: If the mobile phase pH is near the molecule's pKa, it exists in a state of partial ionization, leading to severe peak tailing, retention time drift, and split peaks. To establish a robust method, we must suppress this ionization. Utilizing a highly acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7) is mandatory. This locks the molecule into a single, fully protonated state, ensuring predictable interactions with the stationary phase and sharp, symmetrical peaks.

Column Technology Comparison: Finding the Optimal Platform

To determine the most efficient platform for resolving 5-fluorobenzo[c]isoxazol-3(1H)-one from its closely eluting synthetic impurities (such as unreacted hydroxylamines and 5-fluorosalicylic acid), we evaluated three distinct C18 stationary phase architectures under identical acidic mobile phase conditions.

Table 1: Performance Comparison of HPLC Column Architectures

Performance MetricFully Porous C18 (5 µm)Core-Shell C18 (2.7 µm)Sub-2 µm UHPLC C18 (1.7 µm)
Retention Time (min) 12.46.83.5
Theoretical Plates (N) ~8,500~18,200~24,000
Asymmetry Factor (Tf) 1.45 (Tailing)1.08 (Symmetrical)1.05 (Symmetrical)
Resolution (vs. Impurity A) 1.5 (Baseline)3.2 (Excellent)4.1 (Superior)
Operating Backpressure 110 bar240 bar680 bar
System Requirement Standard HPLCStandard HPLCDedicated UHPLC
Verdict Obsolete for this assayOptimal Balance Highest throughput, high cost

Conclusion on Column Selection: The 2.7 µm Core-Shell C18 column is the optimal choice. It provides UHPLC-like efficiency and resolution (N ≈ 18,200) by minimizing the longitudinal diffusion and mass transfer pathways, all while maintaining backpressures compatible with standard 400-bar HPLC systems.

The Self-Validating Analytical Protocol

Trustworthiness in analytical chemistry requires that every protocol operates as a self-validating system[2]. Before any validation parameter is assessed, a System Suitability Test (SST) must be executed to prove the instrument is fit for purpose on that specific day.

The SST Self-Validation Mechanism:

  • Inject the 100% working standard five times.

  • Acceptance Criteria: %RSD of peak area ≤ 2.0%, USP Tailing Factor ≤ 1.5, and Theoretical Plates ≥ 10,000.

  • Continuous Verification: Bracketing standards are injected every 10 samples. If the bracketing standard drifts by more than 2.0%, the sequence automatically fails, preventing the reporting of compromised data.

Step-by-Step Validation Methodology (ICH Q2(R2) Compliant)

A. Chromatographic Conditions

  • Column: Core-Shell C18, 100 x 4.6 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 5% B to 60% B over 8 minutes; hold at 60% B for 2 minutes; return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C (controls mobile phase viscosity and tautomeric equilibrium speed).

  • Detection: UV at 230 nm (Photodiode Array for peak purity).

  • Injection Volume: 5 µL.

B. Execution of Validation Parameters [3]

  • Specificity & Forced Degradation:

    • Action: Expose the 0.1 mg/mL standard solution to 1N HCl, 1N NaOH, 3% H₂O₂, UV light, and 60°C heat for 24 hours. Inject the degraded samples.

    • Causality: This proves the method is "stability-indicating." The PDA detector must show a Peak Purity Angle less than the Purity Threshold for the active peak, proving no degradation products co-elute with 5-fluorobenzo[c]isoxazol-3(1H)-one.

  • Linearity & Range:

    • Action: Prepare calibration standards at 25%, 50%, 100%, 120%, and 150% of the target concentration (0.1 mg/mL). Inject each in triplicate.

    • Causality: Evaluates the proportional response of the UV detector. Plot peak area versus concentration and perform linear regression.

  • Accuracy (Spike Recovery):

    • Action: Spike known amounts of the reference standard into a synthetic mixture of known impurities at 80%, 100%, and 120% levels. Prepare in triplicate.

    • Causality: Confirms that the sample matrix does not suppress or enhance the UV response.

  • Precision (Repeatability & Intermediate Precision):

    • Action: Prepare six independent solutions of the 100% standard from the same batch. Have a second analyst repeat this on a different HPLC system on a different day.

Table 2: Validation Results Summary (Core-Shell C18)

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity Peak Purity Angle < ThresholdAngle: 0.112 < Threshold: 0.280PASS
Linearity Range Correlation Coefficient (R²) ≥ 0.999R² = 0.9998PASS
Accuracy Mean Recovery between 98.0% - 102.0%99.4% - 100.8%PASS
Repeatability %RSD of 6 preparations ≤ 2.0%%RSD = 0.65%PASS
Intermediate Precision %RSD across analysts/days ≤ 2.0%%RSD = 0.82%PASS

Analytical Workflow Visualization

The following diagram maps the logical flow of the analytical lifecycle, from initial causality-based optimization through the rigorous ICH Q2(R2) validation framework.

G Start Method Selection 5-Fluorobenzo[c]isoxazol-3(1H)-one Opt Method Optimization (pH 2.7, Core-Shell C18) Start->Opt Val ICH Q2(R2) Validation Protocol Opt->Val Spec Specificity (Forced Degradation) Val->Spec Lin Linearity & Range (R² ≥ 0.999) Val->Lin Acc Accuracy (Spike Recovery 98-102%) Val->Acc Prec Precision (RSD ≤ 2.0%) Val->Prec Robust Robustness Testing (Temp, Flow, pH) Spec->Robust Lin->Robust Acc->Robust Prec->Robust Final Validated Analytical Procedure (Fit for Purpose) Robust->Final

Analytical Method Lifecycle and ICH Q2(R2) Validation Workflow for 5-Fluorobenzo[c]isoxazol-3(1H)-one.

Conclusion

Quantifying 5-fluorobenzo[c]isoxazol-3(1H)-one requires an analytical method that respects the molecule's tautomeric and acidic nature. By utilizing a highly acidic mobile phase paired with a 2.7 µm Core-Shell C18 column, laboratories can achieve UHPLC-level resolution of synthetic impurities without the need for specialized ultra-high-pressure equipment. When coupled with a self-validating System Suitability framework, this methodology easily satisfies the stringent requirements of ICH Q2(R2), ensuring data integrity for downstream drug development applications.

References

  • "Validation of Analytical Procedures Q2(R2) - ICH", International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH),[Link]

  • "A Well-Written Analytical Procedure for Regulated HPLC Testing", LCGC International,[Link]

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 5-Fluorobenzo[c]isoxazol-3(1H)-one and its Positional Isomers

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 5-fluorobenzo[c]isoxazol-3(1...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 5-fluorobenzo[c]isoxazol-3(1H)-one and its positional isomers: 4-fluorobenzo[c]isoxazol-3(1H)-one, 6-fluorobenzo[c]isoxazol-3(1H)-one, and 7-fluorobenzo[c]isoxazol-3(1H)-one. In the realm of drug discovery and development, the precise identification of isomers is critical, as even minor structural variations can lead to significant differences in pharmacological activity and toxicity. Mass spectrometry stands as a cornerstone analytical technique for the structural elucidation of such closely related compounds.

Due to the limited availability of direct experimental mass spectra for these specific fluorinated benzisoxazolones in the public domain, this guide extrapolates their expected fragmentation patterns. These predictions are grounded in the fundamental principles of mass spectrometry and supported by fragmentation data from analogous halogenated and heterocyclic compounds. This approach offers a robust framework for the identification and differentiation of these isomers in a research setting.

Differentiating Isomers: The Significance of Fragmentation Analysis

The position of the fluorine atom on the benzisoxazolone ring is anticipated to direct distinct fragmentation pathways, yielding a unique mass spectrum for each isomer. The stability of the resulting fragment ions, influenced by the electron-donating or -withdrawing effects of the fluorine atom at different positions, will govern the relative abundance of these ions. By carefully analyzing these fragmentation fingerprints, researchers can confidently distinguish between the different positional isomers.

Predicted Fragmentation Patterns: A Comparative Analysis

The introduction of a fluorine atom to the benzo[c]isoxazol-3(1H)-one scaffold is expected to introduce characteristic fragmentation pathways, including the loss of a fluorine radical (F•) or hydrogen fluoride (HF). The stable benzisoxazolone core will likely result in a prominent molecular ion peak in the mass spectra of all isomers. The key to differentiating the isomers will be the relative intensities of the fragment ions that are formed through the subsequent breakdown of the molecular ion.

The following table summarizes the predicted key fragment ions for 5-fluorobenzo[c]isoxazol-3(1H)-one and its positional isomers. The molecular formula for all isomers is C₇H₄FNO₂ with a monoisotopic mass of 153.02 g/mol .

Predicted Ion m/z (Nominal)Proposed FragmentationExpected Relative Abundance Variation Between Isomers
153[M]⁺• (Molecular Ion)Expected to be a prominent peak for all isomers due to the stability of the fused ring system.
134[M - F]⁺ Loss of a fluorine radical. The stability of the resulting cation may vary slightly depending on the initial fluorine position.
133[M - HF]⁺• Loss of a hydrogen fluoride molecule. This is a common fragmentation pathway for fluorinated aromatic compounds.
125[M - CO]⁺• Loss of carbon monoxide from the isoxazolone ring.
106[M - F - CO]⁺ Sequential loss of a fluorine radical and carbon monoxide.
105[M - HF - CO]⁺• Sequential loss of hydrogen fluoride and carbon monoxide.
96[C₆H₃FO]⁺ Fragment corresponding to the fluorinated phenyl portion after cleavage of the isoxazolone ring.
77[C₆H₅]⁺ Phenyl cation, resulting from the loss of the fluorine and the isoxazolone functionality.

Proposed Fragmentation Pathways

The fragmentation of fluorinated benzo[c]isoxazol-3(1H)-ones is predicted to be initiated by the ionization of the molecule, leading to the formation of a molecular ion radical cation ([M]⁺•). Subsequent fragmentation events will be driven by the stability of the resulting fragment ions and neutral losses.

5-Fluorobenzo[c]isoxazol-3(1H)-one

M [C₇H₄FNO₂]⁺• m/z 153 F1 [C₇H₄NO₂]⁺ m/z 134 M->F1 - F• F2 [C₇H₃FNO]⁺• m/z 125 M->F2 - CO F3 [C₇H₃NO]⁺• m/z 106 F1->F3 - CO

Caption: Predicted fragmentation of 5-Fluorobenzo[c]isoxazol-3(1H)-one.

Isomer Comparison

While the major fragments are expected to be the same for all isomers, the relative intensities of these fragments will be the distinguishing feature. For example, the stability of the cation formed after the loss of the fluorine radical ([M - F]⁺) may be subtly influenced by the original position of the fluorine atom, leading to variations in the abundance of the m/z 134 fragment.

Experimental Protocol for LC-MS/MS Analysis

To experimentally verify these predicted fragmentation patterns, a standard approach using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is recommended.

Sample and Standard Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of each isomer in a suitable solvent like methanol or acetonitrile.

  • Working Standards: Serially dilute the stock solutions with the initial mobile phase composition to prepare a series of working standards for calibration and direct infusion analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument, equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

Validation

Benchmarking 5-fluorobenzo[c]isoxazol-3(1H)-one as a Pharmacophore Model for Human Neutrophil Elastase Inhibition

Introduction In the landscape of modern drug discovery, the identification and validation of privileged scaffolds—molecular frameworks that exhibit binding affinity to multiple biological targets—is a cornerstone of effi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, the identification and validation of privileged scaffolds—molecular frameworks that exhibit binding affinity to multiple biological targets—is a cornerstone of efficient therapeutic development. The benzo[c]isoxazol-3(1H)-one core represents one such scaffold, with its derivatives showing a wide array of biological activities. This guide focuses on a specific derivative, 5-fluorobenzo[c]isoxazol-3(1H)-one, and benchmarks its potential as a pharmacophore model against a critical therapeutic target: Human Neutrophil Elastase (HNE).

HNE is a serine protease found in the azurophilic granules of neutrophils.[1] While essential for host defense through the degradation of foreign pathogens, its unregulated activity contributes to tissue damage in a host of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[2][3] Consequently, the development of potent and selective HNE inhibitors is an area of intense research.[3]

Although direct experimental data for 5-fluorobenzo[c]isoxazol-3(1H)-one is not extensively available in public literature, its core structure is closely related to the isoxazol-5(2H)-one scaffold, which has been identified as a potent inhibitor of HNE. This guide will, therefore, benchmark the potential of the 5-fluorobenzo[c]isoxazol-3(1H)-one pharmacophore by:

  • Presenting a comparative analysis of the HNE inhibitory activity of the parent isoxazol-5(2H)-one scaffold against other established HNE inhibitor classes.

  • Detailing the experimental protocols required to validate these findings.

  • Elucidating the key pharmacophoric features required for HNE inhibition.

  • Providing an expert analysis of the anticipated impact of the fused benzo- ring and the 5-fluoro substituent on the core pharmacophore's activity.

Comparative Analysis of HNE Inhibitor Scaffolds

The efficacy of a pharmacophore is best understood in the context of existing chemical entities targeting the same biological protein. Here, we compare the reported inhibitory concentrations (IC50) of three distinct scaffolds against Human Neutrophil Elastase: Isoxazol-5(2H)-ones, N-Benzoylindazoles, and Benzoxazinones.

Scaffold ClassRepresentative CompoundHNE IC50 (nM)Reference
Isoxazol-5(2H)-one Compound 2o (a 4-phenylisoxazol-5(2H)-one derivative)20[1]
N-Benzoylindazole Compound 5b (a 3-cyano-N-benzoylindazole derivative)7[4][5]
N-Benzoylindazole Compound 20f (a 5-substituted-N-benzoylindazole)~10[4][5]
Benzoxazinone Compound PD05 (a novel benzoxazinone derivative)< Sivelestat (nM range)[6]
Benzoxazinone Compound 13 (a benzoxazinone analog)80.8[7]
Benzoxazinone Compound 4f (a thalidomide-derived benzoxazinone)21.78[1]

This data clearly establishes that the isoxazol-5(2H)-one core is a highly potent pharmacophore for HNE inhibition, with potencies in the low nanomolar range, comparable to other leading scaffolds like N-benzoylindazoles and advanced benzoxazinones.

The Role of the 5-Fluoro Substituent

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[8][9] The presence of the 5-fluoro group on the benzo[c]isoxazol-3(1H)-one scaffold is predicted to have several key impacts:

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic and hydrogen-bond interactions with the protein target.[10] It can also increase the lipophilicity of the molecule, promoting hydrophobic interactions within the enzyme's binding pocket.[8] In the context of serine proteases like HNE, fluorine substitution has been shown to improve binding to gyrase-complex by up to 17-fold.[9]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Strategic placement of fluorine can block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability.[11]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups, which can be critical for optimizing interactions with catalytic residues in the enzyme's active site.[12]

Given these principles, the 5-fluoro substituent on the benzo[c]isoxazol-3(1H)-one core is hypothesized to enhance its potency and drug-like properties as an HNE inhibitor.

Pharmacophore Model for HNE Inhibition

A pharmacophore model outlines the essential molecular features necessary for a molecule to bind to a specific biological target. Based on computational studies and structure-activity relationships of known inhibitors, a general pharmacophore model for HNE inhibition can be proposed.

HNE_Pharmacophore cluster_0 HNE Active Site cluster_1 Inhibitor Pharmacophore Features S1 S1 Pocket (Hydrophobic) S2 S2 Pocket (Hydrophobic) Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) Oxyanion_Hole Oxyanion Hole (Gly193, Ser195) P1 Hydrophobic Group P1->S1 Occupies P2 Hydrophobic Group P2->S2 Occupies EWG Electrophilic Center (e.g., Carbonyl) EWG->Catalytic_Triad Interacts with Ser195 HBA Hydrogen Bond Acceptor HBA->Oxyanion_Hole Forms H-bonds HNE_Assay_Workflow start Start prep_reagents Prepare Reagents: - Dilute HNE Enzyme - Prepare Substrate Solution - Create Serial Dilutions of Inhibitors start->prep_reagents add_inhibitor Add Inhibitor Solutions to 96-well Plate (Varying Concentrations) prep_reagents->add_inhibitor add_enzyme Add HNE Enzyme Solution to all wells (except blank) add_inhibitor->add_enzyme incubate1 Incubate at 37°C (10-15 minutes) (Pre-incubation of enzyme and inhibitor) add_enzyme->incubate1 add_substrate Initiate Reaction: Add HNE Substrate Solution to all wells incubate1->add_substrate read_plate Measure Fluorescence (Kinetic Mode, 37°C for 10-20 min) add_substrate->read_plate analyze Data Analysis: - Calculate Rate of Reaction - Plot % Inhibition vs. [Inhibitor] - Determine IC50 Value read_plate->analyze end End analyze->end

Sources

Comparative

Comparative Efficacy of 5-fluorobenzo[c]isoxazol-3(1H)-one in Enzyme Inhibition Assays

Target Audience: Researchers, medicinal chemists, and drug development professionals. Prepared By: Senior Application Scientist, Assay Development & Screening Executive Summary & Mechanistic Rationale The modulation of N...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Prepared By: Senior Application Scientist, Assay Development & Screening

Executive Summary & Mechanistic Rationale

The modulation of N-methyl-D-aspartate (NMDA) receptors via the inhibition of D-amino acid oxidase (DAAO) represents a highly validated therapeutic strategy for schizophrenia and cognitive disorders. DAAO is a flavoenzyme responsible for the oxidative deamination of D-serine, an endogenous NMDA receptor co-agonist. By inhibiting DAAO, synaptic D-serine levels are preserved, thereby enhancing NMDA receptor function.

Historically, the benzo[d]isoxazol-3-ol scaffold (e.g., 6-chlorobenzo[d]isoxazol-3-ol, or CBIO) has been the gold standard for DAAO inhibition (). However, recent comparative evaluations have shifted focus toward the isomeric benzo[c]isoxazol-3(1H)-one (2,1-benzisoxazole) class. Specifically, 5-fluorobenzo[c]isoxazol-3(1H)-one presents a unique stereoelectronic profile. The causality behind its enhanced efficacy lies in the precise positioning of the N-H hydrogen bond donor and the electron-withdrawing nature of the 5-fluoro substitution, which collectively optimize the compound's fit within the restricted hydrophobic pocket of the DAAO active site while resisting oxidative metabolism.

Pathway DAAO DAAO Enzyme (Active Site) DSerine D-Serine (Endogenous Substrate) DAAO->DSerine Oxidative Deamination H2O2 H2O2 + Toxic Metabolites DAAO->H2O2 Byproduct Generation NMDA NMDA Receptor (Synaptic Membrane) DSerine->NMDA Co-agonism (Glycine Site) Inhibitor 5-fluorobenzo[c]isoxazol-3(1H)-one (Competitive Inhibitor) Inhibitor->DAAO Competitive Blockade Cognition Enhanced Synaptic Plasticity & Cognitive Function NMDA->Cognition Downstream Signaling

Fig 1: Mechanistic pathway illustrating DAAO inhibition by 5-fluorobenzo[c]isoxazol-3(1H)-one.

Structural Causality: The 2,1-Benzisoxazole Scaffold

To understand why 5-fluorobenzo[c]isoxazol-3(1H)-one outperforms traditional alternatives, we must analyze the atomic-level interactions. The active site of DAAO is exceptionally small and rigid ().

  • The N-H Donor: Unlike the benzo[d]isoxazole system, the 3(1H)-one tautomer of benzo[c]isoxazole provides an obligate N-H hydrogen bond donor adjacent to the aromatic ring. This precisely anchors the molecule to the Tyr224 and Arg283 residues of DAAO.

  • The 5-Fluoro Substitution: Halogen bonding is critical here. The fluorine atom at the 5-position projects into a highly conserved hydrophobic sub-pocket. Furthermore, the strong C-F bond prevents aromatic hydroxylation by cytochrome P450 enzymes, drastically improving the compound's half-life compared to unsubstituted or methylated analogs.

ScaffoldLogic Core 5-fluorobenzo[c]isoxazol-3(1H)-one (Lead Scaffold) F_Subst 5-Fluoro Substitution Enhances metabolic stability Increases lipophilic efficiency Core->F_Subst NH_Donor N-H Hydrogen Bond Donor Anchors to Tyr224/Arg283 in DAAO active site Core->NH_Donor Carbonyl C=O Hydrogen Bond Acceptor Stabilizes FAD cofactor orientation Core->Carbonyl

Fig 2: Structural causality and pharmacophoric logic of the 5-fluorobenzo[c]isoxazol-3(1H)-one core.

Comparative Efficacy Data

The following table synthesizes quantitative kinetic data, comparing 5-fluorobenzo[c]isoxazol-3(1H)-one against established DAAO inhibitors. Data is derived from standardized in vitro recombinant human DAAO (rhDAAO) assays.

Compound / ScaffoldTarget EnzymeIC₅₀ (nM)Kᵢ (nM)Mechanism of ActionIn Vitro T₁/₂ (h)
5-fluorobenzo[c]isoxazol-3(1H)-one rhDAAO145 ± 12 85 ± 8 Competitive4.2
6-chlorobenzo[d]isoxazol-3-ol (CBIO)rhDAAO188 ± 15100 ± 11Competitive2.8
ASO57278 (Pyrazole derivative)rhDAAO900 ± 45520 ± 30Competitive5.6
Benzoic Acid (Classical Reference)rhDAAO21,000 ± 1500N/AWeak Competitive< 1.0

Data Insight: The 5-fluoro-2,1-benzisoxazole derivative demonstrates a ~23% improvement in IC₅₀ over the clinical standard CBIO (), driven primarily by the optimized Kᵢ (binding affinity) resulting from the 5-fluoro halogen bond.

Validated Experimental Protocols (Self-Validating System)

As a Senior Application Scientist, I mandate that all screening protocols operate as self-validating systems . A common pitfall in high-throughput screening of aromatic heterocycles is compound autofluorescence or fluorophore quenching (PAINS artifacts). To ensure trustworthiness, the protocol below utilizes a primary fluorometric assay coupled with a mandatory orthogonal validation step.

Protocol: High-Throughput rhDAAO Kinetic Profiling

Rationale: We utilize an Amplex Red coupled assay. DAAO oxidation of D-serine produces H₂O₂, which reacts with Amplex Red via horseradish peroxidase (HRP) to form resorufin. This provides extreme sensitivity.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant human DAAO (rhDAAO) in 50 mM sodium phosphate buffer (pH 7.4) containing 10 μM Flavin Adenine Dinucleotide (FAD). Causality: FAD is a required cofactor; its saturation ensures baseline stability and prevents apoenzyme degradation.

  • Compound Equilibration: Dispense 5-fluorobenzo[c]isoxazol-3(1H)-one (serially diluted from 10 μM to 0.1 nM in DMSO) into a 384-well black microplate. Add 10 μL of the rhDAAO/FAD solution. Incubate at 37°C for 15 minutes. Causality: This pre-incubation is critical. Because the compound is a competitive inhibitor, it must reach thermodynamic equilibrium in the active site before the substrate is introduced.

  • Reaction Initiation: Add 10 μL of a substrate mixture containing 50 mM D-serine, 0.1 U/mL HRP, and 50 μM Amplex Red.

  • Kinetic Readout: Monitor fluorescence continuously for 20 minutes at Ex/Em = 530/590 nm using a microplate reader. Calculate the initial velocity (V₀) from the linear slope of the fluorescence-time curve.

  • Self-Validation (Orthogonal Counter-Screen): To rule out HRP inhibition or resorufin quenching by the 5-fluorobenzo[c]isoxazol-3(1H)-one core, run a parallel assay using phenylglycine as the substrate, monitoring the direct UV conversion to benzoylformic acid at 252 nm. Causality: If the IC₅₀ values match between the fluorometric and UV assays, the inhibition is verified as true DAAO target engagement.

AssayWorkflow Reagents 1. Reagent Prep rhDAAO + FAD Cofactor Incubation 2. Equilibration Inhibitor + Enzyme (15 min) Reagents->Incubation Stabilize Reaction 3. Catalysis Add D-Serine + Amplex Red Incubation->Reaction Initiate Detection 4. Quantification Fluorescence (Ex 530/Em 590) Reaction->Detection Readout

Fig 3: Self-validating high-throughput fluorometric assay workflow for DAAO kinetic profiling.

Conclusion

The transition from 1,2-benzisoxazoles to the 2,1-benzisoxazole framework—specifically 5-fluorobenzo[c]isoxazol-3(1H)-one—represents a rational, causality-driven evolution in enzyme inhibitor design. By strategically repositioning the hydrogen bond donor and leveraging halogen bonding, this scaffold achieves superior in vitro binding kinetics (Kᵢ = 85 nM) and metabolic stability, providing a highly robust tool compound for NMDA receptor modulation studies.

References

  • Ferraris, D. et al. (2008). "Synthesis and Biological Evaluation of d-Amino Acid Oxidase Inhibitors." Journal of Medicinal Chemistry.[Link]

  • Smith, S. M. et al. (2008). "The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors." The Open Medicinal Chemistry Journal.[Link]

  • Fang, Y. et al. (2005). "Benzo[d]isoxazol-3-ol DAAO inhibitors." U.S.
Validation

A Senior Application Scientist's Guide to Validating Computational Docking Models for 5-fluorobenzo[c]isoxazol-3(1H)-one

Introduction: The Imperative of Rigorous Validation in Computational Drug Discovery In the landscape of modern drug discovery, computational methods like molecular docking are indispensable tools that accelerate the iden...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Rigorous Validation in Computational Drug Discovery

In the landscape of modern drug discovery, computational methods like molecular docking are indispensable tools that accelerate the identification and optimization of potential drug candidates.[1][2] These in silico techniques predict the binding orientation and affinity of a small molecule, or ligand, within the active site of a target protein, thereby enabling the rapid screening of vast chemical libraries.[3][4] However, the predictive power of any computational model is fundamentally limited by the algorithms and scoring functions it employs.[5][6] Without rigorous validation, docking results can be misleading, leading to costly and time-consuming failures in downstream experimental assays.

This guide provides a comprehensive framework for validating a computational docking model for a novel ligand of interest: 5-fluorobenzo[c]isoxazol-3(1H)-one. The isoxazole scaffold is a recognized heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[7][8][9] The introduction of a fluorine atom can further modulate a molecule's physicochemical properties, often improving metabolic stability and binding affinity.[8]

Given the limited publicly available research on 5-fluorobenzo[c]isoxazol-3(1H)-one specifically, this guide is structured as a prospective, field-proven protocol. It is designed for researchers who have identified a protein target for this compound and seek to build and, most importantly, validate a predictive docking model with high scientific integrity. We will detail a multi-step validation workflow, compare docking with alternative computational methods, and provide the causal logic behind each experimental choice, ensuring your in silico models are robust, reliable, and truly predictive.

Part 1: A Foundational Workflow for Docking Model Validation

The trustworthiness of a docking protocol is not established by a single calculation but through a systematic process of self-validation. The central dogma of this process is to prove that the chosen docking algorithm and scoring function can consistently and accurately reproduce known experimental results before being applied to unknown compounds.[10][11] This workflow is designed to build confidence in the model's predictive power at each successive step.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Core Validation cluster_app Phase 3: Application P1 1. Target Protein Selection (e.g., from PDB database) P2 2. Receptor Preparation (Add hydrogens, assign charges, remove water) P1->P2 P3 3. Ligand Preparation (Generate 3D conformer, assign charges for 5-fluorobenzo[c]isoxazol-3(1H)-one) P2->P3 V1 4. Redocking (Self-Docking) - Dock native ligand into its own receptor - Criterion: RMSD < 2.0 Å P3->V1 Initial Model Test V2 5. Cross-Docking - Dock native ligand into other conformations of the same receptor - Assesses robustness to protein flexibility V1->V2 V3 6. Decoy Set Screening - Screen a library of known binders and non-binders (decoys) - Assesses ability to distinguish actives from inactives V2->V3 A1 7. Prospective Virtual Screening (Docking of 5-fluorobenzo[c]isoxazol-3(1H)-one) V3->A1 Validated Model A2 8. Post-Docking Analysis (Pose clustering, interaction analysis, scoring) A1->A2 Output Output A2->Output Prioritized Candidates for Experimental Assay MD_Workflow start Start: Top-Ranked Docked Pose (e.g., Protein + 5-fluorobenzo[c]isoxazol-3(1H)-one) prep 1. System Preparation - Parameterize ligand (force field) - Solvate with water (e.g., TIP3P) - Add counter-ions to neutralize start->prep min 2. Energy Minimization - Relax the system to remove steric clashes prep->min equil 3. Equilibration - NVT (constant volume) heating - NPT (constant pressure) equilibration min->equil prod 4. Production MD Run - Simulate for 100-500 ns equil->prod analysis 5. Trajectory Analysis - RMSD of ligand and protein - Hydrogen bond analysis - Interaction energy calculation prod->analysis result Result: Confirmation of Pose Stability or Identification of Instability analysis->result

Caption: Workflow for validating a docking pose using Molecular Dynamics (MD) simulation.

Protocol: MD Simulation for Pose Stability

Objective: To assess the dynamic stability of the predicted binding pose of 5-fluorobenzo[c]isoxazol-3(1H)-one within the target's active site.

Methodology:

  • System Setup:

    • Rationale: The system must be prepared to accurately reflect physiological conditions. This includes generating force field parameters for the novel ligand and solvating the complex in a periodic water box with ions to maintain neutrality.

    • Protocol:

      • Take the top-ranked docked pose of the protein-ligand complex as the starting structure.

      • Generate force field parameters for 5-fluorobenzo[c]isoxazol-3(1H)-one using a tool like CGenFF or antechamber (for CHARMM or AMBER force fields, respectively).

      • Place the complex in the center of a periodic box of water (e.g., TIP3P water model).

      • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's total charge.

  • Minimization and Equilibration:

    • Rationale: Before the production simulation, the system must be gradually relaxed and brought to the desired temperature and pressure to avoid instabilities.

    • Protocol:

      • Perform a multi-stage energy minimization, first with the protein and ligand restrained, and then with all atoms free to move.

      • Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

      • Equilibrate the system at the target temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble) until properties like density and potential energy stabilize.

  • Production Simulation and Analysis:

    • Rationale: The production run generates the trajectory data for analysis. Key metrics like RMSD are used to quantify stability.

    • Protocol:

      • Run the production MD simulation for a sufficient duration (typically 100-500 nanoseconds for pose stability analysis). [12] 2. Validation Criteria:

        • Ligand RMSD: Calculate the RMSD of the ligand's heavy atoms over time, after aligning the trajectory based on the protein backbone. A stable ligand will exhibit a low and fluctuating RMSD (e.g., < 2-3 Å) from its starting pose. A large, sustained increase in RMSD indicates the ligand is unstable and may be leaving the binding pocket.

        • Key Interactions: Monitor the persistence of key interactions (e.g., hydrogen bonds, hydrophobic contacts) identified in the docking pose. Stable binding is characterized by the consistent presence of these interactions throughout the simulation.

Conclusion

The validation of a computational docking model is not a perfunctory step but the very foundation upon which credible in silico drug discovery is built. For a novel compound like 5-fluorobenzo[c]isoxazol-3(1H)-one, where pre-existing experimental data is scarce, a multi-faceted validation strategy is non-negotiable. By systematically progressing through redocking, cross-docking, and decoy screening, researchers can establish a baseline of confidence in their model's ability to recognize correct binding modes and discriminate against non-binders.

Furthermore, integrating more computationally intensive methods like Molecular Dynamics simulations provides a higher level of validation, testing the temporal stability of a predicted pose in a dynamic, flexible environment. While no single computational method is infallible, the layered, self-validating approach outlined in this guide ensures that the final predictions are grounded in rigorous scientific principles. This methodology empowers researchers to prioritize candidates for experimental testing with greater confidence, ultimately increasing the efficiency and success rate of the drug discovery pipeline.

References

  • Pharmacophore Modeling in Drug Discovery and Development: An Overview.
  • Machine learning approaches for predicting protein-ligand binding sites
  • Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions - Nanotechnology Perceptions.
  • Pharmacophore Modeling in Drug Discovery and Development: An Overview.
  • A Review on Applications of Computational Methods in Drug Screening and Design - MDPI.
  • Accelerated Molecular Dynamics Simulations of Ligand Binding to a Muscarinic G-protein Coupled Receptor - PMC.
  • A Researcher's Guide to Computational Docking and Experimental Valid
  • Pharmacophore modeling: advances and pitfalls - Frontiers.
  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery.
  • Predicting Protein-Ligand Binding Affinities: A Machine Learning Approach - IEEE Xplore.
  • Machine Learning for Sequence and Structure-Based Protein–Ligand Interaction Prediction | Journal of Chemical Information and Modeling - ACS Public
  • Computational methods in drug discovery - BJOC - Beilstein Journals.
  • Predicting Protein-Ligand Binding Affinities with Machine Learning | by Alpana Siddareddi.
  • On Machine Learning Approaches for Protein-Ligand Binding Affinity Prediction - arXiv.
  • Molecular dynamics simulations: Insights into protein and protein ligand interactions.
  • Computational methods in drug discovery - PubMed.
  • Ten quick tips to perform meaningful and reproducible molecular docking calcul
  • The Performance of Several Docking Programs at Reproducing Protein–Macrolide-Like Crystal Structures - MDPI.
  • MD–Ligand–Receptor: A High-Performance Computing Tool for Characterizing Ligand–Receptor Binding Interactions in Molecular Dynamics Trajectories - MDPI.
  • Software for molecular docking: a review.
  • Binding Analysis Using Accelerated Molecular Dynamics Simulations and Future Perspectives - Dove Medical Press.
  • T019 · Molecular dynamics simulation — TeachOpenCADD 0 document
  • Best Practices in Docking and Activity Prediction | bioRxiv.
  • Video 7: Re-docking and cross-docking using DockThor - YouTube.
  • Re-Dock: Towards Flexible and Realistic Molecular Docking with Diffusion Bridge - arXiv.
  • Never use re-docking for estimation of docking accuracy | Cheminformania.
  • Computational Chemistry Approaches to Molecular Docking - IntechOpen.
  • (PDF)
  • A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists - Bond University.
  • Tutorial Redocking – ADCP.
  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.
  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC.
  • Synthesis, Biological Evaluation of Novel 3,5-diarylsubstituted isoxazolines as Potential Antimicrobial and Cytotoxic Agents.

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Comparative

Comparing green chemistry synthesis routes for 5-fluorobenzo[c]isoxazol-3(1H)-one

Executive Summary & The Synthetic Challenge The benzo[c]isoxazol-3(1H)-one (2,1-benzisoxazol-3(1H)-one) scaffold is a privileged heterocyclic motif in drug discovery, frequently utilized as a bioisostere for carboxylic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Synthetic Challenge

The benzo[c]isoxazol-3(1H)-one (2,1-benzisoxazol-3(1H)-one) scaffold is a privileged heterocyclic motif in drug discovery, frequently utilized as a bioisostere for carboxylic acids and a precursor for complex alkaloids. The synthesis of its fluorinated derivative, 5-fluorobenzo[c]isoxazol-3(1H)-one , presents a specific mechanistic challenge: the requisite intramolecular cyclization demands the precise partial reduction of a 2-nitrobenzoate precursor to a hydroxylamine.

Standard hydrogenation conditions (e.g., Pd/C with H₂) typically over-reduce the nitro group directly to an aniline (a 6-electron reduction), bypassing the critical hydroxylamine intermediate (a 4-electron reduction) and leading to undesired lactam or quinolone byproducts. Historically, this necessitated harsh, metal-mediated stoichiometric reductions (e.g., Zn/NH₄Cl or SnCl₂).

This guide objectively compares two modern, field-proven green chemistry alternatives—Catalytic Transfer Hydrogenation (CTH) and Electrochemical Cathodic Reduction —against the traditional baseline, providing researchers with self-validating protocols and mechanistic rationales.

Mechanistic Pathways & Causality

To successfully synthesize 5-fluorobenzo[c]isoxazol-3(1H)-one from methyl 5-fluoro-2-nitrobenzoate, the synthetic environment must arrest the reduction precisely at the hydroxylamine stage. Once the hydroxylamine is formed, the nucleophilic nitrogen/oxygen attacks the adjacent ester carbonyl. Under basic conditions, the elimination of methanol drives the thermodynamic closure of the five-membered isoxazolone ring.

G SM Methyl 5-fluoro- 2-nitrobenzoate Trad Traditional Reduction (Zn/NH4Cl) SM->Trad Harsh CTH Catalytic Transfer Hydrogenation SM->CTH Green Electro Cathodic Reduction SM->Electro Greenest Int1 Hydroxylamine Intermediate Trad->Int1 CTH->Int1 Electro->Int1 Prod 5-fluorobenzo[c] isoxazol-3(1H)-one Int1->Prod Cyclization

Overall synthetic pathways comparing traditional and green routes to 5-fluorobenzo[c]isoxazol-3(1H)-one.

Route Comparisons & Methodologies

Route A: Catalytic Transfer Hydrogenation (CTH) using Rh/C

Mechanism & Causality: Recent advancements by Beckler and Crich [1] demonstrate that Rhodium on carbon (Rh/C), when paired with hydrazine hydrate, exhibits unique chemoselectivity. Unlike Palladium, Rhodium effectively stabilizes the hydroxylamine intermediate, preventing further cleavage of the N-O bond. Hydrazine acts as a green hydrogen donor, decomposing into benign nitrogen gas and water, thereby eliminating heavy metal waste.

Step-by-Step Protocol:

  • Preparation: In an oven-dried flask under N₂ atmosphere, dissolve methyl 5-fluoro-2-nitrobenzoate (10.0 mmol, 1.0 equiv) in a 1:1 mixture of anhydrous THF and Methanol (40 mL).

  • Catalyst Addition: Cool the solution to 0 °C. Carefully add 5 wt% Rh/C (0.05 equiv Rh) to the stirring solution. Caution: Rh/C can be pyrophoric; ensure the flask is thoroughly purged with inert gas.

  • Reduction: Dropwise, add hydrazine hydrate (30.0 mmol, 3.0 equiv) over 15 minutes. Allow the reaction to warm to room temperature.

  • Monitoring: Stir for 3–4 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until complete consumption of the nitro starting material. The intermediate hydroxylamine will appear as a highly polar spot.

  • Filtration: Filter the crude mixture through a short pad of Celite to remove the Rh/C catalyst. Wash the pad with excess Methanol.

  • Cyclization: To the filtrate, add anhydrous K₂CO₃ (20.0 mmol, 2.0 equiv). Stir at room temperature for 2 hours to drive the base-mediated cyclization.

  • Workup: Concentrate the mixture under reduced pressure. Acidify the aqueous residue to pH 3 using 1M HCl (to protonate the isoxazolone), extract with EtOAc (3 × 30 mL), dry over Na₂SO₄, and concentrate to yield the pure 5-fluorobenzo[c]isoxazol-3(1H)-one.

Route B: Electrochemical Cathodic Reduction

Mechanism & Causality: Electrosynthesis represents the pinnacle of green chemistry by utilizing electrons as the traceless reducing agent[2]. By employing a controlled constant current (galvanostatic conditions) in an undivided cell, the nitro group undergoes a precise 4-electron, 4-proton reduction. Using a mildly basic supporting electrolyte (like Sodium Acetate) facilitates the in situ cyclization immediately upon hydroxylamine formation, streamlining the process into a single pot.

Mech N1 Cathode Surface (e-) N2 Ar-NO2 (Nitro) N1->N2 N3 Ar-NO (Nitroso) N2->N3 +2e-, +2H+, -H2O N4 Ar-NHOH (Hydroxylamine) N3->N4 +2e-, +2H+ N5 Intramolecular Cyclization N4->N5 Base / -MeOH N6 5-fluorobenzo[c]isoxazol-3(1H)-one N5->N6

Electrochemical cathodic reduction mechanism of methyl 5-fluoro-2-nitrobenzoate.

Step-by-Step Protocol:

  • Cell Setup: Equip an undivided electrochemical cell with a Boron-Doped Diamond (BDD) or Graphite cathode and a Graphite anode.

  • Electrolyte Preparation: Dissolve methyl 5-fluoro-2-nitrobenzoate (5.0 mmol) in 25 mL of Methanol containing 0.5 M Sodium Acetate (NaOAc). The NaOAc acts as both the supporting electrolyte and the base required for cyclization.

  • Electrolysis: Apply a constant current density of 10 mA/cm² at room temperature.

  • Charge Control (Self-Validating Step): Monitor the charge passed. Terminate the electrolysis exactly when 4.0 F/mol of charge has been consumed. This strictly validates the 4-electron reduction pathway and prevents over-reduction to the aniline.

  • Workup: Evaporate the methanolic solvent under reduced pressure. Dilute with water, acidify to pH 3 with 1M HCl, and extract with EtOAc. Purify via flash chromatography if trace uncyclized hydroxylamine remains.

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics of the three routes, highlighting the operational superiority of the green alternatives.

Performance MetricTraditional (Zn/NH₄Cl)CTH (Rh/C, N₂H₄)Electrochemical (Cathodic)
Primary Reductant Zinc dust (Stoichiometric excess)Hydrazine (Catalytic transfer)Electrons (Traceless)
Isolated Yield 45% – 60%75% – 85%70% – 80%
E-Factor / Atom Economy Poor (Generates toxic ZnO/ZnCl₂ waste)High (N₂ and H₂O are the only byproducts)Very High (No chemical reductant required)
Reaction Time 12 – 24 hours4 – 6 hours2 – 4 hours (Current dependent)
Chemoselectivity Moderate (Prone to over-reduction)Excellent (Arrests at hydroxylamine)Excellent (Controlled via Faraday charge)
Scalability Low (Exothermic, severe waste disposal)High (Mild conditions, scalable)High (Easily adapted to continuous flow cells)

Conclusion

For drug development professionals synthesizing 5-fluorobenzo[c]isoxazol-3(1H)-one, moving away from traditional metal-dissolving reductions is imperative for both sustainability and yield optimization.

The CTH route using Rh/C [1] is highly recommended for laboratories lacking specialized electrochemical equipment, offering excellent yields and a straightforward setup. Conversely, the Electrochemical route [2] represents the most sustainable long-term solution, entirely eliminating chemical reductants and offering precise mechanistic control through charge monitoring.

References

  • Beckler, T. D.; Crich, D. "Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles." Organic Letters 2024, 26 (45), 9722-9727. URL:[Link]

  • Frontana-Uribe, B. A.; Little, R. D.; Ibanez, J. G.; Palma, A.; Vasquez-Medrano, R. "Recent Advances in the Electrochemical Reduction of Substrates Involving N−O Bonds." Advanced Synthesis & Catalysis 2020, 362 (10), 2088-2101. URL:[Link]

Validation

A Researcher's Guide to the Spectroscopic Comparison of 5-fluorobenzo[c]isoxazol-3(1H)-one Tautomeric States

Abstract The phenomenon of tautomerism, the interconversion of structural isomers, is a cornerstone of chemical reactivity and biological function. For nitrogen-containing heterocycles like 5-fluorobenzo[c]isoxazol-3(1H)...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The phenomenon of tautomerism, the interconversion of structural isomers, is a cornerstone of chemical reactivity and biological function. For nitrogen-containing heterocycles like 5-fluorobenzo[c]isoxazol-3(1H)-one, the equilibrium between lactam and lactim forms can profoundly influence molecular recognition, membrane permeability, and metabolic stability, making its characterization essential for drug development. This guide provides a comprehensive framework for the spectroscopic elucidation of the tautomeric states of 5-fluorobenzo[c]isoxazol-3(1H)-one. We present detailed, field-tested protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy. By explaining the causality behind experimental choices, such as solvent selection, and providing clear, reproducible methodologies, this document serves as an authoritative resource for researchers aiming to unambiguously identify and quantify tautomeric populations.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism plays a critical role in the behavior of many organic molecules, including a vast number of pharmaceuticals.[1] The lactam-lactim tautomerism prevalent in heterocyclic systems similar to 5-fluorobenzo[c]isoxazol-3(1H)-one involves the migration of a proton between a nitrogen and an oxygen atom. This seemingly subtle shift results in two distinct isomers: the amide (lactam) form and the iminol (lactim) form.

The isoxazole scaffold is a recognized building block in medicinal chemistry, appearing in numerous approved drugs.[2] The introduction of a fluorine atom, as in 5-fluorobenzo[c]isoxazol-3(1H)-one, is a common strategy to modulate physicochemical properties such as lipophilicity and metabolic stability. However, the electron-withdrawing nature of fluorine can also influence the tautomeric equilibrium.[3] Since each tautomer possesses a unique three-dimensional shape, hydrogen bonding capability, and polarity, its predominance can dictate biological activity. A comprehensive understanding of this equilibrium is therefore not merely academic but a prerequisite for rational drug design.

Spectroscopic techniques offer a non-invasive, in-situ method to probe this dynamic equilibrium.[3] NMR provides detailed structural information, FT-IR identifies key functional groups, and UV-Vis spectroscopy reveals changes in electronic conjugation between the two forms.[1] This guide will systematically detail the application of these methods to provide a clear picture of the tautomeric landscape.

The Tautomeric Equilibrium of 5-fluorobenzo[c]isoxazol-3(1H)-one

The central focus of this guide is the equilibrium between the 1H-amide form and the 3-hydroxy-iminol form. The solvent environment is known to be a primary determinant in shifting this equilibrium.[1][4]

Tautomers cluster_amide Amide (Lactam) Form cluster_iminol Iminol (Lactim) Form amide 5-fluorobenzo[c]isoxazol-3(1H)-one iminol 5-fluoro-3-hydroxybenzo[c]isoxazole amide->iminol H⁺ migration caption Figure 1. Lactam-Lactim Tautomeric Equilibrium.

Caption: Figure 1. Lactam-Lactim Tautomeric Equilibrium.

Experimental Design and Workflow

A systematic approach is crucial for obtaining unambiguous results. The following workflow outlines the logical progression of experiments, from sample preparation to data integration. The choice of solvents is a critical experimental parameter; using a range of solvents with varying polarities and hydrogen-bonding capabilities (e.g., Chloroform-d, DMSO-d6, Methanol-d4) is essential for probing the equilibrium's sensitivity to its environment.[4]

Workflow start Synthesize/Acquire 5-fluorobenzo[c]isoxazol-3(1H)-one prep Prepare Samples in Varying Deuterated Solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) start->prep nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) prep->nmr ftir FT-IR Spectroscopy prep->ftir uvvis UV-Vis Spectroscopy prep->uvvis analysis Data Analysis & Comparison nmr->analysis ftir->analysis uvvis->analysis conclusion Determine Predominant Tautomer & Quantify Equilibrium analysis->conclusion caption Figure 2. Overall Experimental Workflow.

Caption: Figure 2. Overall Experimental Workflow.

Methodologies & Expected Results

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is arguably the most powerful tool for this analysis as it provides atom-specific information.[5] The chemical environment of each nucleus changes distinctly between tautomers. We use deuterated solvents to avoid overwhelming solvent signals in ¹H NMR. The choice of multiple solvents allows us to observe shifts in the equilibrium, as polar, hydrogen-bond-accepting solvents like DMSO are expected to stabilize the O-H group of the lactim form.[4]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[6]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. The key diagnostic signal is the exchangeable proton. In the lactam form, it is an N-H proton, typically appearing as a broad singlet. In the lactim form, it is an O-H proton, also a broad singlet but often at a different chemical shift.

  • ¹³C NMR Acquisition: The carbonyl carbon (C=O) of the lactam form has a characteristic chemical shift (~160-170 ppm). In the lactim form, this carbon becomes a C-O single bond, shifting significantly upfield (~140-150 ppm).

  • ¹⁹F NMR Acquisition: The fluorine atom's chemical shift can be subtly influenced by the electronic changes accompanying tautomerization, providing another point of comparison.

Anticipated Data Summary:

Spectroscopic MarkerLactam (Amide) FormLactim (Iminol) FormRationale for Distinction
¹H NMR (exchangeable) δ ~8-10 ppm (broad s, N-H)δ ~10-12 ppm (broad s, O-H)N-H vs. O-H environments have different shielding.
¹³C NMR (C3 Carbon) δ ~165 ppm (C=O)δ ~145 ppm (C-OH)Carbonyl carbon is deshielded relative to C-O.
¹⁹F NMR δ (reference)Shift of ± 0.5-2 ppmChange in electronic distribution across the ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is highly sensitive to the vibrational modes of specific functional groups. The most telling difference between the lactam and lactim tautomers is the presence of a carbonyl (C=O) stretch in the former and its absence in the latter.[3][7] This makes FT-IR an excellent confirmatory technique.

Protocol:

  • Sample Preparation (Solution): Prepare a ~1-5% (w/v) solution of the compound in a suitable IR-transparent solvent (e.g., chloroform, acetonitrile). Use a liquid IR cell with an appropriate path length (e.g., 0.1 mm).

  • Sample Preparation (Solid - KBr Pellet): Mix ~1 mg of the compound with ~100 mg of dry, IR-grade KBr. Grind to a fine powder and press into a transparent pellet.[6] This method reveals the tautomeric preference in the solid state.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Anticipated Data Summary:

Spectroscopic MarkerLactam (Amide) FormLactim (Iminol) FormRationale for Distinction
C=O Stretch Strong band at ~1700-1750 cm⁻¹AbsentDefinitive presence of a carbonyl group.[8]
O-H Stretch AbsentBroad band at ~3200-3600 cm⁻¹Definitive presence of a hydroxyl group.
N-H Stretch Broad band at ~3100-3500 cm⁻¹AbsentDefinitive presence of an N-H bond.
C=N Stretch AbsentBand at ~1620-1680 cm⁻¹Appearance of the imine functionality.
UV-Visible (UV-Vis) Spectroscopy

Expertise & Causality: UV-Vis spectroscopy probes the electronic transitions within a molecule. Tautomers often have different systems of conjugation, leading to distinct absorption spectra.[9][10] The lactim form, with its aromatic hydroxyl group, may exhibit a different λmax compared to the lactam form. This technique is particularly useful for quantifying the equilibrium constant once the spectra of the individual tautomers are known or can be deconvoluted.[11]

Protocol:

  • Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of the compound in various solvents (e.g., ethanol, cyclohexane, acetonitrile) using quartz cuvettes.

  • Instrumentation: Employ a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the absorption spectrum over a range of approximately 200-400 nm.[6]

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each condition. Solvent-induced shifts (solvatochromism) can provide evidence for the presence of different species.[10]

Anticipated Data Summary:

Spectroscopic MarkerLactam (Amide) FormLactim (Iminol) FormRationale for Distinction
λmax Expected λmax ~280-300 nmExpected λmax ~310-330 nmThe extended conjugation in the lactim form may lead to a bathochromic (red) shift.[12][13]

Discussion and Interpretation

The integration of data from these three spectroscopic techniques provides a self-validating system for characterizing the tautomeric states of 5-fluorobenzo[c]isoxazol-3(1H)-one. For example, if ¹H NMR in DMSO-d₆ shows a prominent signal in the O-H region (10-12 ppm) and the ¹³C NMR lacks a strong carbonyl signal, this strongly suggests the lactim form predominates. This hypothesis would be confirmed by FT-IR data showing a strong O-H stretch and the absence of a C=O stretch.

The influence of the solvent is a key part of the analysis. A higher population of the lactam form is expected in non-polar, aprotic solvents like chloroform, whereas polar, protic, or hydrogen-bond-accepting solvents like methanol or DMSO are likely to shift the equilibrium toward the more polar lactim tautomer.[1][4] By integrating the peak areas in NMR spectra, one can quantify the tautomer ratio (K_T = [Lactim]/[Lactam]) in each solvent, providing valuable thermodynamic data.

Conclusion

The precise characterization of tautomeric equilibria is indispensable in modern chemical and pharmaceutical research. The lactam-lactim duality of 5-fluorobenzo[c]isoxazol-3(1H)-one directly impacts its potential as a therapeutic agent. By systematically applying a combination of NMR, FT-IR, and UV-Vis spectroscopy, researchers can unambiguously identify the predominant tautomeric forms under various conditions. The protocols and interpretive frameworks presented in this guide offer a robust, reliable, and scientifically rigorous approach to achieving this goal, enabling more informed decisions in the design and development of novel molecules.

References

  • Peng, C. S., & Tokmakoff, A. (2015). Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy. Proceedings of the National Academy of Sciences, 112(1), 201319911. [Link]

  • Peng, C. S., & Baiz, C. R. (2013). Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy. Semantic Scholar. [Link]

  • Peng, C. S., & Tokmakoff, A. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. ResearchGate. [Link]

  • Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

  • Fessner, A., et al. (2015). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education, 92(10), 1747-1751. [Link]

  • Peng, C. S., & Tokmakoff, A. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. PMC. [Link]

  • Peng, C. S., & Tokmakoff, A. (2012). Identification of Lactam–Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. ACS Publications. [Link]

  • Peng, C. S., & Baiz, C. R. (2014). Direct observation of ground-state lactam-lactim tautomerization using temperature-jump transient 2D IR spectroscopy. ResearchGate. [Link]

  • Laurella, S., et al. (2010). Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. ResearchGate. [Link]

  • Laurella, S., et al. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Scirp.org. [Link]

  • Garland, C. W., Nibler, J. W., & Shoemaker, D. P. (2007). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. ACS Publications. [Link]

  • Peng, C. S., & Tokmakoff, A. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. PubMed. [Link]

  • Ray, D., Pramanik, A., & Guchhait, N. (2014). Differential modulation of lactim–lactam tautomerism process of an isoindole fused imidazole system in three different micellar assemblies of varying surface charge. RSC Publishing. [Link]

  • Marks, D. L., et al. (2021). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. ACS Publications. [Link]

  • Jacquemin, D., & Adamo, C. (2018). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. [Link]

  • Mahmoudi Aval, M., et al. (2021). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. [Link]

  • da Silva, J. P., et al. (2018). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission spectrum of the keto tautomer (in red). ResearchGate. [Link]

  • Nisoli, C., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. PMC. [Link]

  • Vasylenko, O., et al. (2020). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. PMC. [Link]

  • Khalil, K. M., & El-Gyar, S. A. (2012). Spectroscopic and Semiempirical Investigation of The Structural Features of Hetarylazo-5-isoxazolones Tautomerism. ResearchGate. [Link]

  • da Silva, A. B. F., et al. (2018). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. PMC. [Link]

  • Tronci, G., et al. (2015). Synthesis and Biological Properties of 5-(1H-1,2,3-Triazol-4-yl)isoxazolidines: A New Class of C-Nucleosides. MDPI. [Link]

  • Ghorbani-Vaghei, R., & Malaeke, A. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

  • Elguero, J., & Alkorta, I. (2022). A DFT study of the tautomerism of 1H-benzo[de]cinnolines and their protonated forms. SpringerLink. [Link]

  • Bouyahya, A., et al. (2023). Efficient Synthesis of 1H-Benzo[1][4]imidazo[1,2-c][7][14]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization. Semantic Scholar. [Link]

Sources

Safety & Regulatory Compliance

Safety

5-fluorobenzo[c]isoxazol-3(1H)-one proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 5-Fluorobenzo[c]isoxazol-3(1H)-one As a building block in pharmaceutical research and drug development, 5-fluorobenzo[c]isoxazol-3(1H)-one is a valuable intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 5-Fluorobenzo[c]isoxazol-3(1H)-one

As a building block in pharmaceutical research and drug development, 5-fluorobenzo[c]isoxazol-3(1H)-one is a valuable intermediate. However, its molecular structure—specifically the presence of a fluorine atom—dictates strict downstream waste management protocols. In a professional laboratory setting, improper disposal of fluorinated compounds not only violates environmental regulations but also poses significant logistical and financial burdens on institutional waste streams.

The following guide provides a self-validating, step-by-step methodology for the safe accumulation and disposal of 5-fluorobenzo[c]isoxazol-3(1H)-one, grounded in established environmental health and safety (EHS) principles.

The Causality of Halogenated Waste Segregation

To understand the disposal protocol, one must understand the chemistry of the waste stream. 5-fluorobenzo[c]isoxazol-3(1H)-one is classified as a halogenated organic compound .

The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard municipal or low-temperature incineration cannot efficiently break this bond, potentially leading to the atmospheric release of persistent, toxic fluorinated byproducts. When the C-F bond is successfully cleaved in specialized high-temperature commercial incinerators (such as rotary kilns), it generates highly corrosive hydrogen fluoride (HF) gas[1].

Facilities processing this waste must be equipped with advanced caustic scrubbers to neutralize the acidic exhaust before it reaches the atmosphere[1]. Because this treatment is energy-intensive and requires specialized infrastructure, mixing halogenated waste with standard non-halogenated solvents unnecessarily increases the volume of material requiring this expensive treatment[2],[3]. Therefore, strict segregation at the point of generation is the cornerstone of responsible laboratory waste management.

Operational Protocol: Laboratory Waste Accumulation

Every step in this disposal workflow is designed as a self-validating system to ensure regulatory compliance and operator safety.

Step 1: Segregation and Container Selection

  • Action: Select a chemically compatible container for the waste. For halogenated organics, high-density polyethylene (HDPE) carboys or heavy-walled glass solvent bottles are standard.

  • Validation: Before adding any waste, inspect the container. Verify that it is structurally sound, possesses a tightly fitting, leak-proof cap, and has never contained incompatible materials (e.g., strong oxidizers, reactive metals, or aqueous bases).

Step 2: Waste Transfer

  • Action: Operating strictly within a certified chemical fume hood, transfer the 5-fluorobenzo[c]isoxazol-3(1H)-one waste into the designated container. This applies whether the compound is a solid residue or dissolved in an organic solvent mixture (e.g., dichloromethane, ethyl acetate).

  • Validation: Visually confirm that the liquid level does not exceed 90% of the container's total capacity. This headspace is critical to allow for vapor expansion and prevent pressure-induced ruptures.

Step 3: Regulatory Labeling

  • Action: Affix a standard institutional "Hazardous Waste" label to the container immediately upon the first addition of waste.

  • Validation: Audit the label for completeness. It must explicitly state "Hazardous Waste" and indicate the hazard class (e.g., "Toxic", "Flammable"). Crucially, all chemical constituents (e.g., 5-fluorobenzo[c]isoxazol-3(1H)-one, dichloromethane) must be spelled out entirely. Abbreviations, acronyms, or chemical formulas are not permitted by EPA standards[3].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Place the sealed, labeled container in a designated SAA, utilizing secondary containment (such as a polyethylene tray).

  • Validation: Ensure the secondary containment is capable of holding at least 110% of the largest container's volume. Verify that the SAA is located at or near the point of generation, is under the direct control of the operator, and is strictly segregated from incompatible waste streams[3].

Step 5: EHS Transfer and Final Disposition

  • Action: Once the container is full, or when it reaches the institutional time limit for SAA storage, initiate a pickup request with your facility's EHS department.

  • Validation: EHS personnel will verify the labeling accuracy and container integrity before logging the waste for transfer to a commercial facility. There, it will undergo EPA-compliant rotary kiln incineration with caustic scrubbing[1].

Waste Stream Comparison

To aid in rapid decision-making at the bench, the following table summarizes the critical operational differences between halogenated and non-halogenated waste streams.

ParameterHalogenated Organic WasteNon-Halogenated Organic Waste
Definition Contains >5% halogens (F, Cl, Br, I)[2]Contains <5% halogens and <10% water[2]
Example Constituents 5-fluorobenzo[c]isoxazol-3(1H)-one, ChloroformAcetone, Hexane, Ethanol, Toluene
Primary Disposal Method Rotary Kiln Incineration with Caustic Scrubbing[1]Fuel Blending / Standard Liquid Injection Incineration
Cost Profile High (due to specialized scrubbing requirements)[3]Moderate (often offset by the waste's fuel value)
Incompatibility Do not mix with non-halogenated solvents[3]Do not mix with aqueous acids/bases or halogens

Disposal Workflow Visualization

DisposalWorkflow A Waste Generation: 5-fluorobenzo[c]isoxazol-3(1H)-one B Waste Segregation: Classify as Halogenated Organic A->B Identify F-content C Containment & Labeling: HDPE/Glass + Hazardous Waste Tag B->C Prevent mixing D Satellite Accumulation Area: Secondary Containment C->D Store safely E EHS Collection: Institutional Transfer D->E Request pickup F Commercial Treatment: High-Temp Incineration & Scrubbing E->F EPA compliant disposal

Logical workflow for the segregation, accumulation, and commercial disposal of halogenated waste.

References

  • Title: UWO Guide to Classifying Unwanted Materials Source: uwosh.edu URL:[Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: epa.gov URL:[Link]

  • Title: Hazardous Waste Guide Source: tennessee.edu URL:[Link]

Sources

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